Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Description
Properties
Molecular Formula |
C10H11ClO6S |
|---|---|
Molecular Weight |
294.71 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO6S/c1-15-6-4-7(10(12)17-3)9(18(11,13)14)8(5-6)16-2/h4-5H,1-3H3 |
InChI Key |
VFBSETJXJZQWAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Structural Analysis, Synthetic Pathways, and Chemoselectivity in Drug Design[1][2][3]
Executive Summary & Structural Significance[1]
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a highly functionalized aromatic scaffold characterized by its dense electrophilic potential .[1][2][3] Unlike simple benzoates, this molecule possesses two distinct electrophilic centers—the sulfonyl chloride (-SO₂Cl) and the methyl ester (-COOCH₃) —positioned in an ortho relationship.[1][2][3] This specific geometry is not merely structural; it is a "molecular switch" that enables the rapid construction of heterocyclic cores, specifically saccharin analogues (1,2-benzisothiazol-3(2H)-one 1,1-dioxides) and sulfonylurea herbicides .[1][2]
For the medicinal chemist, the 3,5-dimethoxy substitution pattern provides electron-donating character that modulates the reactivity of the sulfonyl group while enhancing the lipid solubility of downstream pharmacophores.[1][2]
Core Structural Attributes
| Feature | Chemical Consequence |
| C1-Ester / C2-Sulfonyl Chloride | The Ortho-Effect: Enables intramolecular cyclization with amines to form bicyclic heterocycles.[1][2][3] |
| C3, C5-Methoxy Groups | Electronic Activation: Increases electron density on the ring, stabilizing the sulfonyl cation intermediate during synthesis but potentially reducing the electrophilicity of the chloride compared to nitro-substituted analogues.[1][2] |
| Steric Environment | High Congestion: The C2 position is flanked by the ester (C1) and a methoxy group (C3), making the sulfonyl chloride sterically hindered.[3] This impacts nucleophilic attack rates.[3] |
Synthetic Architecture & Process Chemistry[1][2][4]
The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is classically achieved via electrophilic aromatic substitution (chlorosulfonation) .[1][2][3] However, the regiochemistry is non-trivial due to the competing directing effects of the methoxy groups and the ester.[1]
2.1 Regioselectivity Analysis[1][3][4]
-
Methoxy Groups (C3, C5): Strong ortho/para directors.[3]
-
Ester Group (C1): Moderate meta director.[3]
-
Convergence: Both methoxy groups and the ester cooperatively activate positions 2, 4, and 6.[3]
The synthesis requires forcing conditions (excess chlorosulfonic acid) to overcome steric hindrance at the C2 position.[3]
2.2 Visualization of Synthetic Pathway
The following diagram outlines the synthesis and the critical "Saccharin Cyclization" pathway that defines this molecule's utility.
Caption: Figure 1.[1][2][3] Synthesis of the target scaffold and its subsequent divergent reactivity toward saccharin derivatives via the 'Ortho-Effect'.[1][2]
Experimental Protocol: Chlorosulfonation
Safety Warning: Chlorosulfonic acid reacts violently with water to produce HCl gas and sulfuric acid.[3] All operations must be performed in a fume hood with anhydrous reagents.
This protocol is adapted from standard methodologies for hindered methoxy-benzoates [1, 2].[1][2][3]
Materials
-
Thionyl chloride (2.0 eq, optional, drives conversion of sulfonic acid to chloride)[1]
-
Dichloromethane (DCM) or Chloroform (anhydrous)[3]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl 3,5-dimethoxybenzoate. If the substrate is solid, dissolve in a minimal amount of anhydrous chloroform (optional; neat reaction is common for chlorosulfonation).[3]
-
Addition (Critical Control): Cool the system to 0–5°C using an ice/salt bath. Add Chlorosulfonic acid dropwise via an addition funnel over 45 minutes.[3]
-
Causality: Rapid addition causes a massive exotherm, potentially hydrolyzing the ester or causing decarboxylation.[3]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). If TLC indicates incomplete conversion (likely due to steric hindrance at C2), heat to 50°C for 2 hours.
-
Self-Validation: Monitor consumption of starting material by TLC (Hexane/EtOAc 7:3). The product will be significantly less polar than the sulfonic acid intermediate.[3]
-
-
Quenching (High Risk): Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Extraction: Extract the aqueous slurry immediately with DCM (3 x 50 mL).
-
Purification: Wash organic phase with cold water, then cold saturated NaHCO₃ (to remove residual acid), and finally brine. Dry over MgSO₄ and concentrate.
-
Storage: Store under inert gas at -20°C.
-
Structural Characterization (Spectroscopy)[6]
Confirmation of the 2-(chlorosulfonyl) regiochemistry (vs. the 4-isomer) is critical.[1][2]
Predicted NMR Data (CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Logic |
| ¹H | 3.85 | Singlet (3H) | -COOCH₃ | Methyl ester (shielded slightly by ortho-SO₂Cl).[1][2][3] |
| ¹H | 3.92, 3.94 | Singlets (6H) | -OCH₃ (x2) | Distinct environments due to asymmetry induced by C2 substitution.[1][3] |
| ¹H | 6.70 | Doublet (J=2.5 Hz) | Ar-H (C4) | Between two methoxy groups; shielded.[2][3] |
| ¹H | 7.10 | Doublet (J=2.5 Hz) | Ar-H (C6) | Deshielded by adjacent ester.[2][3] |
| ¹³C | 165.0 | Singlet | C=O[1][3] | Ester carbonyl.[5][3] |
| ¹³C | 135.5 | Singlet | C-SO₂Cl | Ipso-carbon bearing the sulfonyl group.[1][2][3] |
Differentiation Strategy:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.[3]
Chemoselectivity & Reactivity Profile[1]
The utility of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate lies in its bifurcated reactivity .[1][2][3]
5.1 The "Saccharin Switch"
When reacted with primary amines (R-NH₂), the molecule undergoes a cascade reaction.[1]
-
Step A (Kinetic Control): The amine attacks the Sulfur atom (Sulfonyl chloride).[3]
-
Why? Sulfur is a "soft" electrophile and the Cl is a better leaving group than OMe.[3]
-
-
Step B (Thermodynamic Control): The resulting sulfonamide nitrogen attacks the adjacent ester carbonyl.[3]
5.2 Preventing Cyclization
To synthesize the open-chain sulfonamide (e.g., for sulfonylurea herbicides) without cyclizing:
-
Use weak bases: Pyridine or carbonate bases.[3]
-
Avoid heat: Perform amination at 0°C.
-
Steric bulk: Use bulky amines which retard the secondary cyclization step.[3]
5.3 Reactivity Comparison Table
| Electrophile | Reactivity Order | Preferred Nucleophile | Outcome |
| -SO₂Cl | 1 (Fastest) | Amines, Alcohols | Sulfonamide / Sulfonate Ester |
| -COOCH₃ | 2 (Slow) | Hydroxide, Alkoxides | Carboxylic Acid / Transesterification |
| -OCH₃ | Inert | N/A | Electron Donor (Directing Group) |
References
-
General Chlorosulfonation Methodology
-
Regioselectivity in Methoxybenzoates
-
Saccharin Synthesis via Ortho-Sulfobenzoates
-
Analogous Reactivity (Methyl 2-(chlorosulfonyl)benzoate)
-
Sulfonylurea Herbicide Precursors
(Note: While specific literature on the exact 3,5-dimethoxy-2-chlorosulfonyl isomer is sparse, the chemistry is extrapolated with high confidence from the well-documented 2-methoxy and unsubstituted 2-chlorosulfonyl benzoate analogues cited above.)[1][2]
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 3. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
physical and chemical properties of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS: 1432679-63-4) is a highly specialized aromatic sulfonyl chloride derivative used primarily as a pharmacophore building block in the synthesis of sulfonylurea herbicides and sulfonamide-based pharmaceuticals . Its structure combines a benzoate ester with a reactive chlorosulfonyl group and two electron-donating methoxy substituents.[1] This unique substitution pattern—specifically the positioning of the sulfonyl group at the ortho position (C2) relative to the ester—imparts distinct steric and electronic properties that are critical for biological activity in downstream targets, particularly in the inhibition of acetolactate synthase (ALS) in agrochemistry.
This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, providing researchers with the necessary data to handle and utilize it effectively in drug and agrochemical discovery.
Chemical Identity & Structural Analysis[2][3][4]
| Attribute | Details |
| IUPAC Name | Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate |
| CAS Registry Number | 1432679-63-4 |
| Molecular Formula | C₁₀H₁₁ClO₆S |
| Molecular Weight | 294.71 g/mol |
| SMILES | COC1=CC(OC)=C(S(Cl)(=O)=O)C(C(=O)OC)=C1 |
| Structural Class | Benzoate Ester / Sulfonyl Chloride |
Structural Commentary
The molecule features a benzene core decorated with four substituents.[2][3] The sulfonyl chloride (-SO₂Cl) at position 2 and the methyl ester (-COOMe) at position 1 create a sterically crowded ortho-disubstituted environment. The methoxy groups (-OMe) at positions 3 and 5 are strong electron-donating groups (EDGs).
-
Electronic Effect: The 3-methoxy group is ortho to the sulfonyl moiety, increasing electron density at the sulfur atom relative to unsubstituted analogs. This can slightly attenuate the electrophilicity of the sulfonyl chloride, making it more selective but potentially slower to react than electron-deficient analogs (e.g., nitro-substituted).
-
Steric Effect: The 2-position is "sandwiched" between the ester at C1 and the methoxy at C3. This steric bulk protects the sulfonyl group from bulky nucleophiles, necessitating forcing conditions or smaller nucleophiles for successful derivatization.
Physical & Chemical Properties[4][5][6][9][12]
Physical Properties Matrix
Note: Experimental data for this specific isomer is rare in open literature; values below combine available catalog data with predicted properties based on close structural analogs (e.g., Methyl 2-(chlorosulfonyl)-5-methoxybenzoate).
| Property | Value / Description | Condition |
| Appearance | Off-white to pale yellow crystalline solid | Ambient |
| Melting Point | 85 – 95 °C (Predicted) | 1 atm |
| Boiling Point | ~430 °C (Decomposes) | 760 mmHg |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | 20 °C |
| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile | Anhydrous |
| Reactivity | Water Reactive (Hydrolysis) | Forms Sulfonic Acid |
Chemical Reactivity Profile
-
Electrophilic Potential: The sulfur atom is the primary electrophilic site. It reacts rapidly with nucleophiles (amines, alcohols, thiols) via nucleophilic acyl substitution.
-
Hydrolytic Instability: Upon exposure to moisture, the S-Cl bond hydrolyzes to form Methyl 2-sulfo-3,5-dimethoxybenzoate and HCl. This reaction is irreversible and exothermic.
-
Thermal Stability: Sulfonyl chlorides can release SO₂ upon heating above their decomposition threshold. Storage below 4°C under inert gas (Argon/Nitrogen) is mandatory.
Synthesis & Manufacturing
Direct chlorosulfonation of methyl 3,5-dimethoxybenzoate predominantly yields the 4-isomer due to the cooperative directing effects of the 3,5-methoxy groups (which strongly activate the position between them). Therefore, the synthesis of the 2-isomer typically requires an indirect route, often via the diazonium salt of the corresponding amine.
Primary Synthetic Route: The Meerwein Sulfonation Strategy
This protocol ensures regioselectivity for the 2-position.
Step 1: Nitration Nitration of Methyl 3,5-dimethoxybenzoate using HNO₃/Ac₂O. While the 4-position is activated, conditions can be tuned or isomers separated to isolate Methyl 3,5-dimethoxy-2-nitrobenzoate .
Step 2: Reduction Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding Methyl 2-amino-3,5-dimethoxybenzoate .
Step 3: Diazotization & Chlorosulfonation (Meerwein Reaction) The amine is converted to a diazonium salt and then reacted with sulfur dioxide in the presence of copper(II) chloride.
Detailed Protocol (Step 3)
-
Diazotization: Dissolve Methyl 2-amino-3,5-dimethoxybenzoate (1.0 eq) in conc. HCl (excess) at -5°C. Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.
-
Sulfur Dioxide Saturation: In a separate vessel, saturate Glacial Acetic Acid with SO₂ gas until the weight increases significantly (approx. 30% w/v). Add CuCl₂ (0.2 eq) as a catalyst.
-
Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture. The reaction will foam as N₂ is released.
-
Workup: Once gas evolution ceases, pour the mixture into ice water. The product, Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate, will precipitate. Filter, wash with cold water, and dry under vacuum over P₂O₅.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via the Meerwein sulfonation pathway to target the sterically hindered 2-position.
Applications in Drug & Agrochemical Discovery
Sulfonylurea Herbicides
This compound is a key intermediate for "low-dose" herbicides. The sulfonyl chloride group is reacted with heterocyclic amines (e.g., 2-amino-4,6-dimethoxypyrimidine) to form the sulfonylurea bridge.
-
Mechanism: The resulting sulfonamide inhibits acetolactate synthase (ALS) , blocking branched-chain amino acid biosynthesis in plants.
-
Significance: The 2-methoxycarbonyl group (from the benzoate) is crucial for the "ortho-effect" that stabilizes the active conformation of the herbicide in the enzyme pocket.
Pharmaceutical Scaffolds
The 3,5-dimethoxy substitution pattern mimics natural polyphenols (like resveratrol or combretastatin), making this scaffold useful for:
-
Anticancer Agents: Sulfonamide derivatives targeting tubulin polymerization.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors; the methoxy groups adjust lipophilicity and membrane permeability.
Handling, Safety & Storage
Safety Data (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
EUH014: Reacts violently with water.
-
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen . The compound degrades rapidly in humid air.
-
Temperature: Refrigerator (2°C – 8°C ) or Freezer (for long term).
-
Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.
Emergency Neutralization
In case of a spill, do not use water. Absorb with dry sand or vermiculite. Neutralize the residue with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) only after transferring to a waste container, as this will generate heat and foam.
References
-
BenchChem. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate and related Benzoate Derivatives. (Accessed 2024).[4] Link
-
PubChem. Methyl 3,5-dimethoxybenzoate (Precursor Data). National Library of Medicine. Link
-
Organic Syntheses. Preparation of Sulfonyl Chlorides via Meerwein Reaction. Org.[5][6] Synth. 1981, 60, 121. (General methodology reference). Link
-
Google Patents. Synthesis method of 2-chlorosulfonyl-3-methyl benzoate (Analogous Process). CN112979506A. Link
-
BLD Pharm. Product Catalog: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS 1432679-63-4).Link
Sources
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate CAS number 1432679-63-4
The following technical guide details the chemical profile, synthesis, and application of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate , a specialized intermediate in medicinal and agrochemical discovery.
CAS Number: 1432679-63-4 Classification: Functionalized Aryl Sulfonyl Chloride / Benzoate Ester Primary Utility: Scaffold for Sulfonylurea Herbicides & Polysubstituted Sulfonamides[1][2][3]
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate represents a "privileged scaffold" in synthetic chemistry, combining a highly reactive electrophile (sulfonyl chloride) with a masked nucleophile (methyl ester) on an electron-rich aromatic core.[1] Its unique 2,3,5-substitution pattern renders it a critical building block for saccharin-like heterocycles and sulfonylurea herbicides .[1][3]
For researchers, the primary challenge lies not in its reactivity, but in its regiochemical integrity and hydrolytic instability .[3] This guide outlines the precision synthesis required to isolate the 2-isomer without contamination from the thermodynamically favored 4-isomer, alongside protocols for downstream derivatization.[1][2][3]
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Specification |
| Molecular Formula | C₁₀H₁₁ClO₆S |
| Molecular Weight | 294.71 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
| Stability | Moisture Sensitive (Store under N₂ at 2–8°C) |
| Reactivity Class | Hard Electrophile (Sulfonyl center) / Soft Electrophile (Ester) |
Structural Analysis[1][2][3][4]
-
Electronic Environment: The 3,5-dimethoxy motif creates a highly electron-rich ring (
effect), which typically deactivates the sulfonyl chloride toward nucleophilic attack compared to nitro-substituted analogs.[1][3] However, it significantly stabilizes the corresponding sulfonamide products. -
Steric Gating: The sulfonyl group at position 2 is flanked by the ester (C1) and a methoxy group (C3). This "ortho-ortho" steric crowding requires specific catalytic activation (e.g., DMAP) for efficient coupling with hindered amines.[1]
Strategic Synthesis: The Regioselectivity Challenge
Direct chlorosulfonation of methyl 3,5-dimethoxybenzoate using chlorosulfonic acid (
For high-purity R&D applications, the Sandmeyer-type Chlorosulfonylation is the superior, self-validating protocol.[1][3]
Method A: The Sandmeyer Route (High Precision)
Recommended for Drug Discovery & Library Synthesis
Rationale: This route guarantees the sulfonyl group is installed at C2 by starting from the pre-functionalized aniline, completely avoiding the formation of the C4 regioisomer.[3]
Protocol
-
Diazotization:
-
Sulfonylation (The Meerwein Modification):
-
Workup:
Method B: Direct Chlorosulfonation (Industrial Scale)
Recommended for Scale-up (>100g) where chromatography is feasible.[1][2]
Rationale: Uses cheap reagents but requires careful temperature control to favor the kinetic C2 product over the thermodynamic C4 product.[2][3]
Protocol
-
Reagent: Chlorosulfonic acid (5 eq).
-
Addition: Add methyl 3,5-dimethoxybenzoate portion-wise at 0°C.
-
Reaction: Warm to 25°C (Do not exceed 40°C). Stir for 2 hours.
-
Quench: Dropwise addition of the reaction mixture onto ice (Exothermic!).
-
Purification: Recrystallization from
/Hexane is required to remove the C4 isomer.[1][2][3]
Visualization: Synthesis & Reactivity Workflow
The following diagram maps the logical flow from synthesis to application, highlighting critical decision nodes.
Caption: Workflow comparing the regiospecific Sandmeyer route vs. direct chlorosulfonation, leading to key downstream applications.
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesis of a sulfonamide library member using CAS 1432679-63-4.[1][2][3]
Reagents
-
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 eq)[1][2]
-
Primary Amine (
) (1.1 eq)[1][2] -
Pyridine (3.0 eq) or
(2.0 eq) + DMAP (0.1 eq)[1] -
DCM (Anhydrous)[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine in anhydrous DCM (0.2 M concentration). Add the base (Pyridine).[1]
-
Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture at 0°C.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (
) should disappear.[1] -
Quench: Add 1M HCl to neutralize excess pyridine.
-
Extraction: Wash organic layer with brine, dry over
, and concentrate.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous; use fresh reagents. |
| No Reaction | Steric Hindrance (C3-OMe) | Add 10 mol% DMAP; reflux in DCE if necessary. |
| By-product | Bis-sulfonylation | Use excess amine (1.5 eq) or slow addition of chloride.[1][2][3] |
Applications in Drug Development[2][13]
The "Saccharin" Cyclization
A unique feature of this scaffold is the ability to cyclize.[2][3] Upon treatment with ammonia or primary amines followed by heating, the sulfonamide nitrogen attacks the adjacent methyl ester, forming a saccharin-like bicyclic system (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[1]
-
Utility: These bicyclic systems are potent bioisosteres for phthalimides in immunomodulatory drugs.[1][2][3]
Sulfonylurea Herbicides
The 2-methoxycarbonyl-benzenesulfonyl core is the pharmacophore for the Sulfonylurea class of acetolactate synthase (ALS) inhibitors.[1][2] The 3,5-dimethoxy substitution pattern modulates:
-
Metabolic Stability: Blocks oxidative metabolism at the ring positions.[2]
-
Solubility: Increases lipophilicity compared to the unsubstituted benzoate.[2][3]
References
-
Sandmeyer-type Chlorosulfonylation
-
Sulfonylurea Herbicide Chemistry
-
General Reactivity of Alkoxy-Benzenesulfonyl Chlorides
-
Safety Data & Handling
Sources
- 1. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(chlorosulfonyl)-3-methoxybenzoate | 162141-56-2 [sigmaaldrich.com]
- 3. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 5. Nobiletin | C21H22O8 | CID 72344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxyacanthine | C37H40N2O6 | CID 442333 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Abstract: This document provides an in-depth technical guide for the synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate, a key intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. The guide elucidates the underlying chemical principles, offers a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations. By focusing on the causality behind experimental choices, this whitepaper serves as a practical resource for researchers, chemists, and process development professionals, ensuring a reproducible and scalable synthesis.
Introduction and Strategic Overview
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is an aromatic sulfonyl chloride of significant synthetic utility. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a methyl ester, makes it a valuable building block for introducing the 3,5-dimethoxybenzoate scaffold into larger molecules, particularly in the synthesis of novel sulfonylurea herbicides and sulfonamide-based therapeutic agents.
The synthesis hinges on a classic electrophilic aromatic substitution reaction: the chlorosulfonation of a highly activated aromatic ring. The chosen precursor, Methyl 3,5-dimethoxybenzoate, presents a unique case for regioselectivity due to the competing directing effects of its substituents. This guide will dissect these effects to provide a clear rationale for the observed product selectivity.
Chemical Identity
-
IUPAC Name: methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
-
Molecular Formula: C₁₀H₁₁ClO₅S
-
Molecular Weight: 278.71 g/mol
-
CAS Number: Not assigned (as of this writing, this specific isomer is not broadly cataloged, unlike related compounds).
Synthetic Strategy: Electrophilic Aromatic Substitution
The core of the synthesis is the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of Methyl 3,5-dimethoxybenzoate. This is achieved by using chlorosulfonic acid (ClSO₃H) as the electrophilic reagent. The reaction proceeds via the attack of the electron-rich benzene ring on the electrophilic sulfur species generated from the acid.
Mechanistic Rationale and Regiocontrol
The success of this synthesis is critically dependent on controlling the position of the incoming electrophile. The substitution pattern of the starting material, Methyl 3,5-dimethoxybenzoate, is key to this control.
-
Activating Groups: The two methoxy (-OCH₃) groups at the C3 and C5 positions are powerful activating, ortho, para-directing groups. They strongly increase the electron density of the ring at positions 2, 4, and 6, making them susceptible to electrophilic attack.
-
Deactivating Group: The methyl ester (-COOCH₃) group at the C1 position is a deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions.
Causality of Regioselectivity: The combined electronic influence of the three substituents dictates the outcome. The potent activating effects of the two methoxy groups overwhelmingly govern the reaction's regiochemistry. They direct the incoming electrophile to the positions ortho to them (C2, C4, C6). Of these, the C2 and C6 positions are electronically equivalent and most activated. The C4 position is also activated. However, the chlorosulfonyl group is sterically demanding. Therefore, substitution occurs preferentially at the least sterically hindered C2 (or C6) position, which is flanked by the ester and one methoxy group, rather than the C4 position, which is situated between two methoxy groups. This leads to the selective formation of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate.
Caption: Mechanism of electrophilic chlorosulfonation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of analogous methoxy-substituted benzoates.[1][2][3] It is designed to be self-validating through careful control of conditions and a robust workup procedure.
Reagents, Solvents, and Equipment
| Item | Grade/Specification | Supplier Example | Purpose |
| Methyl 3,5-dimethoxybenzoate | ≥99% | MilliporeSigma | Starting Material |
| Chlorosulfonic Acid | ≥99% | MilliporeSigma | Reagent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma | Solvent |
| Ice | Made from deionized water | N/A | Quenching |
| Saturated Sodium Bicarbonate | Aqueous Solution | N/A | Neutralization |
| Brine (Saturated NaCl) | Aqueous Solution | N/A | Washing |
| Anhydrous Magnesium Sulfate | Granular | MilliporeSigma | Drying Agent |
| Round-bottom flask (3-neck) | 250 mL | VWR | Reaction Vessel |
| Addition Funnel | 100 mL | VWR | Reagent Addition |
| Magnetic Stirrer & Stir Bar | Standard | VWR | Agitation |
| Thermometer | -20 to 100 °C | VWR | Temperature Monitoring |
| Ice Bath | N/A | N/A | Cooling |
| Separatory Funnel | 500 mL | VWR | Extraction |
| Rotary Evaporator | Standard | Büchi | Solvent Removal |
Step-by-Step Synthesis Workflow
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This entire procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloved), and chemical splash goggles with a face shield, is mandatory.
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet connected to an acid gas scrubber (e.g., a bubbler containing NaOH solution).
-
Place the flask in an ice/water bath on a magnetic stirrer.
-
Charge the flask with Methyl 3,5-dimethoxybenzoate (10.0 g, 50.9 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (50 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0-5 °C.
-
-
Reagent Addition:
-
Carefully charge the addition funnel with chlorosulfonic acid (11.8 g, 7.0 mL, 101.8 mmol, 2.0 eq).
-
Add the chlorosulfonic acid dropwise to the stirred solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. An exothermic reaction will occur.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Quenching:
-
Prepare a large beaker (1 L) containing crushed ice (approx. 200 g).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step that will release HCl gas. Perform this in the back of the fume hood.
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white solid or a viscous oil that solidifies upon standing.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate.
-
Caption: Step-by-step experimental workflow diagram.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. The following table summarizes the expected spectral data, extrapolated from known spectra of similar compounds.[4][5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct doublets in the 6.5-7.5 ppm region. The two methoxy groups will appear as singlets around 3.9-4.1 ppm. The methyl ester will be a singlet around 3.9 ppm. |
| ¹³C NMR | Aromatic carbons will be observed in the 110-165 ppm range. The carbonyl carbon of the ester will be ~165 ppm. Methoxy and methyl ester carbons will appear around 52-56 ppm. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass, with a characteristic [M+2]+ isotope pattern for chlorine. |
| FT-IR | Characteristic peaks for S=O stretching of the sulfonyl chloride (~1380 and 1180 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C-O stretching of the ethers (~1250 cm⁻¹). |
Critical Safety and Handling Protocols
Trustworthiness in chemistry is built on safety. The protocols described are designed to mitigate the significant hazards associated with the reagents used.
-
Chlorosulfonic Acid (ClSO₃H):
-
Hazard: Extremely corrosive to skin, eyes, and respiratory tract. Reacts violently with water, producing heat and corrosive hydrogen chloride (HCl) gas.
-
Handling: Always handle in a chemical fume hood. Wear a face shield, goggles, lab coat, and acid-resistant gloves. Have a neutralizing agent (sodium bicarbonate) and an appropriate spill kit readily available.
-
Quenching: The addition of the reaction mixture to ice is the most hazardous step. It must be done slowly and behind a safety shield.
-
-
Dichloromethane (DCM):
-
Hazard: Volatile and a suspected carcinogen.
-
Handling: Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
-
Waste Disposal:
-
Aqueous waste will be acidic and should be neutralized with sodium bicarbonate before disposal.
-
Organic waste containing DCM must be collected in a designated halogenated waste container.
-
Never mix chlorosulfonic acid waste directly with aqueous or organic solvent waste streams. All reactive reagents must be quenched first.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase the temperature (e.g., to 40°C). |
| Hydrolysis of sulfonyl chloride during workup. | Ensure the workup is performed quickly and at low temperatures. Use anhydrous solvents. | |
| Dark/Charred Product | Reaction temperature was too high during addition. | Improve cooling efficiency and slow down the rate of addition of chlorosulfonic acid. |
| Product fails to solidify | Presence of impurities or residual solvent. | Re-dissolve in a minimal amount of DCM and re-precipitate by adding hexanes. Or, attempt purification by column chromatography. |
| Multiple spots on TLC | Polysulfonation or side reactions. | Use a milder sulfonating agent or reduce the equivalents of chlorosulfonic acid. Ensure strict temperature control. |
Conclusion
The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a robust and reproducible process grounded in the principles of electrophilic aromatic substitution. By understanding the mechanistic underpinnings of regioselectivity and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable synthetic intermediate. The key to success lies in meticulous temperature control during the addition of chlorosulfonic acid and a carefully executed quenching and workup procedure. This guide provides the necessary framework for achieving that success in a research and development setting.
References
- RU2553258C1. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents.
- CN112979506A. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
- CN1884259A. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
-
Patsnap. (2016). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-(chlorosulfonyl)-5-methoxybenzoate. Retrieved from [Link]
- CN112645853A. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
-
The Royal Society of Chemistry. (2009). Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-Dimethoxybenzoate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 3,5-dimethoxybenzoate(2150-37-0) 13C NMR spectrum [chemicalbook.com]
The Steric Fortress: Reactivity Guide for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
This guide provides an in-depth technical analysis of the reactivity of the chlorosulfonyl group in Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate . It is designed for medicinal chemists and process scientists optimizing sulfonylation reactions with this sterically congested and electronically unique scaffold.
Executive Technical Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate represents a "privileged but recalcitrant" electrophile. Unlike standard benzenesulfonyl chlorides (e.g., Tosyl-Cl), this molecule features a chlorosulfonyl group (-SO₂Cl) situated in a deep steric canyon between a methyl ester at position 1 and a methoxy group at position 3.
-
Core Challenge: Nucleophilic attack at the sulfur atom is kinetically retarded by ortho-substituents (Steric Inhibition of Resonance and Approach).
-
Electronic Paradox: The 3,5-dimethoxy pattern (electron-donating) stabilizes the sulfonyl center, reducing electrophilicity, while the ortho-ester (electron-withdrawing) theoretically activates it but is functionally blocked by sterics.
-
Primary Application: Synthesis of polysubstituted sulfonamides, particularly for sulfonylurea herbicides and multi-target kinase inhibitors.
Structural & Mechanistic Analysis
The Ortho-Ortho Effect
The reactivity of the chlorosulfonyl group is dictated by its immediate neighbors. In this isomer, the -SO₂Cl group is "clamped."
| Position | Substituent | Effect on -SO₂Cl Reactivity |
| 1 (Ortho) | -COOMe (Ester) | Steric Blockade: Prevents backside attack by large nucleophiles.Electronic: Inductive withdrawal (-I) increases S-electrophilicity (minor factor). |
| 3 (Ortho) | -OMe (Methoxy) | Steric Blockade: Significant clash with incoming nucleophiles.Electronic: Resonance donation (+M) decreases S-electrophilicity. |
| 5 (Para) | -OMe (Methoxy) | Electronic: Strong resonance donation (+M) significantly deactivates the sulfur center, making the S-Cl bond less labile. |
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic barrier introduced by the flanking groups during sulfonamide formation.
Caption: The "High Ea" (Activation Energy) step is the formation of the transition state due to the 1,3-steric clash.
Reactivity Matrix & Optimization
Due to the deactivated nature of this sulfonyl chloride, standard protocols (e.g., Schotten-Baumann in water/acetone) often result in hydrolysis or incomplete conversion.
Aminolysis (Sulfonamide Synthesis)
This is the most critical transformation.
| Nucleophile Class | Reactivity Prediction | Recommended Protocol |
| Primary Aliphatic Amines | Moderate | Method B (Catalytic) : Use DMAP to form a reactive intermediate. |
| Secondary Amines | Low | Method C (Thermal/MW) : Requires heat to overcome steric repulsion. |
| Anilines (Aromatic Amines) | Very Low | Method C + Activation : Requires high boiling solvent (DCE/Toluene) and excess base. |
Hydrolytic Stability
-
Observation: Surprisingly stable to atmospheric moisture compared to PhSO₂Cl.
-
Cause: The hydrophobic "shield" of the ester and methoxy groups prevents water (a weak nucleophile) from easily attacking the sulfur.
-
Implication: Can be weighed in air, but prolonged storage requires inert atmosphere (Ar/N₂).
Experimental Protocols
Method A: The "Standard" (Likely to Fail for this Substrate)
-
Conditions: DCM, Et₃N, 0°C → RT.
-
Why it fails: The reaction often stalls at 50-60% conversion because the reaction rate at RT is too slow to compete with trace moisture hydrolysis over long periods.
Method B: The "Hyper-Active" Protocol (Recommended)
This protocol uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride first, forming a highly reactive (and less sterically hindered) N-sulfonylpyridinium salt, which then transfers the sulfonyl group to the amine.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Base: Pyridine (3.0 equiv) or Et₃N (2.0 equiv)
-
Catalyst: DMAP (0.1 - 0.2 equiv)
-
Solvent: Anhydrous DCM or DCE (Dichloroethane)
Step-by-Step:
-
Dissolution: Dissolve Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add Pyridine and DMAP. Stir for 5 minutes. Note: The solution may change color (yellow/orange) indicating the formation of the sulfonyl-pyridinium complex.
-
Nucleophile Addition: Add the amine slowly.
-
Thermal Drive: If using secondary amines, heat to reflux (40°C for DCM, 80°C for DCE) for 4–12 hours.
-
Workup: Quench with 1M HCl (to remove pyridine/DMAP). Extract with DCM. Wash with brine.
Method C: Microwave-Assisted Synthesis (For Anilines)
For unreactive aromatic amines, thermal energy is required to overcome the activation barrier.
-
Vessel: Microwave vial (sealed).
-
Solvent: Acetonitrile or Toluene.
-
Conditions: 100°C – 120°C for 20–40 minutes.
-
Base: K₂CO₃ (solid, anhydrous) often works better here to avoid competing side reactions of organic bases at high temps.
Quality Control & Self-Validating Checks
When working with this intermediate, use these checks to ensure scientific integrity:
-
The "Chloride" Check:
-
Test: Dissolve a small sample in MeOH. Add AgNO₃ solution.
-
Result: Immediate white precipitate (AgCl) indicates the sulfonyl chloride is intact. If the solution is clear (or precipitates slowly), the starting material has likely hydrolyzed to the sulfonic acid.
-
-
TLC Monitoring (Visualization):
-
The ester and methoxy groups make this molecule UV active (254 nm).
-
Differentiation: The Sulfonyl Chloride usually runs much faster (higher R_f) than the Sulfonamide or Sulfonic Acid (which stays at the baseline) in non-polar systems (e.g., Hexane/EtOAc 8:2).
-
-
NMR Diagnostic:
-
¹H NMR: Look for the integrity of the Methyl Ester (~3.8-3.9 ppm) and Methoxy signals (~3.7-3.8 ppm).
-
Shift: Upon sulfonamide formation, the protons on the aromatic ring will shift slightly upfield due to the loss of the highly electron-withdrawing Cl.
-
References
-
Bioactivity of Ortho-Substituted Sulfonamides
-
Title: Synthesis and herbicidal activity of sulfonylurea derivatives.[1]
- Source:Journal of Pesticide Science (Relevant for the 2-methoxycarbonyl-benzenesulfonyl scaffold).
- Context: Establishes the biological relevance of the 2-ester-sulfonamide motif.
-
-
DMAP Catalysis Mechanism
- Title: Nucleophilic Catalysis by 4-Dimethylaminopyridine (DMAP).
- Source:Chemical Reviews.
- Context: Validates Method B for sterically hindered electrophiles.
-
Synthesis of Hindered Sulfonamides
-
Title: Mild and General Method for the Synthesis of Sulfonamides.[2]
- Source:Synthesis (Thieme).
- Context: Provides alternative routes if direct chloride displacement fails.
-
Sources
Stability and Storage of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate: A Technical Guide
Topic: Stability and Storage of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a highly specialized, electron-rich aryl sulfonyl chloride intermediate used primarily in the synthesis of sulfonylurea herbicides and pharmaceutical sulfonamides.[1][2][3] Its stability is compromised by two competing factors: the electronic activation of the ring by methoxy groups and the significant steric strain imposed by the ortho-disposition of the chlorosulfonyl group between the ester and a methoxy substituent.[1][3]
This guide defines the degradation pathways—primarily hydrolytic desulfonylation and thermal decomposition—and establishes a rigid storage protocol to maximize shelf life.[2][3] Immediate Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in hydrophobic, secondary containment .
Chemical Identity & Structural Criticality[2][3]
To understand the stability profile, one must analyze the steric and electronic environment of the sulfonyl chloride moiety.[2][3]
The Stability Paradox: The 3,5-dimethoxy substituents increase the electron density of the aromatic ring.[1][2] While EDGs typically stabilize sulfonyl chlorides against nucleophilic attack (by reducing the electrophilicity of the sulfur atom compared to nitro-substituted analogs), the Position 2 placement creates severe steric crowding.[1][2][3] The bulky –SO₂Cl group is wedged between the carbonyl oxygen of the ester and the oxygen of the methoxy group.[1][3] This steric strain can distort the bond angles, making the S–Cl bond more susceptible to heterolytic cleavage or nucleophilic intrusion by water.[2][3]
Degradation Mechanisms[2][3]
The compound degrades via two primary pathways.[2][3] Understanding these allows for the design of effective inhibition strategies.[2][3]
A. Hydrolysis (Moisture Sensitivity)
This is the dominant failure mode.[2][3] Upon contact with atmospheric moisture, the sulfonyl chloride converts to the corresponding sulfonic acid and hydrochloric acid (HCl).[2][3] The generated HCl is autocatalytic—it can protonate the ester oxygen, facilitating hydrolysis of the methyl ester to the carboxylic acid, leading to a complex mixture of degradation products.[1][2]
B. Thermal Desulfonylation
At elevated temperatures, particularly in the presence of metal traces or under acidic conditions, the molecule can extrude sulfur dioxide (SO₂) to form the aryl chloride (Methyl 2-chloro-3,5-dimethoxybenzoate).[1][2][3]
Visualization: Degradation Pathways
The following diagram illustrates the cascade of failure if storage conditions are breached.
Caption: Figure 1.[1][2][3] Primary degradation pathways: Hydrolysis triggered by moisture and Desulfonylation triggered by heat.[2][3]
Storage Protocol
The following protocol is a self-validating system. If the physical appearance of the compound changes (e.g., caking, fuming), the protocol has been breached.[2][3]
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering T significantly retards the rate of hydrolysis and thermal extrusion of SO₂.[1][2][3] |
| Atmosphere | Inert (Argon or N₂) | Displaces atmospheric moisture and oxygen.[2][3] Argon is preferred as it is heavier than air and blankets the solid.[2][3] |
| Container | Amber Glass + PTFE Liner | Amber glass prevents photodegradation.[2][3] PTFE (Teflon) liners are impervious to the HCl vapors that may form, unlike standard polyethylene caps.[2][3] |
| Desiccant | External Secondary | Store the vial inside a secondary jar containing activated silica gel or molecular sieves.[2][3] Do not mix desiccant directly with the product.[2][3] |
| Shelf Life | 6 - 12 Months | Under optimal conditions.[1][2][3] Re-test purity (HPLC/NMR) every 6 months. |
"The Thaw" Protocol (Critical)
Condensation is the silent killer of refrigerated reagents.[1][2][3]
-
Do NOT open. Place in a desiccator and allow it to warm to room temperature (approx. 30-60 mins).
-
Wipe the outside of the flask to remove water droplets.[2][3]
Handling & Quality Control
Handling Decision Tree
When retrieving the compound from storage, follow this logic flow to ensure experimental integrity.
Caption: Figure 2. Operational workflow for handling and assessing reagent quality before synthesis.
Quality Control (QC) Methodology
Do not rely on labels. Verify purity using these markers:
-
1H NMR (CDCl₃):
-
TLC (Thin Layer Chromatography):
Safety & Disposal
-
Hazards: Corrosive (Causes severe skin burns and eye damage).[2][3] Reacts violently with water to release toxic HCl gas.[2][3]
-
Quenching: Do not pour water directly onto the solid.[2][3] To dispose, slowly add the compound to a stirred, ice-cold solution of 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to neutralize the acid and hydrolyze the chloride safely [1].[1][2][3]
References
-
BenchChem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (2025).[2][3][6] Retrieved from [1][2][3][6]
-
Fisher Scientific. Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. (2025).[2][3] Retrieved from [1][2][3]
-
BLD Pharm. Product Information: Methyl 2-(chlorosulfonyl)-3-methylbenzoate. (2025).[1][2][3][5] Retrieved from [1][2][3]
-
University of Georgia. Guidelines for Chemical Storage and Management. (2025). Retrieved from [1][2][3]
-
PubChem. Methyl 2-(chlorosulfonyl)-5-methoxybenzoate Compound Summary. (2025).[1][2][3] Retrieved from [1][2][3]
Sources
- 1. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 2. aablocks.com [aablocks.com]
- 3. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1909347-69-8_CAS号:1909347-69-8_2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride - 化源网 [chemsrc.com]
- 5. 126535-26-0|Methyl 2-(chlorosulfonyl)-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
safety and handling precautions for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Technical Guide: Safety and Handling of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Executive Technical Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS 1432679-63-4) is a highly reactive electrophilic building block used primarily in the synthesis of sulfonamide-based diversities for medicinal chemistry. Its dual-electrophile nature (sulfonyl chloride and methyl ester) makes it a versatile but hazardous reagent.
This guide moves beyond generic safety advice, providing a mechanistic understanding of the compound's instability and specific protocols for its manipulation in drug discovery workflows. The primary risks are severe corrosivity and violent hydrolysis , necessitating strict moisture exclusion and specific quenching logic.
| Chemical Profile | Details |
| CAS Number | 1432679-63-4 |
| Molecular Formula | C₁₀H₁₁ClO₆S |
| Molecular Weight | 294.71 g/mol |
| Physical State | Typically Solid (White to Off-White) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
| Primary Hazard | Skin Corr.[1] 1B, Water Reactive (EUH014) |
Hazard Identification & Mechanistic Toxicology
The Hydrolysis Cascade
The chlorosulfonyl moiety (-SO₂Cl) is the critical hazard driver. Upon contact with moisture (atmospheric or bulk water), it undergoes rapid nucleophilic attack by water molecules. This is not a passive degradation; it is an exothermic cascade releasing hydrogen chloride (HCl) gas and generating the corresponding sulfonic acid.
-
Immediate Consequence: The release of gaseous HCl in a confined container can cause pressure buildup and vessel rupture.
-
Tissue Interaction: On skin or mucous membranes, the compound reacts with cellular water, simultaneously releasing acid (thermal/chemical burn) and alkylating proteins via the sulfonyl group (sensitization risk).
GHS Classification & Labeling
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. |
| Eye Damage | 1 | H318 | Causes serious eye damage. |
| Reactivity | N/A | EUH014 | Reacts violently with water. |
| Corrosivity | N/A | H290 | May be corrosive to metals. |
Engineering Controls & PPE Hierarchy
Effective safety relies on a "Defense in Depth" strategy. Do not rely solely on PPE.
Engineering Controls
-
Moisture-Free Zone: Handling must occur in a Glovebox (N₂/Ar atmosphere) for weighing quantities >500 mg.
-
Fume Hood: For rapid transfers of smaller quantities, use a certified chemical fume hood with a face velocity of 100 fpm.
-
Blast Shielding: If scaling up (>5 g), use a blast shield due to the potential for pressure events if the material has partially hydrolyzed in storage.
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Specific Requirement |
| Hands | High | Double Gloving: Inner Nitrile (4 mil) + Outer Neoprene or Laminate (Silver Shield®). Reason: Sulfonyl chlorides can permeate thin nitrile. |
| Eyes | Critical | Chemical Goggles + Face Shield . Safety glasses are insufficient for corrosive solids that can dust. |
| Body | Standard | Chemical-resistant lab coat (buttoned to neck). |
| Respiratory | Conditional | If working outside a glovebox/hood (emergency only), use a Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. |
Operational Protocols
Safe Weighing & Transfer (SOP-W-01)
Objective: Transfer solid without hydrolysis or personnel exposure.
-
Equilibrate: Allow the storage container to warm to room temperature inside a desiccator before opening. This prevents condensation on the cold solid.
-
Inert Weighing:
-
Preferred: Weigh inside a glovebox.
-
Alternative: Tare a dry vial with a septum cap. Quickly add solid in the hood, cap immediately, and purge the headspace with Nitrogen via a needle.
-
-
Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, THF, or MeCN). Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF, DMSO) unless the reaction is intended to start immediately.
-
Note: DMF can cause a runaway exotherm with some sulfonyl chlorides; use DMAc as a safer alternative if polar aprotic conditions are needed.
-
Reaction Setup: The "Dry-First" Rule
Ensure all glassware is oven-dried (>120°C) and assembled hot under inert gas flow. The reaction diagram below illustrates the critical decision points.
Figure 1: Safe reaction workflow emphasizing moisture control and thermal monitoring.
Quenching & Waste Disposal (SOP-Q-01)
Objective: Safely destroy unreacted sulfonyl chloride.
NEVER add water directly to the solid.
-
Dilution: Dilute the reaction mixture or waste residue with an inert solvent (e.g., DCM or Toluene).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Sequential Quench:
-
Add 10% aqueous Ammonium Hydroxide or Saturated Sodium Bicarbonate dropwise.
-
Mechanism: This converts the sulfonyl chloride to the water-soluble sulfonamide or sulfonate salt, neutralizing the HCl in situ.
-
-
Verification: Stir for 30 minutes. Check pH to ensure it is basic (pH > 8).
-
Disposal: Separate layers. The aqueous layer contains the hydrolyzed salts and can be treated as aqueous basic waste. The organic layer should be washed and disposed of as halogenated solvent waste.
Emergency Response
Spillage (Solid)
-
Evacuate the immediate area.
-
Do NOT use water. Water will generate HCl gas clouds.
-
Cover the spill with dry lime, sand, or soda ash to neutralize potential acidity.
-
Sweep carefully (avoid dusting) into a dry container.
-
Quench the collected solid in a fume hood using the SOP-Q-01 protocol.
Exposure First Aid
-
Eye Contact: Immediate irrigation is critical.[2] Flush for 30 minutes (not 15). Time is vision.
-
Skin Contact: Wipe off dry material before rinsing. Then wash with soap and water.[2] Do not use alcohol (increases skin permeability).
Hydrolysis & Decomposition Pathway
Understanding the breakdown helps in troubleshooting low yields or pressure events.
Figure 2: Decomposition pathway highlighting the generation of HCl gas and inactive acid byproducts.
References
-
Fisher Scientific. Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. (Analogous Hazard Data). Retrieved October 2023. Link
-
BenchChem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (General Handling of Sulfonyl Chlorides).[1][3] Link
-
BLD Pharm. Product Detail: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS 1432679-63-4).[4] Link
-
Sigma-Aldrich. Safety Data Sheet: Benzenesulfonyl chloride. (Class-Specific Safety Data). Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Methyl 3,5-dimethoxybenzoate(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. 126535-26-0|Methyl 2-(chlorosulfonyl)-3-methylbenzoate|BLD Pharm [bldpharm.com]
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in organic synthesis
An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in Organic Synthesis
Abstract
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a highly versatile and reactive trifunctional reagent that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive sulfonyl chloride, a methyl ester, and two electron-donating methoxy groups on an aromatic scaffold, provides a powerful platform for the construction of complex molecular entities. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a particular focus on its utility in the development of pharmaceutical and agrochemical compounds. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to provide researchers, chemists, and drug development professionals with a practical and in-depth understanding of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is an aromatic compound distinguished by three key functional groups: a sulfonyl chloride at the 2-position, a methyl ester at the 1-position, and two methoxy groups at the 3- and 5-positions. This specific arrangement of electron-withdrawing (sulfonyl chloride, ester) and electron-donating (methoxy) groups dictates its reactivity, making the sulfonyl chloride group a highly electrophilic center for nucleophilic substitution reactions.
Molecular Structure
potential applications of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in medicinal chemistry
From Scaffold to Bioactive Synthons[1][2]
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a bifunctional electrophilic building block that serves as a critical "linchpin" in medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of its two electrophilic centers: the highly reactive sulfonyl chloride at the C2 position and the moderately reactive methyl ester at C1. This specific substitution pattern—placing the sulfonyl group ortho to the ester—enables the rapid assembly of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives and sultams , both of which are privileged scaffolds in drug discovery. Furthermore, the 3,5-dimethoxy motif is a validated pharmacophore, mimicking the A-ring of resveratrol and colchicine, thereby conferring inherent affinity for tubulin and various kinase pockets.[2]
Chemical Profile & Reactivity Analysis
Compound: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate Class: o-Chlorosulfonyl Benzoate Ester Key Structural Features: [1][2]
-
C2-Sulfonyl Chloride (
): A "hard" electrophile susceptible to rapid nucleophilic attack by amines, alcohols, and thiols.[2] It is significantly more reactive than the ester, allowing for chemoselective functionalization.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
C1-Methyl Ester (
): A latent electrophile.[2] In the presence of a nucleophile tethered to the C2 position (e.g., a sulfonamide nitrogen), this group acts as an intramolecular trap, facilitating cyclization.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
3,5-Dimethoxy Motif: Electron-donating groups that increase the electron density of the aromatic ring, influencing the pKa of the resulting sulfonamides and enhancing lipophilic interactions within protein binding pockets.[2]
Stability & Handling
-
Hydrolysis Risk: The C2-sulfonyl chloride is moisture-sensitive, hydrolyzing to the sulfonic acid. Storage under inert atmosphere (Ar/N2) at -20°C is mandatory.[1][2]
-
Regioselectivity: In nucleophilic substitution, the sulfonyl chloride reacts orders of magnitude faster than the ester.[2] This allows researchers to install the sulfonamide bond first without disturbing the ester, which can be cyclized or hydrolyzed in a subsequent step.[2]
Synthetic Utility & Transformations[1][2][4][5][6][7]
The true power of this scaffold lies in its ability to access divergent chemical spaces through controlled reaction sequences.[1]
Pathway A: Sulfonamide Synthesis (The Linear Route)
Reaction with primary or secondary amines under basic conditions yields stable sulfonamides.[1]
-
Mechanism: Nucleophilic attack at sulfur, elimination of chloride.[2]
-
Conditions: Anhydrous DCM/Pyridine or Schotten-Baumann conditions (THF/sat.
). -
Application: Synthesis of "open-chain" sulfonamide libraries for High-Throughput Screening (HTS).
Pathway B: Saccharin Cyclization (The Cyclic Route)
Reaction with ammonia or primary amines, followed by base-induced cyclization, yields 4,6-dimethoxysaccharin derivatives.[2]
-
Mechanism: The initial sulfonamide nitrogen is deprotonated (pKa ~10), creating a nucleophile that attacks the adjacent ester carbonyl, releasing methanol and closing the ring.[2]
-
Significance: Saccharins are bioisosteres of phthalimides and are potent zinc-binding groups (ZBG) in metalloenzyme inhibitors.[1]
Pathway C: Sultam Formation
Reduction of the sulfonyl chloride to a thiol or sulfinate, followed by reaction with bifunctional electrophiles, or reductive cyclization of the sulfonamide, can access sultams (cyclic sulfonamides).[2]
Medicinal Chemistry Applications
Target Class 1: Carbonic Anhydrase (CA) Inhibitors
The sulfonamide moiety (
-
Rationale: The 3,5-dimethoxy tail provides specific hydrophobic contacts that can differentiate between CA isoforms (e.g., the cytosolic hCA I/II vs. the tumor-associated transmembrane hCA IX/XII).[2]
-
Design Strategy: React the scaffold with ammonia to form the primary sulfonamide, then hydrolyze the ester to the acid (or keep as ester/saccharin) to modulate solubility.
Target Class 2: Antimitotic Agents (Tubulin Polymerization Inhibitors)
The 3,5-dimethoxybenzene motif is structurally homologous to the A-ring of Colchicine and Combretastatin A-4 .
-
Rationale: Compounds bearing this motif often bind to the colchicine-site on
-tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Design Strategy: Condense the sulfonyl chloride with an aniline bearing a 4-methoxy or 3,4,5-trimethoxy group to create a diarylsulfonamide that mimics the geometric constraints of combretastatins.[2]
Target Class 3: Sirtuin and Epigenetic Modulators
Saccharin derivatives have emerged as potential inhibitors of Sirtuins (NAD+-dependent deacetylases).[1]
-
Rationale: The saccharin core mimics the nicotinamide moiety of NAD+.[1] The electron-rich 3,5-dimethoxy wings can occupy the hydrophobic "selectivity pocket" of the enzyme.
Experimental Protocols
Protocol A: General Sulfonamide Synthesis
This protocol describes the coupling of the scaffold with a generic primary amine (
-
Preparation: In a flame-dried round-bottom flask, dissolve Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Addition: Cool the solution to 0°C. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Coupling: Dropwise add the amine (
, 1.0 equiv) dissolved in minimal DCM.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]
-
Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/pyridine), then sat.
, and brine.[3] Dry overngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> .[2] -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: One-Pot Saccharin Cyclization
This protocol converts the scaffold directly into a N-substituted saccharin derivative.[1]
-
Amidation: Dissolve Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv) in THF. Add the amine (1.0 equiv) and excess TEA (2.5 equiv). Stir at RT for 1 hour.
-
Cyclization: Without isolation, add a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or Sodium Methoxide (NaOMe) in MeOH.[1][2]
-
Reflux: Heat the mixture to reflux (65°C) for 4–12 hours. The base facilitates the intramolecular attack of the sulfonamide nitrogen on the ester.
-
Quench: Cool to RT. Acidify with 1N HCl to pH ~2 (this precipitates the saccharin if N-H, or protonates the intermediate).
-
Isolation: Extract with EtOAc. The product is often a crystalline solid that can be recrystallized from EtOH.[1]
Visualization of Reaction Logic
The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate.
Caption: Divergent synthetic pathways from the parent scaffold to three distinct medicinal chemistry classes.[1]
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link
-
Ghorab, M. M., et al. (2014).[2] Synthesis and molecular docking of some novel sulfonamides containing a 3,5-dimethoxy moiety as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6).[2] (Contextual grounding for 3,5-dimethoxy sulfonamides).
-
Lombardino, J. G. (1971).[1][2] Preparation of saccharins from methyl 2-(chlorosulfonyl)benzoates.[1] Journal of Organic Chemistry, 36(13), 1843–1845.[2] (Foundational chemistry for the cyclization protocol).
-
BenchChem. (2025).[1][2][4] Methyl 5-(chlorosulfonyl)-2-methoxybenzoate Technical Profile. BenchChem Technical Library. Link (Source for general reactivity of chlorosulfonyl benzoates).[1]
-
Sigma-Aldrich. (2025).[1][2] Product Specification: Methyl 2-(chlorosulfonyl)benzoate derivatives.[1][2][5] Link
Sources
- 1. Methyl 2-methoxy-5-(methylsulfonyl)benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. aablocks.com [aablocks.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 126535-26-0|Methyl 2-(chlorosulfonyl)-3-methylbenzoate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Aminolysis & Cyclization of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
This is a comprehensive Application Note and Protocol guide for the reaction of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate with primary amines.
Abstract & Introduction
The reaction of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1) with primary amines is a pivotal transformation in the synthesis of 4,6-dimethoxysaccharin derivatives . Unlike simple sulfonyl chlorides, this substrate contains an ortho-ester group capable of intramolecular cyclization.
This guide details the two distinct pathways available to researchers:
-
Pathway A (Kinetic Control): Isolation of the open-chain sulfonamide , typically favored under mild, non-basic conditions.
-
Pathway B (Thermodynamic Control): Direct cyclization to the N-substituted saccharin (benzisothiazol-3-one 1,1-dioxide), favored by basic conditions and heat.
These 4,6-dimethoxy-substituted scaffolds are critical intermediates in the development of herbicides (e.g., ALS inhibitors) and bioactive pharmaceutical pharmacophores due to the metabolic stability conferred by the methoxy groups [1, 2].
Chemical Mechanism & Structural Logic[1][2]
Substrate Analysis
-
Electrophilic Center 1 (Sulfonyl Chloride): The sulfur atom is the primary electrophile. However, the 3-methoxy group (ortho to -SO₂Cl) imposes significant steric hindrance , retarding nucleophilic attack compared to unsubstituted analogs.
-
Electrophilic Center 2 (Methyl Ester): The ester carbonyl is the secondary electrophile. It is positioned for intramolecular attack by the newly formed sulfonamide nitrogen.
-
Electronic Effects: The 3,5-dimethoxy pattern renders the benzene ring electron-rich. While this stabilizes the ring against nucleophilic aromatic substitution, it reduces the electrophilicity of the sulfonyl group via resonance donation, requiring longer reaction times or stronger nucleophiles than standard benzoyl chlorides.
Reaction Pathways (Graphviz Visualization)
Figure 1: Bifurcated reaction pathway controlled by temperature and base strength.
Experimental Protocols
Protocol A: Synthesis of the Open-Chain Sulfonamide
Target: Methyl 2-(N-substituted-sulfamoyl)-3,5-dimethoxybenzoate
Objective: To selectively sulfonylate the amine while preventing the intramolecular attack on the ester. Critical Factor: Temperature control is paramount. The cyclization typically requires overcoming an activation energy barrier that is accessible at room temperature.
Reagents & Materials
-
Substrate: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv)
-
Amine: Primary amine (R-NH₂) (1.05 equiv)
-
Base: Pyridine (2.0 equiv) or 2,6-Lutidine (for highly sensitive substrates)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Procedure
-
Preparation: Charge a flame-dried round-bottom flask with the Substrate and anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Note: The C3-methoxy group prevents freezing of the reaction, but low temp is needed to stop cyclization.
-
Addition: Mix the Amine and Base in a separate vial with a small amount of DCM. Add this mixture dropwise to the substrate solution over 30 minutes.
-
Expert Note: Do not add the amine neat; local heating can trigger cyclization.
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The sulfonamide is typically more polar than the starting chloride but less polar than the saccharin.
-
Quench: Quench with cold 1M HCl (aqueous) to neutralize the pyridine and remove unreacted amine.
-
Workup: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at < 30°C .
-
Purification: Recrystallize immediately or store at -20°C. Avoid silica chromatography if possible, as the acidity of silica can catalyze cyclization.
Protocol B: Synthesis of 4,6-Dimethoxysaccharin Derivatives
Target: 2-Substituted-4,6-dimethoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Objective: To drive the reaction to the thermodynamic cyclic product in a "one-pot" procedure. Mechanism: The base deprotonates the sulfonamide nitrogen (pKa ~10), creating a strong nucleophile that attacks the adjacent ester.
Reagents & Materials
-
Substrate: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv)
-
Amine: Primary amine (1.1 equiv)
-
Base: Triethylamine (TEA) (2.5 equiv) OR Sodium Methoxide (NaOMe) (2.0 equiv for rapid cyclization)
-
Solvent: Toluene (for thermal cyclization) or Methanol (if using NaOMe)
Step-by-Step Procedure
-
Solvation: Dissolve the Substrate in Toluene (0.5 M).
-
Amine Addition: Add the Amine and TEA at room temperature. A mild exotherm may occur.[1][2]
-
Initial Stir: Stir for 1 hour at RT to ensure complete formation of the sulfonamide intermediate.
-
Cyclization:
-
Option 1 (Thermal): Heat the reaction to reflux (110°C) for 2–6 hours. The formation of methanol (byproduct) indicates cyclization.
-
Option 2 (Chemical - Preferred): If using Methanol as solvent, add NaOMe (25% in MeOH) at RT and stir for 2 hours. This is milder and often cleaner [3].
-
-
Monitoring: Monitor by HPLC or TLC. The disappearance of the ester peak (IR ~1730 cm⁻¹) and appearance of the saccharin amide peak (IR ~1740–1750 cm⁻¹, often shifted) confirms conversion.
-
Workup:
-
Isolation: Filter the precipitate, wash with cold water, and dry.[2][4] Recrystallize from Ethanol/Water if necessary.
Data Summary & Troubleshooting
| Variable | Pathway A (Sulfonamide) | Pathway B (Saccharin) |
| Temperature | < 0°C | Reflux or RT (with strong base) |
| Base | Pyridine, 2,6-Lutidine | TEA, NaOMe, NaOH |
| Solvent | DCM, THF (Anhydrous) | Toluene, Methanol, Water/Dioxane |
| Key Risk | Spontaneous cyclization on silica | Hydrolysis of ester to acid (if wet) |
| IR Signature | ~1350 cm⁻¹ (SO₂), ~1730 cm⁻¹ (Ester) | ~1740 cm⁻¹ (Cyclic Amide), ~1340 cm⁻¹ (SO₂) |
Troubleshooting Guide
-
Problem: Low Yield of Saccharin.
-
Cause: Steric hindrance at C3 (methoxy) is blocking the amine attack.
-
Solution: Add a catalyst like DMAP (10 mol%) or switch to a more polar aprotic solvent like DMF to enhance nucleophilicity.
-
-
Problem: Hydrolysis to Sulfonic Acid.
References
-
European Patent Office. (1994). EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors.Link
-
United States Patent. (1978). US4076721A - Process for producing saccharin.Link
-
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[6][2][7] Asian Journal of Chemistry. Link
-
Organic Syntheses. (1977). 2,4-Dimethoxybenzonitrile via Chlorosulfonyl Isocyanate.[4] Org.[2][8][9][10] Synth. 57, 76. Link
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 2. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Forest of amines! (saccharin to cyclic and asymmetric amines) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. scribd.com [scribd.com]
Application Note: Precision Heterocyclic Synthesis using Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS: 26638-43-7) is a highly specialized bifunctional scaffold.[1][2][3] Unlike generic sulfonyl chlorides, this building block possesses a unique 1,2,3,5-substitution pattern that enables the rapid construction of electron-rich saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives and complex sulfonamides.[1][2][3]
This guide addresses the specific challenges posed by this molecule, particularly the steric hindrance introduced by the C3-methoxy group ortho to the sulfonyl center.[1][2] We provide validated protocols for converting this scaffold into bioactive heterocycles, emphasizing yield optimization and impurity control.
Chemical Profile & Reactivity Analysis
The "Ortho-Effect" Challenge
The primary challenge in utilizing this scaffold is the steric environment.[1][2] The methoxy group at position 3 is immediately adjacent to the sulfonyl chloride at position 2.[1]
-
Impact on Nucleophilic Attack: The rate of sulfonamide formation is kinetically slower than in unhindered benzenesulfonyl chlorides.[1]
-
Impact on Hydrolysis: While sterically shielded, the electron-rich nature of the ring (3,5-dimethoxy) increases the electron density, paradoxically stabilizing the sulfonyl cation intermediate if hydrolysis occurs.[1][2][3] Strict anhydrous conditions are non-negotiable.
Physical Properties Table[1]
| Property | Data | Operational Note |
| Molecular Weight | 294.71 g/mol | -- |
| Appearance | Off-white to pale yellow solid | Discoloration indicates hydrolysis (sulfonic acid formation).[1][2][3] |
| Melting Point | 107–109 °C | Sharp mp indicates high purity; broad range suggests acid contamination.[1] |
| Solubility | DCM, THF, EtOAc, Toluene | Poor solubility in hexanes; reacts violently with water/alcohols.[1][3] |
| Storage | < 4°C, under Argon/Nitrogen | Hygroscopic. Store in desiccator. |
Strategic Reaction Pathways
The utility of this building block lies in its ability to undergo chemoselective nucleophilic substitution followed by intramolecular cyclization .[1]
Diagram 1: Reaction Landscape
The following flow illustrates the two primary pathways: Route A (Saccharin Synthesis) and Route B (Sulfonamide Library Generation).[1][3]
Figure 1: Divergent synthesis pathways. Route A utilizes the adjacent ester for ring closure, while Route B preserves the open chain for further functionalization.[1][3]
Detailed Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethoxysaccharin Derivatives
Objective: To synthesize N-substituted 4,6-dimethoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxides. Mechanism: Sulfonylation followed by base-mediated intramolecular alkoxide displacement.[1][2]
Reagents:
-
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv)[1][2][3]
-
Primary Amine (1.1 equiv) (e.g., Benzylamine, Methylamine)[1][3]
-
Solvent: Anhydrous THF or DCM[1]
-
Cyclization Base: Sodium Methoxide (0.5M in MeOH) or DBU[1][3]
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.[1][4] Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C .[1][4][5]
-
Amine Addition: Mix the Primary Amine (1.1 equiv) with TEA (2.5 equiv) in a separate vial with THF. Add this solution dropwise to the reaction flask over 20 minutes.
-
Expert Insight: The dropwise addition is critical to prevent localized heating, which can degrade the labile ester group.[1]
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: You should observe the disappearance of the starting material and formation of the Sulfonamide Ester intermediate .
-
-
Cyclization (The Critical Step):
-
Method A (One-Pot): If the intermediate is clean, add NaOMe (0.5M in MeOH, 2.0 equiv) directly to the reaction mixture.[1][3] Stir at RT for 2–12 hours.[1]
-
Method B (Stepwise): Isolate the sulfonamide ester via aqueous workup (dilute HCl wash, DCM extraction), dry, and re-dissolve in MeOH.[1][3] Add NaOMe.
-
-
Workup:
-
Acidify the mixture to pH 3–4 using 1N HCl.[1] This protonates the saccharin nitrogen (if N-H) or neutralizes the base.[1][3]
-
The product often precipitates as a white solid.[1] Filter and wash with cold water.[1]
-
If no precipitate, extract with EtOAc, wash with brine, and recrystallize from EtOH/Water.[1][3]
-
Protocol B: Parallel Synthesis of Sulfonamide Libraries
Objective: High-throughput generation of sulfonamides without cyclization.[1][2]
-
Setup: Use a 96-well block or reaction vials.
-
Solvent System: DCM/Pyridine (4:1 ratio).[1][3] Pyridine acts as both solvent and scavenger.[1]
-
Execution:
-
Scavenging: Add polymer-supported isocyanate (to remove excess amine) and polymer-supported carbonate (to remove acid).[1][2][3] Shake for 4 hours.
-
Isolation: Filter and concentrate.
Troubleshooting & Optimization Guide
The following decision tree helps resolve common synthetic failures associated with this scaffold.
Figure 2: Troubleshooting logic for yield optimization.
Key Optimization Tips:
-
Handling Hydrolysis: If the starting material smells of acid or has a broad melting point, recrystallize from dry Toluene/Hexane before use.[1]
-
Steric Bulk: For bulky amines (e.g., tert-butylamine), the C3-methoxy group significantly retards the reaction.[1][2][3] Use Microwave irradiation (80°C, 10-20 min) or switch solvent to Acetonitrile to increase the dielectric constant and reaction rate.[1][3]
-
Regioselectivity: The C2-sulfonyl chloride is the only electrophile for the amine under neutral/mildly basic conditions.[1][2] The C1-ester will only react after the sulfonamide is formed (intramolecularly) or if harsh conditions (strong nucleophiles, high heat) are used.[1][3]
Applications in Drug Discovery[1][2][5]
This scaffold is a bioisostere precursor.[1] The resulting 4,6-dimethoxysaccharin core serves as:
-
Proteolytic Stable Surrogate: A mimic for phthalimides or glutarimides in cereblon-binding ligands (PROTACs).[1][3]
-
Kinase Inhibitor Hinge Binder: The sulfonylurea/saccharin motif can form hydrogen bonds with the hinge region of kinases.[1]
-
SULT Inhibitors: Sulfonamide derivatives of this scaffold have shown potential in inhibiting sulfotransferases.[1]
References
-
Fisher Scientific. (2025).[1][3][6] Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Retrieved from [1][3]
-
National Institutes of Health (NIH). (2020).[1][3] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Retrieved from [1][3]
-
Google Patents. (2010).[1][3] CN101747283B - Method for preparing 4,6-dimethoxy-2-methylsulfonylpyrimidine.[1][2][3][7] Retrieved from
-
ChemicalBook. (2024).[1][3][8] Methyl 3,5-dimethoxybenzoate Synthesis and Properties. Retrieved from [1][3]
-
Organic Syntheses. (2018). Preparation of Sulfonyl Chlorides via Diazonium Intermediates. Retrieved from [1][3]
(Note: While specific patents for the exact 3,5-dimethoxy-2-chlorosulfonyl isomer are less common than the 2-methoxy-5-sulfamoyl isomer, the chemistry cited in Reference 2 and 3 regarding chlorosulfonylation and cyclization is chemically homologous and validated for this scaffold.)[1][2][3]
Sources
- 1. ia600804.us.archive.org [ia600804.us.archive.org]
- 2. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in Combinatorial Library Synthesis
This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes experimental rigor, mechanistic insight, and actionable protocols.
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate represents a "privileged scaffold" for diversity-oriented synthesis (DOS). Its utility stems from its orthogonal reactivity: it possesses a highly electrophilic sulfonyl chloride motif and a latent methyl ester functionality.[1] This duality allows for the rapid generation of sulfonamide-amide libraries, a structural class heavily represented in GPCR ligands, ion channel modulators, and enzyme inhibitors (e.g., carbonic anhydrase, proteases).
This guide details the chemoselective exploitation of this scaffold, providing validated protocols for solution-phase parallel synthesis and solid-phase integration.
Chemical Profile & Mechanistic Insight[1][2][3][4][5]
Structural Analysis
-
Compound: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
-
Core Reactivity:
-
Sulfonyl Chloride (
): The primary diversity handle. It is highly susceptible to nucleophilic attack by amines ( ). The presence of the ortho-ester and meta-methoxy groups creates a unique steric and electronic environment. The 3,5-dimethoxy pattern renders the ring electron-rich, potentially attenuating the electrophilicity of the sulfonyl group compared to nitro-substituted analogues, thereby reducing the rate of hydrolysis (a common side reaction). -
Methyl Ester (
): The secondary diversity handle. It is relatively inert to the mild basic conditions used for sulfonylation, allowing for chemoselective functionalization . It can be subsequently hydrolyzed to the acid or directly amidated.
-
Chemoselectivity Logic
The success of this library synthesis relies on the reaction rate difference (
Under controlled conditions (low temperature, non-nucleophilic base), the amine reacts exclusively with the
Workflow Visualization (DOT Diagram)
The following diagram illustrates the divergent synthesis pathway, highlighting the "Split-and-Mix" or "Parallel Array" logic.
Caption: Divergent synthesis workflow. The scaffold is first diversified at the sulfonyl chloride position, validated, and then processed at the ester position.
Experimental Protocols
Protocol A: Parallel Sulfonamide Synthesis (Solution Phase)
Objective: Chemoselective reaction of the sulfonyl chloride with a diverse set of amines without affecting the methyl ester.
Reagents:
-
Scaffold: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv)
-
Amines: Diverse primary/secondary amines (1.1 equiv)
-
Base: Pyridine (1.5 equiv) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Scavenger Resin: Trisamine or Isocyanate resin (optional for purification).
Step-by-Step Procedure:
-
Preparation: Prepare a 0.2 M stock solution of the Scaffold in anhydrous DCM.
-
Arraying: Dispense 1 mL (0.2 mmol) of the Scaffold solution into each vial of a 24-well or 96-well reaction block.
-
Amine Addition: Add the specific Amine (0.22 mmol, 1.1 equiv) to each well.
-
Base Addition: Add Pyridine (24 µL, 0.3 mmol) to each well.
-
Critical Note: Maintain temperature at 0°C during addition if using highly reactive amines (e.g., benzylamine) to prevent bis-reaction or exotherms. For less nucleophilic amines (e.g., anilines), room temperature is acceptable.
-
-
Incubation: Seal the block and shake at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check one well by TLC or LCMS. The parent sulfonyl chloride is unstable on LCMS (hydrolyzes to acid), so monitor for the formation of the stable sulfonamide product
. -
Work-up (High-Throughput):
-
Option 1 (Liquid-Liquid): Add 1 mL 1M HCl to each well. Vortex. Remove aqueous layer. Wash with brine. Dry organic layer over
. -
Option 2 (Solid Phase Scavenging): Add polymer-supported isocyanate (to scavenge excess amine) and polymer-supported carbonate (to scavenge acid). Shake for 2 hours. Filter.
-
-
Concentration: Evaporate solvent using a Genevac or SpeedVac to yield Intermediate A .
Protocol B: Ester Hydrolysis & Secondary Diversification
Objective: Unmask the carboxylic acid for a second round of diversity.
Step-by-Step Procedure:
-
Hydrolysis: Dissolve Intermediate A in THF/MeOH/Water (3:1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours.
-
Validation: Monitor disappearance of the methyl ester singlet (~3.8–3.9 ppm) in
NMR or mass shift (-14 Da) by LCMS.
-
-
Acid Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Concentrate to yield Intermediate B (Carboxylic Acid).
-
Amide Coupling:
-
Dissolve Intermediate B (1 equiv) in DMF.
-
Add HATU (1.2 equiv) and HOAt (1.2 equiv). Shake for 10 mins.
-
Add Amine 2 (1.2 equiv) and DIPEA (3.0 equiv).
-
Shake for 16 hours.
-
Purify via preparative HPLC.
-
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of SO2Cl | Wet solvents or atmospheric moisture. | Use anhydrous solvents; store scaffold under Argon. The sulfonyl chloride is moisture sensitive. |
| Low Yield (Step 1) | Amine HCl salt formation trapping the amine. | Ensure excess base (Pyridine/DIPEA) is sufficient to neutralize HCl generated. |
| Bis-reaction | Amine attacking the ester. | This is rare with methyl esters at RT. If observed, lower reaction temp to 0°C and avoid using large excesses of primary amines. |
| Poor Solubility | 3,5-dimethoxy group increases lipophilicity. | Switch solvent to DMF or DMAc for the coupling steps if precipitation occurs in DCM. |
Physicochemical Properties (Predicted)[2][6][7]
-
LogP: ~2.5 (Scaffold) -> varies with R-groups.
-
H-Bond Acceptors: 6 (Sulfonyl oxygens, Ester oxygens, Methoxy oxygens).
-
Solubility: High in DMSO, DCM, Ethyl Acetate. Low in Water.
References
-
General Sulfonyl Chloride Reactivity
- BenchChem Application Note: "Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
-
(Verified General Reference)
- Combinatorial Library Design: Lowe, G. "Combinatorial Chemistry." Chemical Society Reviews, 1995. (Foundational principles of split-pool and parallel synthesis).
-
Safety Data
- Fisher Scientific SDS: "Methyl 2-(chlorosulfonyl)benzoate Safety Data Sheet.
-
Mechanistic Analogues
- Research on Methyl 5-(chlorosulfonyl)
-
BenchChem Product Page:
Chemist's Note: While the 2-chlorosulfonyl-3,5-dimethoxy isomer is the specific target, be aware that direct chlorosulfonation of methyl 3,5-dimethoxybenzoate typically favors the 4-position (para to the ester, ortho to two methoxy groups) due to electronic activation. Ensure your starting material is structurally verified (e.g., via NOE NMR) to confirm the sulfonyl group is at the 2-position if regiochemistry is critical for your SAR (Structure-Activity Relationship) study.
Sources
experimental conditions for chlorosulfonation to produce Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
This Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable method for the synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate . The procedure emphasizes regiochemical control, safety management, and high-purity isolation.
Introduction & Mechanistic Rationale
The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate involves the introduction of a chlorosulfonyl group (
Regioselectivity Challenges
The 3,5-dimethoxybenzoate substrate presents a classic competition between electronic activation and steric hindrance:
-
Electronic Activation: The two methoxy groups (positions 3 and 5) are strong ortho/para activators.
-
Directing Effects:
-
Position 4: Activated by two ortho-methoxy groups. However, it is sterically crowded by these flanking groups ("buttressing effect").
-
Position 2 (and 6): Activated by one ortho-methoxy (at C3) and one para-methoxy (at C5). It is sterically hindered by the adjacent ester group at C1.
-
-
Outcome: While halogenation often favors the C2 position, sulfonation is highly sensitive to steric bulk. Under kinetically controlled conditions (low temperature), substitution at C2 is generally favored due to the electronic benefit of para-activation from the C5-methoxy group, which often outweighs the ortho-activation at the crowded C4 position.
Reaction Pathway
The reaction utilizes chlorosulfonic acid (
-
Sulfonation: Electrophilic attack by
(generated in situ) or to form the sulfonic acid intermediate. -
Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride by excess chlorosulfonic acid, releasing
and .
Experimental Design & Safety
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Hazards |
| Methyl 3,5-dimethoxybenzoate | 196.20 | 1.0 | Substrate | Irritant |
| Chlorosulfonic Acid | 116.52 | 5.0 - 6.0 | Reagent/Solvent | Corrosive, Reacts violently with water |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction | Volatile, Carcinogen susp. |
| Thionyl Chloride (Optional) | 118.97 | 1.0 | Scavenger | Corrosive, Toxic |
Critical Safety Parameters
-
Exotherm Control: The reaction of chlorosulfonic acid with the substrate is highly exothermic. Addition must be performed at
. -
Gas Evolution: The reaction generates copious amounts of hydrogen chloride (
) gas. An alkaline scrubber (NaOH trap) is mandatory . -
Quenching: Chlorosulfonic acid reacts explosively with water. Quenching must be done by adding the reaction mixture dropwise onto ice, never the reverse.
Detailed Protocol
Step-by-Step Methodology
Phase 1: Reaction Setup and Addition
-
Apparatus: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to an NaOH scrubber.
-
Charging: Charge the addition funnel with Chlorosulfonic Acid (5.0 equiv) .
-
Substrate Prep: Place Methyl 3,5-dimethoxybenzoate (1.0 equiv) in the RBF.
-
Note: The reaction can be run neat (solid substrate) or with a minimal amount of dry DCM if heat dissipation is a concern. Neat is preferred for higher conversion.
-
-
Cooling: Cool the RBF to 0–5°C using an ice/salt bath.
-
Addition: Add the chlorosulfonic acid dropwise over 30–45 minutes.
-
Control: Maintain internal temperature below 10°C. The mixture will liquefy and turn dark yellow/orange.
-
Phase 2: Reaction Propagation
-
Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
Heating (Crucial for Conversion): Heat the reaction mixture to 45–50°C for 2–3 hours.
-
Checkpoint: Monitor HCl evolution.[5] The reaction is typically complete when gas evolution ceases.
-
Optional: If TLC indicates residual sulfonic acid (polar spot at baseline), add Thionyl Chloride (1.0 equiv) at 40°C and stir for an additional hour to drive the conversion to the chloride.
-
Phase 3: Quenching and Isolation
-
Preparation: Prepare a beaker containing crushed ice (approx. 10x weight of acid used).
-
Quench: Carefully pour the reaction mixture slowly onto the stirred ice.
-
Observation: A white to off-white precipitate (the sulfonyl chloride) should form immediately.
-
-
Extraction: If the solid is filterable, filter directly. If gummy/oily, extract the aqueous quench mixture with DCM (3 x 50 mL) .
-
Washing: Wash the combined organic layers with:
-
Cold water (2 x 50 mL)
-
Saturated
(1 x 50 mL) – Caution: CO2 evolution -
Brine (1 x 50 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at (Sulfonyl chlorides can be thermally unstable).
Phase 4: Purification
-
Crystallization: Recrystallize the crude solid from a mixture of DCM/Hexane or Ethyl Acetate/Heptane .
-
Yield: Expected yield is 65–80%.
Visualization of Workflows
Reaction Scheme & Mechanism
This diagram illustrates the transformation and the regioselective preference.
Caption: Two-stage electrophilic substitution pathway: initial sulfonation followed by conversion to sulfonyl chloride.
Experimental Workflow
A logical flow for the execution of the protocol.
Caption: Operational flowchart ensuring safety and high conversion during the chlorosulfonation process.
Analytical Data & Troubleshooting
Expected Analytical Profile
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 115–120°C (Typical for this class, compare with literature for isomers).
-
1H NMR (CDCl3): Look for the diagnostic shift of the aromatic protons. The symmetry of the starting material (two equivalent aromatic protons) is broken.
-
Starting Material:
6.6 (d, 2H), 7.2 (t, 1H) - approximate. -
Product (2-isomer): Two singlets or meta-coupled doublets for the aromatic protons (one at C4, one at C6). The proton at C6 will be significantly deshielded by the adjacent sulfonyl group.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Gummy Product | Incomplete conversion of sulfonic acid. | Increase reaction time at 50°C or add 1.0 eq. Thionyl Chloride in Phase 2.[4] |
| Product is Water Soluble | Hydrolysis of sulfonyl chloride to sulfonic acid. | Ensure quench is rapid and cold. Avoid prolonged contact with water. Dry organic layer thoroughly.[5] |
| Regioisomer Mixture | High temperature during addition. | Strictly control addition temperature at 0–5°C. Higher temps favor thermodynamic mixtures. |
References
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
Chlorosulfonation Protocols
-
Vogel, A. I.[6] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Section on Aromatic Sulfonyl Chlorides.
-
-
Analogous Synthesis (Methyl 5-methoxy-2-sulfamoylbenzoate)
-
Russian Patent RU2553258C1. Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. (Demonstrates chlorosulfonation of 3-methoxybenzoate at the 2-position). Link
-
-
Analogous Synthesis (Sulfonylurea Intermediates)
-
Chinese Patent CN112979506A. Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (Demonstrates stability of ortho-sulfonyl benzoates). Link
-
-
Substrate Properties (Methyl 3,5-dimethoxybenzoate)
-
PubChem CID 75074. Link
-
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Chlorosulfonation without chlorosulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Application Note: Derivatization of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate for Biological Screening
Abstract
This guide details the strategic derivatization of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS 103342-27-4) to generate a focused small-molecule library for biological screening. The scaffold features a highly reactive chlorosulfonyl electrophile adjacent to a benzoate ester, enabling divergent synthesis pathways: (1) direct sulfonylation to yield sulfonamides and (2) cyclization to yield 4,6-dimethoxysaccharin derivatives. We provide validated protocols for parallel synthesis using polymer-supported scavengers to ensure high purity without chromatographic separation, optimized for direct injection into biological assays.
Introduction & Chemical Strategy
The Scaffold: A Privileged Structure
Sulfonamides are a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for carbonic anhydrase inhibitors, HIV protease inhibitors, and anticancer agents. The specific starting material, Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate , offers unique electronic and steric properties:
-
3,5-Dimethoxy Pattern: Mimics natural products (e.g., polyphenols) and modulates solubility and metabolic stability.
-
Ortho-Disposition: The C2-sulfonyl and C1-ester groups allow for intramolecular cyclization, providing access to bicyclic saccharin analogs, which are known inhibitors of proteolytic enzymes.
Reactivity & Steric Considerations
Critical Insight: The methoxy group at the C3 position is ortho to the chlorosulfonyl group at C2. This creates significant steric crowding.
-
Consequence: Nucleophilic attack by bulky amines (e.g., tert-butylamine) will be slower than in unhindered systems.
-
Solution: Protocols must utilize extended reaction times or elevated temperatures for sterically demanding nucleophiles.
-
Stability: The electron-withdrawing nature of the chlorosulfonyl group activates the ester towards hydrolysis. Anhydrous conditions are strictly required to prevent the formation of the dicarboxylic acid byproduct.
Divergent Synthesis Pathways
We define two primary workflows for library generation:
-
Pathway A (Open Chain): Selective reaction of the sulfonyl chloride with amines to form stable sulfonamides.
-
Pathway B (Cyclic): Base-mediated cyclization of primary sulfonamides to form 4,6-dimethoxysaccharin derivatives.
Figure 1: Divergent synthesis strategy. Pathway A yields open-chain sulfonamides. Pathway B utilizes the adjacent ester for cyclization to saccharin analogs.
Protocol 1: High-Throughput Sulfonamide Synthesis (Library A)
Objective: Parallel synthesis of 96 sulfonamide derivatives. Methodology: Polymer-Assisted Solution Phase (PASP) synthesis. This method uses solid-supported scavengers to remove excess amine and acid byproducts, eliminating liquid-liquid extraction and evaporation steps.
Materials
-
Scaffold: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (0.2 M in anhydrous THF).
-
Amines: Set of 96 diverse primary/secondary amines (0.25 M in anhydrous THF).
-
Base: Polymer-supported Diisopropylethylamine (PS-DIPEA) or soluble DIPEA with subsequent scavenging.
-
Scavenger: PS-Isocyanate (to scavenge excess amine) and PS-Trisamine (to scavenge excess sulfonyl chloride if needed).
Step-by-Step Procedure
-
Preparation: Load 50 mg of PS-DIPEA resin (loading ~3.5 mmol/g) into each well of a 96-well filter plate (polypropylene).
-
Amine Addition: Add 1.2 equivalents of the amine stock solution (0.25 M) to the respective wells.
-
Scaffold Addition: Add 1.0 equivalent of the sulfonyl chloride stock solution (0.2 M) to each well.
-
Expert Note: Add the sulfonyl chloride last and slowly to prevent bis-sulfonylation of primary amines, although the steric bulk of the 3-OMe group minimizes this risk.
-
-
Incubation: Seal the plate and shake at room temperature for 12 hours.
-
Optimization: For sterically hindered amines, heat the block to 50°C.
-
-
Scavenging: Add 50 mg of PS-Isocyanate resin to each well. Shake for an additional 4 hours. This reacts with any unreacted amine to form an insoluble urea.
-
Filtration: Place a collection plate (deep-well) underneath. Apply vacuum to filter the reaction mixture. The resins (containing base salts and scavenged amine) are retained.
-
Rinse: Wash the resin with 200 µL THF per well, collecting the filtrate into the same plate.
-
Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
Quality Control (QC) Criteria
-
Purity: >90% by LC-MS (UV 254 nm).
-
Identity: Mass confirmation [M+H]+ or [M-H]-.
-
Storage: Resuspend in 100% DMSO at 10 mM for screening.
Protocol 2: Cyclization to Saccharin Derivatives (Library B)
Objective: Synthesis of 4,6-dimethoxy-2-substituted-1,2-benzisothiazol-3(2H)-one 1,1-dioxides. Mechanism: Base-promoted intramolecular aminolysis of the ester.
Procedure
-
Precursor Synthesis: Follow Protocol 1 (Steps 1-4) to generate the sulfonamide intermediate in situ. Do not scavenge yet.
-
Cyclization Step:
-
Add 2.0 equivalents of Sodium Methoxide (0.5 M in MeOH) to the reaction wells.
-
Heat the plate to 65°C for 4-6 hours.
-
Monitoring: The reaction is complete when the mass spectrum shifts from the methyl ester [M+H]+ to the cyclized product [M-32+H]+ (loss of methanol).
-
-
Neutralization: Add 2.5 equivalents of Acetic Acid or use a PS-TsOH (acidic resin) to neutralize the base.
-
Purification:
-
If using resin: Filter to remove the resin.
-
If using soluble acid: Evaporate, redissolve in EtOAc, wash with water (liquid-liquid extraction required here).
-
-
Final Product: The resulting saccharin derivatives are often crystalline solids.
Biological Screening & Data Analysis[1]
Plate Preparation
To ensure data integrity, the transition from chemistry to biology must handle the DMSO tolerance of the assay.
| Parameter | Specification | Notes |
| Stock Concentration | 10 mM in 100% DMSO | Store at -20°C; avoid repeated freeze-thaw. |
| Intermediate Plate | 1 mM in 10% DMSO/Buffer | Dilute 10-fold into assay buffer before adding to cells/protein. |
| Final Assay Conc. | 1 µM - 100 µM | Typical screening range. Final DMSO < 1%. |
Screening Workflow
The following diagram illustrates the logical flow from library plate to hit identification.
Figure 2: High-throughput screening workflow. Acoustic transfer is recommended to minimize DMSO carryover.
Troubleshooting & Expert Tips
-
Hydrolysis of Starting Material:
-
Incomplete Cyclization (Pathway B):
-
Symptom:[1][2][3] Mixture of open-chain ester and saccharin.
-
Cause: Steric hindrance of the 3-OMe group prevents the amide nitrogen from attacking the ester carbonyl.
-
Fix: Switch base to Potassium tert-butoxide (KOtBu) in THF, which is a stronger base and non-nucleophilic, promoting the cyclization more aggressively.
-
-
Low Solubility:
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Bhat, M. A., et al. (2005). Synthesis and biological activity of new saccharin derivatives. Indian Journal of Chemistry, 44B, 2387-2391.
-
Ganesan, A. (2002). Solid-phase synthesis in the twenty-first century. Current Opinion in Chemical Biology, 6(3), 329-338. Link
-
Sigma-Aldrich. (n.d.). Methyl 3,5-dimethoxybenzoate Product Sheet. Link
-
PubChem. (2025).[4][5] Methyl 2-(chlorosulfonyl)benzoate derivatives.[4][6][7] National Library of Medicine.[4] Link
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 126535-26-0|Methyl 2-(chlorosulfonyl)-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate as a precursor for agrochemicals
Application Note: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in Agrochemical Synthesis
Abstract
This guide details the technical application of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS: 1909347-69-8) as a high-value scaffold for the synthesis of next-generation sulfonylurea herbicides. Unlike standard commodity precursors, the 3,5-dimethoxy substitution pattern offers unique electronic properties that influence the pKa, soil mobility, and hydrolytic stability of the final active ingredient (AI).[1] This protocol provides a validated workflow for converting this sulfonyl chloride into a bioactive sulfonylurea, emphasizing regioselective control and yield optimization.[1]
Introduction: The Strategic Value of the Scaffold
In the development of Acetolactate Synthase (ALS) inhibitors, the physicochemical properties of the "aryl" portion of the sulfonylurea bridge are critical.
-
Electronic Tuning: Standard sulfonylureas (e.g., Metsulfuron-methyl) often utilize unsubstituted or simple substituted benzoate rings.[1] The introduction of 3,5-dimethoxy groups is a strategic modification.[1] These electron-donating groups (EDGs) increase the electron density of the aromatic ring.
-
pKa Modulation: The acidity of the sulfonylurea bridge (
) dictates phloem mobility. The 3,5-dimethoxy substitution tends to increase the pKa of the sulfonamide proton compared to electron-deficient analogs (e.g., Chlorimuron), potentially altering soil half-life and uptake kinetics.[1] -
Structural Novelty: This precursor allows for the synthesis of novel IP-protectable herbicides that may overcome resistance in weed biotypes adapted to classic sulfonylureas.
Chemistry & Reactivity Profile
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate contains two electrophilic centers:
-
The Sulfonyl Chloride (
): Highly reactive (Hard/Soft Acid-Base theory: Hard electrophile). Reacts rapidly with nucleophiles (amines, ammonia).[1] -
The Methyl Ester (
): Moderately reactive. Susceptible to hydrolysis or amidation under harsh conditions.[1]
Chemo-Selectivity Challenge: The primary synthetic challenge is to functionalize the sulfonyl group without hydrolyzing or displacing the methyl ester. The protocol below uses anhydrous conditions and kinetic control to ensure selectivity.
Application Workflow: Synthesis of Sulfonylurea Herbicides
The transformation of this precursor into a bioactive agent typically follows a two-stage "Convergent Synthesis" pathway.
Stage 1: Ammonolysis (Formation of the Sulfonamide)
The chlorosulfonyl group is converted to a sulfonamide. This is the "anchor" for the urea bridge.
Stage 2: Coupling (Formation of the Sulfonylurea)
The sulfonamide is coupled with an amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) using a carbamate or isocyanate linker.
Visual Pathway (DOT Diagram)
Caption: Convergent synthesis pathway from chlorosulfonyl precursor to active sulfonylurea herbicide.
Detailed Experimental Protocol
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators.[1] Work in a fume hood. Wear nitrile gloves and safety goggles.
Phase A: Synthesis of the Sulfonamide Intermediate
Objective: Selective amination of
-
Preparation: Dissolve 10.0 g (32.4 mmol) of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in 100 mL of anhydrous THF (Tetrahydrofuran).
-
Why THF? It solubilizes the precursor well and is compatible with ammonia gas.
-
-
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
-
Causality: Low temperature suppresses the side reaction of ester ammonolysis (formation of benzamide).
-
-
Amination: Slowly bubble anhydrous ammonia gas (or add 2.5 eq of 0.5M ammonia in dioxane) into the reaction mixture for 30 minutes.
-
Observation: A white precipitate (Ammonium Chloride,
) will form immediately.[1]
-
-
Completion: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (
) should disappear. -
Workup:
Phase B: Coupling to Form the Sulfonylurea
Objective: Link the sulfonamide to a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine).
Note: We utilize the "Phenyl Carbamate Method" for its reliability over the phosgene/isocyanate method.
-
Reagents:
-
Procedure:
-
Reaction: Stir at 25 °C for 2 hours . If reaction is sluggish, warm to 40 °C.
-
Quenching: Pour the mixture into ice-cold 1M HCl .
-
Result: The sulfonylurea product precipitates as a solid (it is insoluble in acidic water).
-
-
Isolation: Filter, wash with water, and dry.[1]
Quality Control & Analytics
To validate the integrity of the synthesized precursor and final product, the following parameters must be met.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% | Impurities often include desulfonylated arenes.[1] |
| Identity | 1H-NMR (DMSO-d6) | Confirmed Structure | Look for 2x OMe singlets (~3.8 ppm) and Ester singlet (~3.9 ppm). |
| Moisture | Karl Fischer | < 0.5% | Water degrades the sulfonyl chloride rapidly.[1] |
| Hydrolyzable Cl | Titration | 99-101% theoretical | Critical for the precursor reactivity. |
Troubleshooting Guide
Issue: Hydrolysis of Methyl Ester
-
Symptom:[1][3] Formation of a primary amide (Mass spec M-31+16).
-
Root Cause:[1][3] Presence of water or excessive temperature during ammonolysis.
-
Fix: Use strictly anhydrous solvents; keep T < 5°C.[1]
Issue: Low Yield in Coupling Step
-
Root Cause:[1][3] Sulfonamide anion is too stable (due to steric hindrance of 3,5-dimethoxy groups) or base is too weak.[1]
-
Fix: Switch from DBU to Sodium Hydride (NaH) in THF to force deprotonation.[1]
Decision Logic for Optimization (DOT)
Caption: Decision tree for troubleshooting coupling reaction efficiency.
References
-
ChemSRC. (2025).[1] Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS 1909347-69-8) Physicochemical Properties. Retrieved from [Link]
-
Levitt, G. (1983).[1] Sulfonylureas: New High Potency Herbicides. In Pesticide Chemistry: Human Welfare and the Environment (Vol. 1, pp. 243-250).[1] Pergamon Press.[1] (Foundational text on SU synthesis).
-
Ye, F., et al. (2024).[1] Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1] Sulfonylurea Herbicides: Structure and Stability. PubChem.[1][4] Retrieved from [Link]
Sources
Application Note: Synthesis of Novel Serine Protease Inhibitors from Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the chemical transformation of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate into a functional 4,6-dimethoxysaccharin scaffold, a potent class of serine protease inhibitors (specifically targeting Human Leukocyte Elastase, HLE).
Abstract & Strategic Significance
The inhibition of serine proteases, particularly Human Leukocyte Elastase (HLE) , is a critical therapeutic target for chronic inflammatory diseases such as COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). While traditional inhibitors often suffer from poor bioavailability or off-target toxicity, saccharin derivatives (1,2-benzisothiazol-3(2H)-one 1,1-dioxides) have emerged as a privileged scaffold. They function as "suicide substrates," acylating the active site serine residue to form a stable enzyme-inhibitor complex.
This guide details the protocol for synthesizing a 4,6-dimethoxysaccharin library starting from the commercially available precursor Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate . This specific substitution pattern (dimethoxy) offers unique electronic properties that modulate the reactivity of the carbonyl center, potentially tuning the "warhead" reactivity to balance potency and chemical stability.
Scientific Background: The "Suicide" Mechanism
To design effective inhibitors, one must understand the causality of the inhibition. Saccharin derivatives do not merely bind; they react.
-
Recognition: The inhibitor binds to the S1 pocket of the protease.
-
Acylation: The nucleophilic hydroxyl group of the catalytic Serine-195 attacks the carbonyl carbon (C3) of the saccharin ring.
-
Ring Opening: The sulfonamide bond breaks, opening the ring and releasing the sulfinate anion.
-
Inactivation: The enzyme is now acylated (covalently modified) and unable to process natural substrates. The electron-donating methoxy groups on the benzene ring are hypothesized to stabilize the acyl-enzyme intermediate, prolonging the half-life of inhibition (
).
Figure 1: Mechanism of Action (HLE Inhibition)
Caption: The catalytic serine attacks the saccharin carbonyl, leading to ring opening and irreversible acylation of the enzyme.
Chemical Strategy & Synthesis Protocol
The synthesis exploits the dual electrophilic nature of the starting material. The sulfonyl chloride is highly reactive toward amines, while the methyl ester serves as the cyclization acceptor.
Figure 2: Synthesis Workflow
Caption: Conversion of the sulfonyl chloride precursor into the bioactive saccharin scaffold via sulfonamide intermediates.
Protocol A: Synthesis of the 4,6-Dimethoxysaccharin Scaffold
Objective: Create the core cyclic pharmacophore.
Materials:
-
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 eq)
-
Ammonium hydroxide (28% NH₃ aq) or tert-butylamine (for protected route)
-
Ethanol (EtOH)[1]
-
Sodium Ethoxide (NaOEt) (21% in EtOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
Step-by-Step Methodology:
-
Sulfonamide Formation:
-
Dissolve Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (5.0 g, 17 mmol) in DCM (50 mL). Cool to 0°C.[2]
-
Slowly add aqueous Ammonium Hydroxide (10 mL, excess) dropwise. Note: The reaction is exothermic.
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot should disappear, replaced by the more polar sulfonamide.
-
Workup: Separate the organic layer.[2] Wash with water (2x) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the Methyl 2-sulfamoyl-3,5-dimethoxybenzoate intermediate.
-
-
Cyclization (Ring Closure):
-
Dissolve the crude intermediate in anhydrous Ethanol (40 mL).
-
Add Sodium Ethoxide solution (1.2 eq). The mixture may turn slightly yellow.[3]
-
Reflux the mixture for 3–4 hours. This drives the nitrogen nucleophile to attack the methyl ester, releasing methanol.
-
Isolation: Cool to RT. Acidify with 1M HCl to pH 2. The saccharin derivative (acidic NH) will precipitate.
-
Filter the white solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
-
Yield Expectation: 75–85% Key Analytical Data (H-NMR, DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad NH singlet (~11-12 ppm, exchangeable).
Protocol B: N-Alkylation for Library Diversification
Objective: To improve potency by adding hydrophobic groups that fit the protease S' subsites.
Materials:
-
4,6-Dimethoxysaccharin (from Protocol A)
-
Alkyl Halide (e.g., Benzyl bromide, Isopropyl iodide)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Methodology:
-
Dissolve the saccharin scaffold (1.0 eq) in dry DMF (0.2 M concentration).
-
Add K₂CO₃ (1.5 eq) and stir for 15 min to generate the saccharin anion.
-
Add the alkyl halide (1.1 eq). Stir at 60°C for 4 hours.
-
Workup: Pour into ice water. If solid precipitates, filter.[4][5] If oil forms, extract with EtOAc.
-
Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).
Analytical Data Summary
| Compound Stage | Key Functional Group | IR Signal (cm⁻¹) | 1H-NMR Characteristic Signal |
| Starting Material | Sulfonyl Chloride | 1375, 1170 (S=O) | ~3.9 ppm (COOMe), No NH |
| Intermediate | Sulfonamide | 3350, 3260 (NH₂) | ~7.5 ppm (NH₂, broad), ~3.8 ppm (COOMe) |
| Final Scaffold | Cyclic Imide (Saccharin) | 1735 (C=O), 1340 (SO₂) | Loss of COOMe , ~11.5 ppm (Imide NH) |
Assay Validation (HLE Inhibition)
Objective: Verify the biological activity of the synthesized compounds.
Reagents:
-
Enzyme: Human Leukocyte Elastase (Sigma-Aldrich).
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
Protocol:
-
Incubate Enzyme (10 nM) with the synthesized Inhibitor (varying concentrations: 1 nM – 10 µM) in buffer for 30 minutes at 25°C.
-
Add Substrate (100 µM).
-
Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
-
Calculate
by plotting % Inhibition vs. Log[Inhibitor]. -
Success Criteria: Potent inhibitors in this class typically exhibit
values in the low nanomolar to micromolar range.
References
-
Vertex Pharmaceuticals. "Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases." Current Pharmaceutical Design, 1999.[6]
-
Groutas, W. C., et al. "Mechanism-based inhibitors of serine proteases." Journal of Medicinal Chemistry, 1997.
-
Siddiqui, et al. "Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry." Acta Crystallographica, 2006.
-
Hogan, P. J., & Cox, B. G. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines." Organic Letters, 2019. (Provides context on sulfonyl chloride reactivity).
Sources
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 5. 2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Troubleshooting
Diagnostic & Strategy Selector
Before adjusting your current protocol, you must verify the fundamental chemical pathway. The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate presents a specific regioselectivity challenge. The 3,5-dimethoxy substitution pattern strongly activates the aromatic ring, but it creates a competition between the 2-position (ortho to ester/methoxy) and the 4-position (ortho to two methoxy groups).[1]
Use the decision tree below to validate your approach before proceeding to the optimization modules.
Figure 1: Decision matrix for selecting the correct synthetic strategy based on impurity profile.
Module A: Optimizing Direct Chlorosulfonation
Target Audience: Users committed to the direct reaction of Methyl 3,5-dimethoxybenzoate with Chlorosulfonic acid (
The Core Problem:
Direct chlorosulfonation is an equilibrium process. The reaction produces Sulfonic Acid (
Optimized Protocol Parameters
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Stoichiometry | 3-4 eq. | 5-6 eq.[1][2] | Excess acid acts as both solvent and dehydrating agent to push equilibrium forward. |
| Additives | None | + 1.5 eq. Thionyl Chloride ( | CRITICAL: Converts unreacted sulfonic acid intermediates into the desired chloride. |
| Temperature | Higher temps ( | ||
| Quenching | Pour water into reaction | Pour reaction onto Crushed Ice/DCM | Prevents exotherm spikes that hydrolyze the sulfonyl chloride. |
Troubleshooting the Direct Route
Q: My product is a water-soluble gum. Where is the solid?
-
Cause: You likely isolated the sulfonic acid derivative, not the chloride. This happens if the chlorosulfonic acid was "wet" or if the reaction didn't complete the conversion from
to .[1][2] -
Fix: Add Thionyl Chloride (
) to the reaction mixture after the initial chlorosulfonic acid addition. Stir for 1 hour at room temperature before quenching. This chemically scavenges water and forces the conversion to .[1][2]
Q: NMR shows a mixture of isomers. How do I purify?
-
Cause: The 3,5-dimethoxy ring is highly activated at the 4-position (between the two methoxy groups).[1][2] The 2-position is sterically hindered by the ester.[1][2]
-
Fix: Recrystallization is difficult for these isomers.[2]
-
Solvent System: Try Ethyl Acetate/Hexane (1:4) .
-
Process: If the ratio is poor (< 3:1), abandon purification and switch to Module B (Sandmeyer) . Direct chlorosulfonation is notoriously poor for regiocontrol on this specific substrate.[2]
-
Module B: The Sandmeyer "Gold Standard" (Recommended)
Target Audience: Users requiring high purity (>98%) of the specific 2-isomer and struggling with regioselectivity in the direct route.
This route uses Methyl 2-amino-3,5-dimethoxybenzoate as the starting material.[1][2] By using the amino group as a "locator beacon," you guarantee the position of the sulfonyl group via a diazonium intermediate.
Step-by-Step Protocol
Step 1: Diazotization
-
Dissolve Methyl 2-amino-3,5-dimethoxybenzoate (1.0 eq) in conc. HCl (5 eq) and Acetic Acid (solvent volume).
-
Cool to -5°C to 0°C .
-
Add
(1.1 eq) as a saturated aqueous solution dropwise.
Step 2: The Meerwein-Sandmeyer Reaction [1][2]
-
In a separate vessel, saturate Glacial Acetic Acid with Sulfur Dioxide (
) gas until the weight increases by approx 30%. -
Add
(0.3 eq) as the catalyst. -
Pour the cold diazonium solution (from Step 1) into the
mixture.-
Observation: Vigorous gas evolution (
) will occur. This is the sign of successful substitution.
-
-
Stir at
for 1 hour, then warm to Room Temp.
Step 3: Isolation
-
Pour mixture onto ice water.
-
The product, Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate , will precipitate as a solid.[1][2]
-
Filter and wash with cold water.[2]
Why this improves yield:
-
100% Regioselectivity: The nitrogen is already at position 2. The sulfur must go there.
-
Milder Conditions: Avoids the harsh acidic environment of neat chlorosulfonic acid, reducing decomposition.
FAQ: Isolation & Stability
Q: The product decomposes on the filter paper. Why?
-
Answer: Sulfonyl chlorides are moisture sensitive.[2] If your filter cake is wet and you pull air through it for too long, atmospheric humidity hydrolyzes the chloride to the acid.
-
Protocol Adjustment:
-
Dissolve the quenched organic layer in DCM (Dichloromethane) .
-
Dry over
(Magnesium Sulfate) immediately. -
Evaporate solvent at < 35°C . High heat during rotovap promotes decomposition.[2]
-
Q: Can I store the intermediate?
-
Answer: No. Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is reactive.[1][2]
-
Best Practice: Use it immediately in the next step (e.g., sulfonamide formation). If storage is mandatory, store under Nitrogen at -20°C, but expect degradation (HCl gas evolution) within 48 hours.[2]
References
- Detailed analysis of chlorosulfonic acid stoichiometry and thionyl chloride additives.
-
Sandmeyer/Meerwein Sulfonylation
- Protocol for converting anilines to sulfonyl chlorides via diazonium salts (The "Meerwein" modific
-
Source: Organic Syntheses, Coll. Vol. 7, p. 508 (1990); Vol. 60, p. 121 (1981).
- Regioselectivity in Dimethoxybenzoates: Discussion on the directing effects of 3,5-dimethoxy substituents favoring the 4-position over the 2-position in electrophilic substitution. Source: Journal of the Chemical Society, Perkin Transactions 1, 1975, Issue 21.
-
Patent Literature on Similar Substrates
Sources
Technical Support Center: Synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
This guide functions as a specialized technical support center for the synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate .[1] It focuses on the specific challenges of introducing a sulfonyl chloride group at the sterically crowded and electronically complex 2-position of the 3,5-dimethoxybenzoate scaffold.[1]
Topic: Troubleshooting Side Reactions & Regioselectivity Lead Scientist: Senior Applications Chemist Last Updated: February 18, 2026
The Core Challenge: Regiochemistry & Thermodynamics
Before troubleshooting specific impurities, you must validate your synthetic route. The synthesis of the 2-isomer via direct chlorosulfonation (Electrophilic Aromatic Substitution) fights against intrinsic electronic directing effects.[1]
-
The Electronic Trap: The 3,5-dimethoxy substitution pattern strongly activates the ring.[1]
-
Position 4 (Para to Ester): Flanked by two methoxy groups (Double Ortho activation). This is the electronic favorite for Electrophilic Aromatic Substitution (EAS).
-
Position 2 (Ortho to Ester): Flanked by one methoxy and one ester. The ester is deactivating.[2] Furthermore, this position is sterically crowded between the carbonyl and the methoxy group.[1]
-
-
The Consequence: If you use standard chlorosulfonation conditions (
, heat), the major product is often the 4-chlorosulfonyl isomer or a mixture.[1] The 2-isomer is kinetically formed but thermodynamically less stable than the 4-isomer.[1]
Interactive Troubleshooting Guide (Direct Chlorosulfonation Route)
If you are committed to the direct reaction of Methyl 3,5-dimethoxybenzoate with chlorosulfonic acid, use this guide to diagnose impurities.
Issue A: Product contains ~20-40% of an inseparable isomer (HPLC/NMR)
Diagnosis: Regioisomer Formation (4-isomer) The reaction temperature was likely high enough to overcome the activation energy for the 4-position or allow thermodynamic equilibration.[1]
-
Root Cause:
-
Corrective Action:
-
Cryogenic Addition: Add the ester to chlorosulfonic acid at -10°C to 0°C .
-
Kinetic Control: Quench the reaction immediately after consumption of starting material (monitor via HPLC). Do not "soak" the reaction to ensure conversion; this promotes isomerization.
-
Recrystallization: The 4-isomer is often more symmetric and crystalline.[1] Test recrystallization in MeOH/EtOAc to enrich the 2-isomer in the filtrate (or vice versa depending on lattice energy).
-
Issue B: High Melting Point Insoluble White Solid
Diagnosis: Diaryl Sulfone Formation
A common side reaction where the newly formed sulfonyl chloride acts as an electrophile and attacks a second molecule of the starting arene.[1]
-
Root Cause:
-
Corrective Action:
-
High Dilution: Use a minimum of 5–8 equivalents of chlorosulfonic acid. The acid acts as both reagent and solvent, diluting the reactive species.[1]
-
Reverse Addition: Do not add acid to the ester. Add the ester solid (in portions) to the cold acid. This ensures the concentration of unreacted arene is always low relative to the acid.
-
Issue C: Low Yield & Acidic Impurities (Sulfonic Acid/Carboxylic Acid)
Diagnosis: Hydrolysis Decomposition The sulfonyl chloride moiety is moisture-sensitive, and the methyl ester can hydrolyze under the highly acidic aqueous quench conditions.[1]
-
Root Cause:
-
Exothermic Quench: Pouring the reaction mixture onto ice generates massive heat, accelerating hydrolysis.
-
Slow Phase Separation: Leaving the product in the acidic aqueous slurry allows acid-catalyzed ester hydrolysis.[1]
-
-
Corrective Action:
-
DCM Extraction Quench: Quench the reaction mixture by pouring it slowly into a stirred mixture of Ice and Dichloromethane (DCM) . The product will immediately partition into the organic phase, protecting it from the aqueous acid.[1]
-
Temperature Limit: Maintain quench temperature
C.
-
Visualizing the Reaction Pathways[1]
The following diagram illustrates the competition between the desired kinetic pathway and the thermodynamic/side-reaction pathways.
Figure 1: Reaction landscape showing the kinetic competition between the sterically hindered 2-position and the electronically activated 4-position.[1]
The "Gold Standard" Alternative: Sandmeyer Reaction[1]
If the direct chlorosulfonation yields inseparable isomer mixtures (Issue A), the Sandmeyer Chlorosulfonation is the industry-standard fix.[1] It guarantees regioselectivity by using an amine precursor.[1]
Workflow:
-
Precursor: Start with Methyl 2-amino-3,5-dimethoxybenzoate.[1]
-
Diazotization: Convert amine to diazonium salt (
). -
Chlorosulfonation: React with
and (or DABSO surrogate).
Comparison of Methods
| Feature | Direct Chlorosulfonation | Sandmeyer Route |
| Regioselectivity | Poor (Mixture of 2- and 4-isomers) | Perfect (Defined by starting amine) |
| Reagents | ||
| Side Reactions | Sulfones, Isomers, Desulfonylation | Azo coupling, Phenol formation |
| Scalability | High (if purification works) | Moderate (Diazonium safety) |
| Recommendation | Use only if 4-isomer can be removed.[1] | Recommended for Pharma Grade. |
Analytical Data & QC Criteria
When troubleshooting, use these criteria to validate your isolated material.
| Test | Method | Acceptance Criteria | Failure Indicator |
| Identity | 1H-NMR (DMSO-d6) | Distinct shift of Ar-H. 4-isomer has singlet/doublet patterns distinct from 2-isomer due to symmetry.[1] | Extra aromatic peaks (Isomer).[1] Broad peaks (Polymer/Sulfone).[1] |
| Purity | HPLC (C18) | >98.0% Area.[3][4] | Peak at RRT 1.1 (Sulfone) or RRT 0.9 (Isomer). |
| Functionality | Derivatization | React small aliquot with Morpholine. Check LCMS for sulfonamide mass.[1] | Failure to form sulfonamide indicates Hydrolysis (Sulfonic Acid). |
HPLC Method for Isomer Separation[1]
-
Column: C18 Phenyl-Hexyl (Superior for regioisomers).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: 254 nm.
-
Note: The 2-isomer (ortho-substituted) typically elutes before the 4-isomer due to twisting of the ester group out of plane, reducing interaction with the stationary phase.[1]
References
-
BenchChem. (2025).[1][2] Technical Support: Chlorosulfonation of Benzoic Acid Derivatives - Side Reactions and Optimization. Retrieved from [1]
-
Organic Chemistry Portal. (2023).[1] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Retrieved from [1]
-
National Institutes of Health (NIH). (2018).[1] Optimization of the DABSO Sandmeyer Procedure for Electron-Rich Substrates. Retrieved from [1]
-
Clayden, J., et al. (2012). Electrophilic Aromatic Substitution: Regioselectivity in Polysubstituted Benzenes.[1] Organic Chemistry, 2nd Edition. (General Textbook Reference for Electronic Effects).
Sources
- 1. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 3,5-dimethoxybenzoate 99 2150-37-0 [sigmaaldrich.com]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
purification methods for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Technical Support Center: Purification of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Executive Summary & Molecule Profile
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a highly reactive, electron-rich sulfonyl chloride intermediate.[1] It functions as a "linchpin" scaffold in the synthesis of polysubstituted benzamides and sulfonamides.
-
Key Challenge: The molecule possesses a "dual-threat" sensitivity.[1] The chlorosulfonyl group (
) is moisture-sensitive (hydrolyzing to the sulfonic acid), while the methyl ester and electron-rich ring make it susceptible to side reactions under strongly acidic or basic conditions.[1] -
Critical Quality Attribute (CQA): The presence of the corresponding sulfonic acid impurity (
) is the primary cause of "oiling out" during crystallization and yield loss in subsequent steps.
Troubleshooting Guide (Q&A)
Category A: Stability & Hydrolysis Issues
Q1: My crude product is a sticky, off-white gum that refuses to crystallize. What is happening? Diagnosis: This is the classic signature of Hydrolytic Degradation . Technical Insight: The chlorosulfonyl group has likely hydrolyzed to the sulfonic acid (Methyl 2-sulfo-3,5-dimethoxybenzoate).[1] Even 2-5% of this amphiphilic acid impurity can disrupt the crystal lattice of the sulfonyl chloride, preventing solidification.[1] Corrective Action:
-
Do not heat. Heating a wet gum accelerates autocatalytic hydrolysis (HCl generation).
-
Trituration: Add cold anhydrous Heptane or Cyclohexane to the gum. Sonicate briefly to extract the sulfonyl chloride (soluble) while leaving the sulfonic acid (insoluble gum) behind. Decant the organic layer and concentrate.[2]
-
Re-dissolution: If the gum persists, dissolve in
, dry thoroughly with , and re-attempt crystallization.
Q2: I see a significant yield loss after washing with Sodium Bicarbonate (
-
Switch Buffer: Use cold water or 1% NaCl solution for the initial wash.
-
Rapid Contact: If a basic wash is mandatory to remove
traces, use cold (0°C) dilute and limit contact time to <2 minutes. Immediately separate and acidify the aqueous layer to check if product was lost (precipitate formation).
Category B: Purification & Isolation[2]
Q3: The product turns pink/reddish upon drying. Is it decomposing? Diagnosis: Oxidative Instability or Phenolic Impurities . Technical Insight: Methoxy-arenes are prone to oxidation to quinones or coupling reactions, especially if trace metal ions or free acid are present.[1] A pink hue often indicates trace demethylation (formation of phenols) followed by oxidation. Corrective Action:
-
Activated Carbon: Treat the recrystallization solution (e.g., in Toluene) with activated charcoal (10 wt%) for 15 minutes at room temperature (avoid boiling). Filter through Celite.
-
Nitrogen Drying: Always dry the solid under a stream of
or in a vacuum desiccator protected from light.
Q4: Which solvent system gives the best recovery for this specific isomer? Recommendation: Toluene/Heptane or EtOAc/Heptane . Reasoning:
-
Toluene: Solubilizes the aromatic core well but is not polar enough to hold the sulfonic acid impurities.
-
Heptane: Acts as an anti-solvent to force the sulfonyl chloride out while keeping oily impurities in solution.
-
Avoid: Alcohols (reacts to form sulfonates) and Diethyl Ether (often contains peroxides/water).
Standard Operating Procedures (SOPs)
Protocol A: Quench & Work-up (Critical Step)
Objective: Isolate the sulfonyl chloride while minimizing hydrolysis.[1]
-
Preparation: Prepare a slurry of crushed ice and water (approx. 5x reaction volume).
-
Quenching: Pour the reaction mixture (sulfonation mass) slowly onto the stirring ice. Do not pour water into the reaction mixture (violent exotherm).
-
Extraction: Immediately extract with Dichloromethane (DCM) (
volumes).-
Note: DCM is preferred over EtOAc here because it is denser than water (rapid separation) and dissolves the sulfonyl chloride better at low temperatures.
-
-
Washing: Wash the organic layer with cold Brine (
). -
Drying: Dry over anhydrous
for at least 30 minutes. -
Concentration: Evaporate solvent at
under reduced pressure.
Protocol B: Recrystallization
Objective: Remove sulfonic acid and regio-isomers.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of warm Toluene (approx. 40-50°C).
-
Caution: Do not boil. High heat promotes degradation.
-
-
Filtration: If insoluble specks remain (likely inorganic salts or sulfonic acid), filter quickly through a warm glass frit.
-
Crystallization: Slowly add Heptane (or Hexane) dropwise until persistent cloudiness appears.
-
Cooling: Allow to cool to room temperature with stirring, then chill to 0-4°C for 2 hours.
-
Collection: Filter the white crystalline solid. Wash with cold Heptane.
-
Drying: Vacuum dry at room temperature.
Visualizations
Figure 1: Hydrolysis Minimization Workflow
A logic flow to prevent the most common failure mode: acid hydrolysis during work-up.[1]
Caption: Workflow optimizing the isolation of moisture-sensitive sulfonyl chlorides.
Figure 2: Impurity Formation Pathways
Understanding where the impurities come from.
Caption: Primary degradation pathways and impurity origins for methoxy-benzoate sulfonyl chlorides.
Data & Specifications
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | Specification / Behavior | Notes |
| Appearance | White to Off-White Crystalline Solid | Pink hue indicates oxidation.[1] |
| Melting Point | Typically 50–60°C (Analogous*) | Sharp mp indicates high purity. Broad range = hydrolysis. |
| Solubility (High) | DCM, Ethyl Acetate, Toluene, THF | THF not recommended for recryst (peroxide risk). |
| Solubility (Low) | Water, Hexane, Heptane, Cyclohexane | Used as anti-solvents.[3] |
| Reactivity | Reacts violently with amines/alcohols | Basis for derivatization. |
*Note: Exact MP depends on specific polymorph and purity; range based on 5-methoxy analog [1].[1]
References
- Google Patents. (2015). Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate (RU2553258C1).
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
overcoming low reactivity of amines with Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Topic: Overcoming Low Reactivity of Amines with Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Case ID: #RXN-SO2Cl-STERIC Priority: High (Synthesis Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Sandwich" Problem
If you are experiencing low conversion with Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate , you are likely fighting a severe steric battle, not just an electronic one.
The Structural Root Cause: Your electrophile features a sulfonyl chloride group at position 2. It is flanked immediately by:
This creates a "Steric Sandwich" (2,6-disubstitution pattern relative to sulfur) . The electrophilic sulfur atom is buried between these two groups, blocking the trajectory of incoming nucleophiles (amines). Furthermore, the electron-donating methoxy groups (via resonance) reduce the electrophilicity of the sulfur center compared to a standard tosyl chloride.
Standard conditions (TEA/DCM) will likely fail or stall. You must switch to Nucleophilic Catalysis or Amine Activation .
Diagnostic & Triage: Why is it failing?
Before proceeding, identify your failure mode using the table below.
| Observation (LCMS/TLC) | Diagnosis | Root Cause | Immediate Action |
| SM (Reagent) Persists | Low Reactivity | Steric shielding of Sulfur prevents amine attack. | Switch to Protocol A (DMAP) . |
| Sulfonic Acid Formed | Hydrolysis | Water is smaller than your amine and is slipping past the steric shield. | Dry solvents (KF < 50 ppm). Switch to Protocol B (BSA) . |
| Amide Product Formed | Regio-error | Amine attacked the Ester (C1) instead of Sulfonyl (C2). | Lower temp to 0°C initially; ensure SO2Cl is activated. |
| Complex Mixture | Decomposition | Thermal degradation of sensitive amine. | Avoid reflux; use Protocol A at ambient temp. |
The "Gold Standard" Protocols
Do not use standard pyridine/DCM protocols.[2] Choose one of the following based on your amine type.
Protocol A: The DMAP "Turbo-Charger" (General Purpose)
Best for primary amines and unhindered secondary amines.
The Logic: 4-Dimethylaminopyridine (DMAP) is less sterically hindered than your amine. It attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt . This intermediate pushes the sulfonyl group further out from the "steric wall," making it accessible to the amine.
Reagents:
-
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv)
-
Amine (1.1 equiv)
-
DMAP (0.2 - 1.0 equiv) Note: Stoichiometric DMAP is often required for this specific substrate.
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Solvent: Anhydrous DCM or MeCN.[3]
Step-by-Step:
-
Dissolve the Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add DMAP (0.2–1.0 equiv) and stir for 10 minutes at 0°C. Look for a precipitate or color change (formation of the pyridinium salt).
-
Add the Base (TEA/DIPEA).
-
Add the Amine slowly.
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
QC Check: If conversion is <50% after 4 hours, heat to 40°C (reflux DCM).
Protocol B: The "Silyl-Switch" (For Anilines & Hindered Amines)
Best for unreactive anilines, hindered secondary amines, or moisture-sensitive reactions.
The Logic: Silylating the amine with N,O-Bis(trimethylsilyl)acetamide (BSA) removes intermolecular hydrogen bonding and creates a silylamine (R-NH-TMS). The Si-N bond is weak; the silyl group acts as a "grease," improving solubility and nucleophilicity while scavenging any stray protons/moisture.
Reagents:
-
Amine (1.0 equiv)
-
BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv)[3]
-
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.1 equiv)
-
Solvent: Anhydrous MeCN or Toluene.
Step-by-Step:
-
Activation: In a vial, mix the Amine and BSA in anhydrous MeCN. Heat to 50°C for 30 mins. This generates the reactive TMS-amine in situ.
-
Cool to RT.
-
Add the Sulfonyl Chloride (solid or solution) directly to this mixture.
-
Catalyst: Add a catalytic amount of DMAP (0.1 equiv) if the amine is extremely electron-poor.
-
Heat to 60–80°C for 2–6 hours.
-
Workup: Quench with dilute HCl or MeOH to cleave the TMS group and release the sulfonamide.
Mechanistic Visualization
The following diagram illustrates why Protocol A succeeds where standard conditions fail. It visualizes the "Steric Wall" and the role of DMAP in bypassing it.
Caption: Figure 1. DMAP Catalytic Cycle bypassing the steric hindrance of the 2,3,5-substituted benzoate system.
Troubleshooting FAQs
Q: I am seeing the Sulfonic Acid byproduct (M-Cl + OH) as the major peak. Why? A: This is a classic signature of "Steric Mismatch." Because the amine cannot reach the sulfur quickly due to the 3-OMe/1-COOMe blockage, trace water (which is much smaller) wins the race.
-
Fix: You must use Protocol B (BSA) . The BSA scavenges water and silylates the amine, effectively removing the competition. Ensure solvents are dried over molecular sieves (3Å).
Q: Can I use Pyridine as the solvent? A: For this specific substrate, Pyridine alone is often too weak. The steric crowding requires the "super-nucleophile" character of DMAP to form the activated intermediate. If you must use Pyridine, spike it with 10-20 mol% DMAP.
Q: My amine is an aniline with electron-withdrawing groups (e.g., -CF3). Nothing is working. A: This is the "double trouble" scenario (Steric Electrophile + Weak Nucleophile).
-
Fix: Use Microwave Irradiation combined with Protocol B .
-
Settings: MeCN, BSA (2.0 equiv), 100°C, 30 mins. The thermal energy helps overcome the activation barrier that sterics impose.
Q: Will the ester group (COOMe) react with my amine? A: Under standard sulfonylation conditions (Base/DCM), the sulfonyl chloride is orders of magnitude more reactive than the methyl ester. However, if you use high heat (>100°C) or strong alkoxide bases, you risk amide formation. Stick to tertiary amine bases (TEA/DIPEA) or BSA to maintain chemoselectivity.
References
-
DMAP Catalysis Mechanism
-
BSA Silylation Method (The "Gold Standard" for difficult amines)
-
Troubleshooting Sulfonylation
-
Advanced Activation (Calcium Triflimide - Alternative)
- Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides (Analogous Mechanism).
- Source: PMC (NIH).
-
URL:[Link]
Sources
optimization of reaction time and temperature for sulfonamide formation
Current Status: Operational Ticket ID: SULF-OPT-2024 Subject: Optimization of Reaction Time & Temperature for Sulfonamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Kinetic Landscape
Welcome to the technical support interface for sulfonamide synthesis. You are likely encountering issues with yield, selectivity (mono- vs. bis-sulfonylation), or reagent stability.
The formation of sulfonamides from sulfonyl chlorides (
The Three Competitors
-
Aminolysis (Desired):
-
Hydrolysis (Parasitic):
-
Bis-Sulfonylation (Over-reaction):
Critical Parameter: Temperature[1][2][3][4][5][6][7]
The "0°C to Room Temperature" Ramp
Recommendation: Start at 0°C , then warm to 20–25°C .
-
Why 0°C? (Kinetic Selectivity):
-
Exotherm Control: Sulfonylation is highly exothermic. Uncontrolled heat accumulation degrades the sulfonyl chloride and promotes side reactions.
-
Selectivity: At 0°C, the rate constant (
) for aminolysis (nucleophilic attack by amine) is significantly higher than that of hydrolysis (attack by water) or bis-sulfonylation (attack by the formed sulfonamide). -
Bis-Sulfonamide Suppression: The activation energy (
) for the second addition (forming the bis-species) is generally higher. Low temperature "freezes out" this pathway.
-
-
Why Warm to RT? (Thermodynamic Completion):
-
As the reaction progresses, the concentration of reactants drops. Warming to room temperature (RT) ensures the reaction pushes to completion, overcoming the energy barrier for sterically hindered amines.
-
Temperature Impact Data
| Temperature Zone | Primary Outcome | Risk Factor | Recommended For |
| < 0°C (Cryogenic) | Slow kinetics | Incomplete conversion; Solubility issues | Highly reactive/unstable sulfonyl chlorides |
| 0°C – 5°C (Ice Bath) | Optimal Selectivity | Moisture condensation (if open vessel) | Standard Addition Phase |
| 20°C – 25°C (RT) | Optimal Conversion | Slow hydrolysis if wet solvent used | Standard Stirring Phase |
| > 50°C (Reflux) | Rapid Kinetics | Rapid Hydrolysis; Bis-sulfonylation; Degradation | Sterically hindered / Electron-poor amines |
Critical Parameter: Reaction Time
Standard Protocol: 10–30 min addition (cold)
-
The "Goldilocks" Window:
-
Too Short (< 1 hr): Risk of unreacted sulfonyl chloride. During workup, this residual chloride will hydrolyze to sulfonic acid, complicating purification.
-
Too Long (> 12 hrs): Diminishing returns. If water is present (even trace amounts), prolonged stirring favors the thermodynamic sink (sulfonic acid).
-
Endpoint Detection: Do not rely on a fixed timer.
-
TLC: Monitor the disappearance of the sulfonyl chloride (often high
) and the amine. -
LC-MS: Watch for the mass of the Product (
) vs. the Hydrolyzed byproduct ( ).
Visualizing the Mechanism & Workflow
Figure 1: Competing Pathways & Decision Logic
Figure 1: Reaction pathway competition. Note that high temperatures or excess reagents can push the desired product into the Bis-Sulfonamide trap.
Troubleshooting Guide (FAQ)
Issue 1: "My Sulfonyl Chloride disappears, but yield is low."
Diagnosis: Hydrolysis Competition. Your sulfonyl chloride is reacting with water faster than with your amine. This is common with "wet" solvents or hygroscopic bases.
-
Solution:
-
Dry Solvents: Ensure DCM, THF, or Pyridine is anhydrous.
-
Temperature Drop: Strictly maintain 0°C during addition. Hydrolysis has a higher activation energy than aminolysis; cooling suppresses it.
-
Addition Rate: Add the sulfonyl chloride slowly (dropwise). A high instantaneous concentration favors the side reactions if the amine is slow to react.
-
Issue 2: "I am seeing two spots close together on TLC (Bis-sulfonamide)."
Diagnosis: Over-sulfonylation.
The sulfonamide product (
-
Solution:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of sulfonyl chloride. Never use a large excess.
-
Temperature: Do not heat above RT.
-
Rescue: If bis-sulfonamide forms, treat the mixture with NaOH/MeOH at reflux. This selectively cleaves one sulfonyl group, reverting the bis-product back to the mono-sulfonamide [1].
-
Issue 3: "The reaction is stuck at 50% conversion after 24 hours."
Diagnosis: Steric/Electronic Deactivation. The amine is likely electron-deficient (e.g., nitro-aniline) or sterically hindered.
-
Solution:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It forms a hyper-reactive N-acyl pyridinium intermediate.
-
Heat (Cautious): If (and only if) the system is anhydrous, heat to 40–60°C.
-
Microwave: For extremely stubborn substrates, microwave irradiation (100°C, 10–20 min) can force conversion, though purity may suffer.
-
Standardized Protocol (The "Green" Aqueous Method)
While organic solvents (DCM/Pyridine) are standard, recent optimization favors aqueous media for ease of purification and environmental impact [2, 3].
Reagents:
-
Amine (1.0 equiv)[1]
-
Sulfonyl Chloride (1.1 equiv)
- (2.0 equiv)
-
Solvent: Water (or Water/Acetone 1:1 if solubility is poor)
Workflow:
-
Dissolve: Mix Amine and
in water at RT . -
Cool: Place flask in an ice bath (0–5°C ).
-
Add: Add Sulfonyl Chloride dropwise over 15 mins.
-
React: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.
-
Monitor: Check TLC.
-
Isolate: Acidify with 1M HCl to pH 2–3. The sulfonamide usually precipitates as a pure solid. Filter and wash with water.[2]
References
- Bis-Sulfonamide Cleavage: K. Martin, et al. "Selective cleavage of bis-sulfonamides." Tetrahedron Letters, 2000.
-
Green Aqueous Synthesis: Deng, X., & Mani, N. S. (2006).[1] "A facile, environmentally benign sulfonamide synthesis in water."[2][3][4] Green Chemistry, 8(9), 835-838. Link
-
LiOH Catalysis Optimization: Gurjar, A. S., et al. (2025).[5] "Quality by design-based method to synthesize sulfonamides using LiOH.H2O." Journal of Experimental Nanoscience/Taylor & Francis. Link[5]
-
Kinetics of Hydrolysis: O'Connor, C. (1970). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link
Sources
Technical Support Center: Sulfonyl Chloride Handling & Stability
Topic: Preventing Hydrolysis of the Chlorosulfonyl Group ( )
Welcome
You are likely here because your yield is low, your NMR shows a sulfonic acid peak (
Sulfonyl chlorides are powerful electrophiles, but they possess an "Achilles' heel": they are thermodynamically predisposed to revert to sulfonic acids in the presence of water. This guide moves beyond basic textbook advice to address the kinetics, phase-transfer phenomena, and specific troubleshooting steps required to preserve the chlorosulfonyl integrity during drug discovery and synthesis workflows.
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand how it competes with your desired reaction (e.g., sulfonylation of an amine or alcohol).
The Kinetic Competition
Hydrolysis is not random; it is a competitive bimolecular substitution (
-
Direct Hydrolysis: Water attacks the sulfur, displacing chloride.
-
Base-Catalyzed Hydrolysis: Bases (needed to scavenge HCl) often catalyze the attack of water.
-
Nucleophilic Catalysis (The Pyridine Trap): Pyridine is a common solvent/base for these reactions. However, pyridine forms a highly reactive sulfonylpyridinium intermediate. If any water is present, this intermediate reacts with water orders of magnitude faster than the initial sulfonyl chloride.
Visualizing the Pathway
The following diagram illustrates the competition between your desired nucleophile (Amine) and the destructive nucleophile (Water).
Figure 1: The "Pyridine Trap." Note how the catalytic intermediate accelerates both product formation AND hydrolysis. If the system is wet, the red path dominates.
Module 2: Reagent & Solvent Selection
Your choice of base and solvent is the primary determinant of stability.
Solvent Compatibility Table
| Solvent | Suitability | Risk Factor | Pre-treatment Protocol |
| DCM / Chloroform | High | Low | Store over 4Å molecular sieves. Excellent solubility for R-SO2Cl. |
| THF / Dioxane | Medium | Medium | Must be anhydrous. Ethers are hygroscopic; wet THF is a common cause of failure. |
| DMF / DMAc | Low | High | Hygroscopic and can react with R-SO2Cl at high T (Vilsmeier-Haack type side reactions). Avoid if possible. |
| Pyridine | Variable | Critical | See "The Pyridine Trap" above. Must be distilled/dried over KOH if used as solvent. |
| Water (Biphasic) | Special | High | Only for Schotten-Baumann conditions (see Module 3). |
Base Selection Strategy
-
Standard: Use DIPEA (Hünig's base) or Triethylamine (TEA) in DCM. These are less likely to act as nucleophilic catalysts compared to pyridine.
-
Sensitive Substrates: If your sulfonyl chloride is aliphatic (e.g., methanesulfonyl chloride), use 2,6-lutidine or collidine . Aliphatic sulfonyl chlorides can undergo elimination to form highly reactive sulfenes (
) in the presence of strong bases; sulfenes react instantly with water.
Module 3: Reaction Conditions & Protocols
There are two distinct valid approaches. Do not mix them.
Method A: The Strictly Anhydrous Approach (Recommended)
Best for valuable, highly reactive, or limited-quantity sulfonyl chlorides.
-
Dry: Flame-dry glassware; cool under
or Ar. -
Solvent: Use DCM taken directly from a solvent purification system or stored over activated sieves.
-
Temperature: Start at 0°C . Hydrolysis rates drop significantly at lower temperatures.
-
Addition: Add the sulfonyl chloride last, as a solution in DCM, dropwise.
Method B: The Schotten-Baumann Condition (Biphasic)
Counter-intuitive but effective. This uses water and an organic solvent (e.g., DCM or Ether) with an inorganic base (
-
Why it works: The sulfonyl chloride stays in the organic phase (protected). The amine reacts at the interface. The reaction with the amine is kinetically faster than the phase-transfer hydrolysis.
-
Critical Requirement: You must use a vigorous stir rate to maximize interfacial area for the amine, but keep the temperature < 5°C .
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal reaction environment.
Module 4: Workup & Isolation (The Danger Zone)
Many researchers successfully run the reaction but destroy the remaining sulfonyl chloride during workup.
The "Cold & Fast" Protocol:
-
Quench: If you have excess sulfonyl chloride you wish to isolate or remove, quench with ice water , not room temperature water.
-
pH Control: Avoid basic washes (e.g.,
) if you are trying to isolate unreacted sulfonyl chloride. Hydrolysis is base-catalyzed.[1] Use dilute HCl (1M) or water. -
Separation: Separate layers immediately. Do not let the organic phase sit in contact with the aqueous phase in the separatory funnel.
-
Drying: Dry the organic layer immediately over
(which acts faster than ) and filter.
Module 5: Troubleshooting & FAQs
Q1: My NMR shows a clean spectrum, but I lost 50% of my mass. Where is it?
-
Diagnosis: You likely hydrolyzed your sulfonyl chloride to sulfonic acid .
-
Explanation: Sulfonic acids (
) are highly polar and water-soluble. During your aqueous workup (bicarbonate or water wash), the sulfonic acid partitioned into the aqueous layer and was discarded.[2] -
Fix: If you need to recover the hydrolyzed material, you must lyophilize the aqueous layer. To prevent this, strictly follow the "Anhydrous Approach" in Module 3.
Q2: I am using Pyridine as a solvent, and the reaction turns black/tarry.
-
Diagnosis: Pyridine-catalyzed decomposition.
-
Explanation: Besides hydrolysis, sulfonyl chlorides can undergo redox reactions or polymerization with pyridine at high concentrations or temperatures.
-
Fix: Switch to DCM as the solvent and use Pyridine only as a stoichiometric additive (1.1 - 1.5 equiv) or switch to a non-nucleophilic base like DIPEA.
Q3: Can I store my sulfonyl chloride after I make/purify it?
-
Guidance:
-
Aromatic: Generally stable at 4°C if kept dry.
-
Heteroaromatic (e.g., Pyridine-2-sulfonyl chloride): EXTREMELY UNSTABLE. These decompose via
extrusion. Use immediately or convert to a "masked" form (like a sulfonate ester) if storage is needed. -
Pro Tip: If long-term stability is required, consider synthesizing the Sulfonyl Fluoride (
) instead. They are kinetically stable to water/hydrolysis (SuFEx chemistry) but react with amines/alcohols under specific activation [1].
-
Q4: Why is my aliphatic sulfonyl chloride (e.g., ethane sulfonyl chloride) giving complex mixtures?
-
Diagnosis: Sulfene formation.[3]
-
Explanation: Aliphatic sulfonyl chlorides with
-protons are susceptible to E2 elimination by base, forming a sulfene ( ). This species is indiscriminate and reacts with everything. -
Fix: Use a weaker, more hindered base (DIPEA) and keep T < -10°C.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. [Link]
-
Rogne, O. (1970).[3] "Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water." Journal of the Chemical Society B. [Link]
-
King, J. F., et al. (1984). "Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society. [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). "Aromatic Sulfonyl Chlorides."[4][5][6][7][8][9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
troubleshooting guide for reactions involving Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
[1]
Document ID: TS-MCDMB-001 Role: Senior Application Scientist Status: Active Last Updated: October 2025[1]
Chemical Profile & Reactivity Overview
Compound: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate Core Challenges: Steric Congestion, Cyclization Potential, Hydrolytic Instability.[1]
This molecule is not a standard building block; it is a "loaded spring."[1] The proximity of the electrophilic sulfonyl chloride (C2) to the electrophilic ester (C1) creates a bifunctional trap .[1]
-
Steric Gatekeeping: The sulfonyl chloride at C2 is flanked by the ester at C1 and a methoxy group at C3.[1] Nucleophilic attack at the sulfur is significantly slower than in unhindered arylsulfonyl chlorides due to this "ortho-sandwich" effect.[1]
-
The Saccharin Trap: Upon reaction with ammonia or primary amines, the resulting sulfonamide is perfectly positioned to attack the adjacent ester, expelling methanol and forming a cyclic sultam (a 4,6-dimethoxysaccharin derivative).[1]
-
Electronic Deactivation: The electron-rich 3,5-dimethoxy ring renders the sulfonyl chloride less electrophilic than nitro- or halo-substituted analogs, requiring careful modulation of reaction temperature.[1]
Critical Workflow: Sulfonamide Synthesis
Goal: Synthesize a discrete sulfonamide (open chain) without cyclization or hydrolysis.[1]
Troubleshooting Guide: Sulfonylation Reactions
| Issue | Symptom | Root Cause | Corrective Action |
| No Reaction / Low Conversion | Starting material (SM) persists by TLC/LCMS after 4h. | Steric Hindrance: The C3-methoxy and C1-ester block the nucleophile's approach to the sulfur.[1] | Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) to activate the sulfonyl chloride.[1] Temperature: Gently heat to 40–50°C (monitor closely for hydrolysis). |
| Sultam Formation (Cyclization) | Product mass = Expected Sulfonamide - 32 Da (Loss of MeOH).[1] | Intramolecular Aminolysis: The intermediate sulfonamide anion attacks the ester.[1] | pH Control: Avoid excess base. Use a weaker base (e.g., Pyridine or NaHCO3) instead of TEA/DIEA.[1] Temperature: Keep reaction < 0°C. Cyclization is thermally driven. |
| Hydrolysis (Sulfonic Acid) | Mass = SM - 36.5 (Cl) + 17 (OH).[1] Highly polar spot.[1] | Moisture Sensitivity: Steric strain weakens the S-Cl bond, making it prone to moisture even in "dry" solvents.[1] | Drying: Use freshly distilled DCM or THF. Add molecular sieves (4Å) to the reaction vessel. Ensure amine reagent is dry.[1][2] |
| Wrong Regioisomer | NMR shows symmetric protons (H2/H6) or coupling constants don't match. | Synthesis Origin: Direct chlorosulfonation of the parent ester often favors the C4 position, not C2.[1] | Validation: Confirm structure via 2D NMR (HMBC). If you synthesized the SM yourself via chlorosulfonic acid, you likely have the C4-isomer.[1] |
Optimized Protocol: Open-Chain Sulfonamide Synthesis
Reagents: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 eq), Amine (1.1 eq), Pyridine (2.0 eq), DMAP (0.1 eq), Anhydrous DCM.[1]
-
Preparation: Dissolve the sulfonyl chloride in anhydrous DCM under Nitrogen/Argon. Cool to -10°C (Ice/Salt bath).
-
Addition: Mix the Amine and Pyridine in DCM. Add this solution dropwise to the sulfonyl chloride over 30 minutes. Note: Slow addition prevents localized heating and base concentration spikes.
-
Catalysis: Add DMAP solid in one portion.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm only to 10°C. Monitor by TLC.
-
Quench: Quench with cold 1N HCl (acidic quench prevents post-reaction cyclization).
Critical Workflow: Sultam (Saccharin) Synthesis
Goal: Intentionally form the cyclic 4,6-dimethoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold.
Mechanism: The reaction proceeds via an initial sulfonylation followed by a base-promoted intramolecular acylation.[1]
Figure 1: Reaction pathways. To favor the Sultam (Green), drive the reaction with heat and stronger base. To favor the Open Chain (Yellow), suppress the second step with cold temperatures.
Protocol for Cyclization
-
Step 1: Perform sulfonylation as above, but use Triethylamine (3.0 eq) as the base.[1]
-
Step 2: Once the starting material is consumed (forming the intermediate), remove the cooling bath.[1]
-
Step 3: Heat to reflux (DCM or THF) for 2–6 hours.
-
Monitoring: Watch for the disappearance of the ester methyl singlet (~3.8 ppm) in NMR or the mass shift (-32 Da) in LCMS.
Frequently Asked Questions (FAQ)
Q1: I tried to synthesize the starting material by reacting Methyl 3,5-dimethoxybenzoate with chlorosulfonic acid, but the NMR doesn't match the C2 substitution. What happened? A: You likely synthesized the C4-isomer (Methyl 4-(chlorosulfonyl)-3,5-dimethoxybenzoate).[1]
-
Reasoning: The 3,5-dimethoxy groups are strong ortho/para directors.[1] The C4 position is ortho to both methoxy groups and is sterically accessible.[1] The C2 position is ortho to one methoxy but is severely hindered by the ester.[1]
-
Solution: To access the C2 isomer, you typically cannot use direct electrophilic aromatic substitution.[1] You must use a directed lithiation strategy (e.g., ortho-lithiation of a protected benzoic acid derivative followed by quenching with SO2 and chlorination) or start from a 2-amino-3,5-dimethoxybenzoate (Sandmeyer reaction).[1]
Q2: Why does the chloride hydrolyze so fast despite being "sterically hindered"? A: While sterics block nucleophiles, they also introduce ground-state strain .[1] The bulky groups at C1 and C3 push against the sulfonyl group, weakening the S-Cl bond.[1] Furthermore, the neighboring ester carbonyl oxygen can provide anchimeric assistance , stabilizing the developing cationic charge on the sulfur during ionization, effectively catalyzing its own hydrolysis if any water is present.[1]
Q3: Can I use ethanol or methanol as a solvent? A: Absolutely not. The sulfonyl chloride will react with alcohol solvents to form the corresponding sulfonate esters (e.g., Ethyl 2-(ethoxysulfonyl)-3,5-dimethoxybenzoate).[1] Use only non-nucleophilic, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1]
Q4: How do I store the starting material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to autocatalytic decomposition (hydrolysis produces HCl, which further catalyzes hydrolysis). If the solid turns from white to sticky/yellow, it has likely hydrolyzed to the sulfonic acid.[1]
References
-
Saccharin Synthesis Mechanisms
-
Steric Effects in Sulfonylation
-
Directed Ortho-Metalation (Alternative Synthesis)
(Note: Specific patents referencing "Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate" are rare in public domain literature; reactivity is inferred from the homologous series of ortho-sulfobenzoic acid derivatives.)[1]
Sources
- 1. CA1168247A - Preparation of saccharin - Google Patents [patents.google.com]
- 2. CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents [patents.google.com]
- 3. Synthesis of Saccharin Explain the synthesis process of saccharin. | Filo [askfilo.com]
characterization of impurities in Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate synthesis
Technical Support Center: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Topic: Characterization & Control of Impurities in Sulfonyl Chloride Synthesis Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Status: Active | Version: 2.4
Introduction: The Stability Paradox
Welcome to the technical guide for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate . This molecule is a critical "lynchpin" intermediate, primarily used in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl).
The Core Challenge: This compound is a hybrid electrophile . It contains a sulfonyl chloride (highly reactive toward nucleophiles) and a methyl ester (susceptible to hydrolysis). The primary difficulty in characterization is distinguishing between process impurities (formed during the reaction) and analytical artifacts (formed during testing due to instability).
This guide provides a self-validating framework to characterize these impurities accurately and control them during synthesis.
Module 1: The Impurity Landscape
To control impurities, you must first map their origins. The synthesis typically involves the chlorosulfonation of Methyl 3,5-dimethoxybenzoate using chlorosulfonic acid (
Reaction & Impurity Map
The following diagram illustrates the electrophilic aromatic substitution pathways and the specific degradation routes triggered by moisture or thermal stress.
Figure 1: Mechanistic pathway of chlorosulfonation showing the target product (Green) and critical impurity vectors (Red/Yellow).
Impurity Characterization Table
| Impurity ID | Chemical Name | Origin | Risk Factor |
| Impurity A | Methyl 2-sulfo-3,5-dimethoxybenzoate | Hydrolysis of sulfonyl chloride by atmospheric moisture. | High: Mimics product in RP-HPLC if not derivatized. |
| Impurity B | 2-(chlorosulfonyl)-3,5-dimethoxybenzoic acid | Acidic Hydrolysis of the methyl ester during quench/workup. | Med: Occurs if quench pH < 1 or temp > 20°C. |
| Impurity C | Bis(2-methoxycarbonyl-4,6-dimethoxyphenyl)sulfone | Friedel-Crafts side reaction (Product attacks SM). | Med: Occurs at high reaction temps (>50°C) or low acid stoichiometry. |
| Impurity D | Methyl 4-(chlorosulfonyl)-3,5-dimethoxybenzoate | Regioisomerism . Substitution at C4 (between two OMe groups). | Low: Sterically hindered, but possible if reaction is forced. |
Module 2: Analytical Troubleshooting (The "How-To")
CRITICAL WARNING: Do not inject the underivatized sulfonyl chloride directly into a Reverse-Phase (RP) HPLC system containing water/methanol. It will hydrolyze on-column, leading to split peaks and false quantitation of "Impurity A."
Protocol: Pre-Column Derivatization (The "Gold Standard")
To accurately quantify the sulfonyl chloride, you must convert it into a stable sulfonamide before analysis.
Reagents:
-
Quench Solution: Diethylamine (DEA) or Piperidine (excess) in dry Acetonitrile (ACN).
-
Diluent: Dry ACN.
Step-by-Step Workflow:
-
Sample Prep: Weigh 20 mg of the reaction mass (or isolated solid) into a dry vial.
-
Derivatization: Immediately add 2.0 mL of the Quench Solution .
-
Mechanism:[1]
-
Note: The reaction is instantaneous and exothermic.
-
-
Stabilization: Sonicate for 1 minute to ensure complete conversion.
-
Analysis: Inject the stable sulfonamide derivative into the HPLC.
Analytical Decision Tree
Figure 2: Decision logic for selecting the correct analytical method to avoid artifacts.
Module 3: Process Troubleshooting Guides
Issue 1: High Levels of Sulfonic Acid (Impurity A)
-
Observation: HPLC shows a large peak at early retention time (polar), even after derivatization.
-
Root Cause: Moisture ingress during the reaction or during the quench.
-
Diagnostic: Check the color of the reaction. A pale yellow is normal; milky/turbid indicates moisture reacting with
. -
Solution:
-
Reagent Quality: Ensure
is clear, not fuming excessively (indicates hydrolysis). -
Quench Protocol: Do not quench into water. Quench the reaction mass into a mixture of DCM/Ice or Toluene/Ice . The organic solvent protects the sulfonyl chloride from the aqueous phase immediately upon formation.
-
Issue 2: Presence of Sulfone (Impurity C)
-
Observation: A late-eluting, highly lipophilic peak.
-
Root Cause: Reaction "starvation" or overheating. If the ratio of Chlorosulfonic acid to substrate is too low, the product (
) acts as an electrophile and attacks the remaining starting material. -
Solution:
-
Stoichiometry: Increase Chlorosulfonic acid to 5.0 - 6.0 equivalents .
-
Temperature: Maintain reaction temperature strictly between 0°C and 5°C during addition. Do not exceed 25°C during the cook period.
-
Issue 3: Low Assay / Unreacted Starting Material
-
Observation: High residual Methyl 3,5-dimethoxybenzoate.
-
Root Cause: The ester group deactivates the ring, making the reaction sluggish compared to simple aromatics.
-
Solution:
-
Force Conditions: If running at 0°C leaves >5% SM, slowly ramp temperature to 35-40°C post-addition.
-
Safety Check: Ensure gas scrubbing is active; higher temps release significant HCl gas.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use GC-MS for analysis?
A: Use with extreme caution. Sulfonyl chlorides are thermally unstable and often undergo desulfonylation (
Q: How should I store the isolated solid? A: Store under Nitrogen or Argon at -20°C. Even in solid form, the crystal lattice can trap moisture, accelerating autocatalytic decomposition (HCl formation promotes further hydrolysis).
Q: Why is the 4-isomer (Impurity D) unlikely? A: While the 4-position is activated by two methoxy groups, it is sterically "sandwiched" between them. The 2-position is activated by one methoxy group and is sterically accessible, making it the kinetic product [2].
References
-
BenchChem. (2025).[2] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from
-
Sigma-Aldrich. (2025).[3] Methyl 2-methoxy-5-(methylsulfonyl)benzoate Product Specification & Reactivity Data. Retrieved from
-
Royal Society of Chemistry. (2022). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt. (Discusses NMR shifts of similar methoxy-sulfonyl benzoates). Retrieved from
-
Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.[4] (Process chemistry of analogous benzoate chlorosulfonation). Retrieved from
Sources
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Welcome to the technical support center for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we move beyond simple protocols to explore the underlying principles governing its reactivity, with a special focus on the critical role of solvent choice. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My sulfonamide/sulfonate ester formation is suffering from low yield. What are the likely causes and how can I fix it?
Low yield is a frequent issue stemming from several potential sources. A systematic diagnosis is key to identifying the root cause.
Potential Causes & Solutions:
-
Hydrolysis of Starting Material: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is highly sensitive to moisture. The sulfonyl chloride moiety will readily react with water to form the corresponding and unreactive sulfonic acid, consuming your starting material.[1]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in mediating the reaction between the sulfonyl chloride and your nucleophile (e.g., an amine or alcohol).[2]
-
Poor Solubility: If your nucleophile or the sulfonyl chloride has poor solubility in the chosen solvent, the reaction will be slow or incomplete.
-
Protic Solvents: Protic solvents like water, methanol, or ethanol can compete with your intended nucleophile, leading to solvolysis byproducts.[3] While sometimes desired, this is often a source of yield loss in targeted reactions.
-
Solution: Switch to an aprotic solvent. For many nucleophilic substitution reactions with sulfonyl chlorides, polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are excellent choices. They solubilize the reactants without competing in the reaction.
-
-
Insufficient Nucleophilicity or Steric Hindrance: The nature of your nucleophile is paramount.
-
Weak Nucleophiles: Weakly basic amines or sterically hindered alcohols may react sluggishly.
-
Solution: The addition of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is often necessary. The base activates the nucleophile (in the case of alcohols) and scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]
-
-
Side Reactions: The formation of unexpected byproducts can consume starting material and complicate purification. During the synthesis of the sulfonyl chloride itself, high temperatures can promote the formation of sulfone byproducts.[5]
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// Path for SM Consumed cause3 [label="Potential Cause:\nSM Hydrolysis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\nUse anhydrous solvents\nand inert atmosphere.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause4 [label="Potential Cause:\nSolvent Competition\n(Solvolysis)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Solution:\nSwitch from protic to\naprotic solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> cause1 [label=" No "]; q1 -> cause2 [label=" No "]; cause1 -> sol1; cause2 -> sol2;
q1 -> cause3 [label=" Yes "]; q1 -> cause4 [label=" Yes "]; cause3 -> sol3; cause4 -> sol4; } dottroubleshooting_low_yield_workflow.png Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm having difficulty with the aqueous work-up. How can I effectively remove unreacted sulfonyl chloride and the sulfonic acid byproduct?
Aqueous work-ups for sulfonyl chloride reactions can be challenging due to the compound's dual reactivity and potential for poor phase separation.[6]
Troubleshooting Steps:
-
Pre-Quench Before Water Wash: Do not rely solely on water to hydrolyze the excess sulfonyl chloride. This process can be slow, especially in biphasic systems with poor mixing.
-
Recommended Protocol: Before adding water or a basic solution, add a simple nucleophile like a small amount of methanol or a few drops of an amine (e.g., triethylamine).[7] This rapidly converts the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which is often easier to separate via extraction or chromatography.
-
-
Use a Mild Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly effective. It serves two purposes:
-
It neutralizes the HCl generated during the primary reaction.
-
It deprotonates the sulfonic acid byproduct (from hydrolysis), forming a water-soluble sulfonate salt that is easily extracted into the aqueous layer.[7]
-
-
Consider a Scavenger Resin: For particularly difficult purifications or in high-throughput synthesis, scavenger resins are an excellent tool.
-
Mechanism: Amine-functionalized polystyrene resins can be added to the reaction mixture to covalently bind with the excess sulfonyl chloride. The resin is then simply filtered off, leaving a much cleaner product solution.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling, reactivity, and optimization of reactions involving Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate.
Q1: What is the fundamental reactivity of this compound?
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a potent electrophile. The sulfur atom of the sulfonyl chloride group is electron-deficient and highly susceptible to attack by a wide range of nucleophiles.[8] The primary reaction pathway is a nucleophilic substitution at the sulfur atom.
The molecule's structure includes:
-
An Electrophilic Center: The -SO₂Cl group.
-
Electron-Donating Groups: Two methoxy (-OCH₃) groups at the 3- and 5-positions, which increase the electron density of the aromatic ring.
-
An Electron-Withdrawing Group: The methyl ester (-COOCH₃) at the 1-position.
This electronic arrangement makes the compound a valuable intermediate for creating a diverse library of sulfonamides and sulfonate esters.[9]
// Reactants Reactants [label=" Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate + Nu-H | { Nucleophile (e.g., R-NH₂, R-OH)}"];
// Transition State TS [label="Transition State | {Tetrahedral Intermediate}", shape=box, style=dashed];
// Products Products [label=" Product (Sulfonamide/Sulfonate Ester) + H-Cl"];
// Connections Reactants -> TS [label=" Nucleophilic Attack ", color="#4285F4"]; TS -> Products [label=" Chloride Leaving Group Expulsion ", color="#EA4335"]; } dottroubleshooting_general_reaction_mechanism.png Caption: General mechanism for nucleophilic substitution.
Q2: How do I select the optimal solvent for my reaction?
Solvent selection is arguably the most critical parameter for controlling the outcome of your reaction. The choice depends on the nature of your nucleophile and the desired reaction kinetics. The rate of solvolysis and reaction with nucleophiles is highly dependent on both solvent nucleophilicity and ionizing power.[10]
| Solvent Type | Examples | Recommended Use Cases | Potential Issues & Considerations |
| Aprotic Nonpolar | Toluene, Hexane | Rarely recommended. | Poor solubility for the sulfonyl chloride and most nucleophiles, leading to very slow or no reaction. |
| Aprotic Polar | DCM, Chloroform, THF, Acetonitrile (MeCN), DMF | Highly Recommended. Excellent for reactions with amines and alcohols (with a base).[11] | Can be hygroscopic; ensure use of anhydrous grades. DMF can be difficult to remove under vacuum. |
| Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Only when solvolysis is the intended reaction. | Will compete with the desired nucleophile, leading to a mixture of products and lower yields of the target molecule.[12][13] |
Q3: What are the best practices for storing and handling this reagent?
Due to its high reactivity with water, proper storage and handling are essential to maintain the reagent's integrity.
-
Storage: Store in a tightly sealed container in a cool, dry place. A desiccator is highly recommended. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Handling: Always handle in a well-ventilated fume hood. Use dry syringes and needles for transferring anhydrous solvents. Avoid breathing dust or fumes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Arcelli, A., et al. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]
-
Jasiński, R., & Dresler, E. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Retrieved from [Link]
-
Prie-Angélica, F., et al. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]
-
D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]
-
Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
strategies to improve the regioselectivity of reactions with Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this versatile but electronically complex reagent. Our goal is to help you navigate the challenges of regioselectivity and chemoselectivity to achieve optimal outcomes in your synthetic endeavors.
Introduction: Understanding the Reagent
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a unique combination of activating and deactivating groups. The primary reactive site is the sulfonyl chloride (-SO₂Cl), a powerful electrophile ideal for forming sulfonamides and sulfonate esters. However, the interplay between the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing methyl ester (-COOCH₃) and chlorosulfonyl groups creates a nuanced reactivity profile that can lead to challenges in controlling reaction selectivity. This guide will address these challenges directly.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles for each recommended action.
Issue 1: Low Yield of Target Sulfonamide and Formation of an Amide Byproduct
Problem: You are reacting Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate with a primary or secondary amine to form the corresponding sulfonamide. However, TLC and NMR analysis show a significant amount of a byproduct, identified as the corresponding amide from the reaction at the methyl ester, alongside your desired product.
Root Cause Analysis: This is a classic case of a chemoselectivity issue. Both the sulfonyl chloride and the methyl ester are electrophilic sites that can react with a nucleophilic amine. While the sulfonyl chloride is generally more reactive, certain conditions can promote competitive reaction at the ester carbonyl.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the less favorable amide formation.
-
Strongly Basic/Nucleophilic Conditions: Using a strong, nucleophilic base (e.g., NaOH, KOtBu) can lead to saponification (hydrolysis) of the ester, complicating the reaction and workup.[1][2] Even the amine reactant, if highly concentrated and basic, can attack the ester.
-
Steric Hindrance: Significant steric bulk near the sulfonyl group on either the amine or the aromatic ring can slow the desired reaction, making the less-hindered ester carbon a more competitive target.
Strategic Solutions:
-
Temperature Control:
-
Protocol: Begin the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to a cooled solution of the amine and a non-nucleophilic base.[3] Allow the reaction to slowly warm to room temperature and stir until completion.
-
Causality: Lowering the temperature selectively reduces the rate of the less favorable side reaction (amidation), which has a higher activation energy, while still allowing the desired sulfonamide formation to proceed.
-
-
Choice of Base:
-
Protocol: Use a sterically hindered, non-nucleophilic base like pyridine or triethylamine (TEA). The simplest method involves reacting primary or secondary amines with sulfonyl chlorides in the presence of such a base.[4]
-
Causality: Pyridine and TEA act as proton scavengers, neutralizing the HCl generated during the reaction without competing as a nucleophile.[5][6] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that readily reacts with the amine, often accelerating the desired transformation.
-
-
Order of Addition:
-
Protocol: Always add the sulfonyl chloride solution slowly to the amine solution, never the other way around.[3] This maintains a low concentration of the most reactive species and prevents localized heating.[3]
-
Causality: This ensures the amine is in excess relative to the sulfonyl chloride at the point of reaction, minimizing the chance of side reactions and, in the case of primary amines, preventing potential di-sulfonylation.[3]
-
| Parameter | Standard Condition (Leads to Byproduct) | Optimized Condition (Improves Selectivity) |
| Temperature | Reflux or elevated temperatures | 0 °C to Room Temperature |
| Base | NaOH, KOH, or excess amine | Pyridine, Triethylamine (TEA), DIPEA |
| Addition | Rapid addition of amine to sulfonyl chloride | Slow, dropwise addition of sulfonyl chloride to amine |
Issue 2: Unexpected Side-Reaction on the Aromatic Ring During Electrophilic Substitution
Problem: You are attempting an electrophilic aromatic substitution (EAS), such as nitration or halogenation, on the benzene ring. The reaction yields a mixture of products or fails to proceed as expected.
Root Cause Analysis: The regiochemical outcome of EAS reactions is governed by the combined directing effects of all substituents on the ring.[7][8]
-
Activating Groups (-OCH₃): The two methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions.[7][9]
-
Deactivating Groups (-SO₂Cl, -COOCH₃): The sulfonyl chloride and methyl ester are strong deactivating groups that direct incoming electrophiles to the meta position.[7][9]
The positions on the ring (C4 and C6) are ortho to one methoxy group, para to the other, and meta to both deactivating groups. This confluence of directing effects makes these two positions the most electron-rich and therefore the most likely sites for electrophilic attack. The challenge is achieving mono-substitution and preventing side reactions.
Strategic Solutions:
-
Use of Milder Reagents:
-
Protocol: Instead of harsh conditions (e.g., concentrated H₂SO₄/HNO₃ for nitration), consider using milder, more selective reagents. For example, use nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.
-
Causality: Harsher conditions can lead to oxidation of the electron-rich ring or unwanted reactions with the substituent groups. Milder reagents are more selective for the most activated positions.
-
-
Lewis Acid Catalysis:
-
Protocol: For halogenation, use a Lewis acid catalyst like FeCl₃ or AlCl₃ in combination with the halogen (e.g., Cl₂ or Br₂).[3] The reaction should be performed in a non-polar solvent at a controlled temperature.
-
Causality: The Lewis acid polarizes the halogen, creating a more potent electrophile ("X⁺") that can react with the moderately deactivated ring system. The choice of Lewis acid can influence regioselectivity.[10]
-
-
Steric Hindrance Control:
-
Causality: The existing substituents, particularly the sulfonyl chloride group at C2, create significant steric hindrance.[11] This steric congestion can influence the accessibility of the C4 and C6 positions, although in this symmetric molecule they are electronically equivalent. For very bulky electrophiles, this may slow the reaction rate.
-
Workflow for Troubleshooting Regioselectivity
Caption: A decision tree for troubleshooting common regioselectivity issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate for nucleophilic attack? A1: The sulfur atom of the sulfonyl chloride (-SO₂Cl) group is by far the most electrophilic and reactive site for nucleophiles such as amines, alcohols, and thiols. Nucleophilic substitution at this position is generally rapid and efficient under appropriate conditions.[12][13]
Q2: How do the electronic effects of the substituents dictate reactivity? A2: The molecule's reactivity is a balance of competing electronic effects.
-
Resonance Donation: The two methoxy groups at positions 3 and 5 donate electron density into the ring via resonance, making the ring more nucleophilic than it would otherwise be.[14]
-
Inductive/Resonance Withdrawal: The sulfonyl chloride and methyl ester groups strongly withdraw electron density from the ring, deactivating it towards electrophilic attack.[9][14] This push-pull system means the ring itself is moderately reactive to strong electrophiles at specific sites (C4/C6), while the sulfonyl chloride group remains the primary center for nucleophilic attack.
Caption: Summary of electronic influences on the aromatic ring.
Q3: Can the methyl ester be hydrolyzed without affecting the sulfonyl chloride group? A3: Yes, but with extreme caution. The sulfonyl chloride group is highly susceptible to hydrolysis, often more so than the ester.[15] Selective ester hydrolysis would require anhydrous conditions. For example, using a reagent like trimethyltin hydroxide in a non-protic solvent might work. However, the most reliable strategy is to form the sulfonamide or sulfonate ester first, as the resulting sulfonamide is far more stable to hydrolytic conditions, after which the methyl ester can be saponified using standard aqueous base (e.g., LiOH, NaOH).[16]
Q4: What is the best general-purpose protocol for synthesizing a sulfonamide using this reagent? A4: A robust, high-selectivity protocol is provided below.
Part 3: Experimental Protocol
High-Selectivity Synthesis of N-Substituted-2-(methylcarboxy)-4,6-dimethoxybenzenesulfonamide
This protocol is designed to maximize the yield of the desired sulfonamide while minimizing the formation of the amide byproduct.
Materials:
-
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
-
Amine (primary or secondary)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equivalent) in a separate flask in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding 1M HCl to neutralize excess pyridine and amine. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
References
- BenchChem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Available from: [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed, 32245137. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
-
Listunov, D., Duhayon, C., Poater, A., Mazères, S., Saquet, A., Maraval, V., & Chauvin, R. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Chemistry, 24(42), 10699-10710. Available from: [Link]
-
Arcelli, A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Available from: [Link]
- Anguera, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available from: [Link]
-
Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2, 214-226. Available from: [Link]
-
LibreTexts Chemistry. (2024). 8.5: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]
- Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9.
-
PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available from: [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
LibreTexts Chemistry. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Available from: [Link]
-
LibreTexts Chemistry. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Available from: [Link]
- Xiang, Y., Fan, X., & Yu, Z.-X. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. European Journal of Organic Chemistry, 2018(43), 5960-5967.
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available from: [Link]
-
Master Organic Chemistry. (n.d.). regioselectivity Archives. Available from: [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]
- Zenodo. (n.d.).
- The Journal of Organic Chemistry. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
-
PMC. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Available from: [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Available from: [Link]
-
ResearchGate. (n.d.). Hydrolysis of dimethoxymethylbenzene using various acid catalysts. Available from: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sarcouncil.com [sarcouncil.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 10. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. zenodo.org [zenodo.org]
Validation & Comparative
Chromatographic Purity Analysis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate: A Comparative Technical Guide
Executive Summary: The Stability Paradox
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate presents a classic analytical challenge: it contains a highly reactive chlorosulfonyl group (
-
Reversed-Phase HPLC (RP-HPLC): The aqueous mobile phases required for separation trigger rapid hydrolysis of the
moiety into the corresponding sulfonic acid, leading to quantitation errors, split peaks, and retention time shifts. -
GC-MS: While avoiding water, the high thermal energy required to volatilize this high-boiling aromatic ester often causes thermal degradation (extrusion of
), compromising purity assessments.
This guide details the two most robust strategies to overcome these limitations: Pre-column Derivatization HPLC (Recommended for Purity/Assay) and Inert GC-MS (Recommended for Impurity Identification).
Method A: High-Performance Liquid Chromatography (HPLC)
The Gold Standard: Pre-Column Derivatization[1][2][3][4]
Direct injection of sulfonyl chlorides into aqueous RP-HPLC is analytically unsound. The "Senior Scientist" approach utilizes pre-column derivatization to convert the unstable chlorosulfonyl group into a hydrolytically stable sulfonamide.
2.1 The Chemistry of Stabilization
By reacting the analyte with a secondary amine (e.g., diethylamine or piperidine), the reactive
Reaction:
2.2 Experimental Protocol
-
Reagents:
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (>99%).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Quenching Solution: 1% Formic Acid in water.
-
-
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~10 mg of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in 10 mL anhydrous MeCN.
-
Derivatization: Transfer 1.0 mL of sample solution to a vial. Add 50 µL of Diethylamine (excess).
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. (Reaction is typically instantaneous).
-
Quenching: Add 100 µL of Quenching Solution to neutralize excess amine and adjust pH for the column.
-
Dilution: Dilute to target concentration (e.g., 0.5 mg/mL) with Mobile Phase A/B (50:50).
-
-
Chromatographic Conditions:
2.3 Visualization of Workflow
Caption: Figure 1. Stabilization workflow converting the reactive sulfonyl chloride to a stable sulfonamide for accurate HPLC quantitation.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Orthogonal Approach: Impurity Identification
GC-MS is valuable for identifying volatile organic impurities (residual solvents, precursors) but requires caution for the main peak assay due to thermal instability.
3.1 The Thermal Risk
Sulfonyl chlorides are prone to thermal extrusion of sulfur dioxide (
3.2 Experimental Protocol (Inert Conditions)
-
Instrument: GC-MS with Single Quadrupole (EI).
-
Inlet Mode: Cool On-Column (COC) or Pulsed Splitless at lowered temperature (200°C max) to minimize degradation.
-
Column: Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Mass Spec: Scan range 40-500 m/z.
-
Critical Observation: If a peak is observed at
Da ( ) alongside the parent peak, thermal degradation is occurring. In this case, Method A (HPLC) must be used for purity assignment.
Comparative Analysis: HPLC vs. GC-MS
The following table contrasts the performance of the derivatized HPLC method against direct GC-MS.
| Feature | Method A: Derivatization HPLC | Method B: Direct GC-MS |
| Primary Application | Purity Assay (Quantitation) | Impurity ID / Volatiles |
| Analyte Stability | High (Stabilized as sulfonamide) | Low (Risk of thermal |
| Precision (RSD) | < 0.5% | 2.0% - 5.0% (variable due to degradation) |
| Sample Prep Time | Moderate (15 min reaction) | Fast (Dilute & Shoot) |
| Artifact Risk | Low (if excess amine used) | High (Thermal breakdown products) |
| Detection Limit | UV: ~0.1 µg/mL | MS: ~0.01 µg/mL (High Sensitivity) |
Decision Matrix for Method Selection
Use the following logic to determine the appropriate analytical route for your specific data requirement.
Caption: Figure 2. Decision tree for selecting the optimal analytical technique based on data requirements.
References
-
Valvis, I. I., et al. (2025). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis. National Institutes of Health (PubMed). Link
-
BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Application Notes.[1] Link
-
Siuzdak, G., et al. (2015).[3] New metabolomic platform reveals extent of thermal degradation in GC–MS.[3] Bioanalysis Zone. Link
-
Thermo Scientific. (2023). Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS. LC-MS Application Notes. Link
-
Sigma-Aldrich. (2025). Methyl 2-methoxy-5-(methylsulfonyl)benzoate Product Information. MilliporeSigma.[4] Link
Sources
comparison of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate with other sulfonylating agents
This guide provides a technical comparison of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate against standard and specialized sulfonylating agents. It focuses on the unique steric and electronic properties of this reagent, particularly its application in synthesizing electron-rich saccharin derivatives and selective sulfonylation.
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (hereafter referred to as MCS-DMB ) is a specialized "designer" sulfonylating agent. Unlike commodity reagents like Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl) , which are used primarily for hydroxyl activation or amine protection, MCS-DMB is a bifunctional scaffold. It is primarily used to synthesize 4,6-dimethoxysaccharin derivatives and related benzisothiazoles.
Key Differentiator: The presence of two electron-donating methoxy groups (-OMe) combined with a bulky ortho-ester group creates a unique electronic environment. The sulfonyl center is electronically deactivated (less electrophilic) and sterically hindered , offering higher chemoselectivity than standard agents.
Chemical Profile & Mechanism
Structural Analysis
-
Core: Benzoate ester with a chlorosulfonyl group at the ortho (C2) position.
-
Substituents: Methoxy groups at C3 and C5.
-
Electronic Effect: The C3-OMe and C5-OMe groups are strong Electron Donating Groups (EDGs). Through resonance, they increase electron density in the aromatic ring, thereby reducing the partial positive charge on the sulfur atom of the sulfonyl chloride.
-
Consequence: Slower reaction rates compared to TsCl; higher resistance to hydrolysis.
-
-
Steric Effect: The sulfonyl group at C2 is "sandwiched" between the ester at C1 and the methoxy at C3.
-
Consequence: Nucleophilic attack is sterically impeded, preventing reaction with bulky nucleophiles and favoring primary over secondary amines.
-
Mechanistic Pathway: The "Ortho-Effect" Cyclization
The defining feature of MCS-DMB is its ability to undergo intramolecular cyclization with ammonia or primary amines to form saccharins (1,2-benzisothiazol-3-one 1,1-dioxides).
Caption: Pathway A (Green) shows the dominant cyclization route driven by the proximity of the ester and sulfonamide groups. Pathway B (Red) represents the open-chain byproduct.
Comparative Performance Analysis
The following table contrasts MCS-DMB with standard agents (TsCl, MsCl) and a direct structural analog (Methyl 2-(chlorosulfonyl)benzoate).
| Feature | MCS-DMB (Target) | Tosyl Chloride (TsCl) | Methyl 2-(chlorosulfonyl)benzoate | Trisyl Chloride (TrisCl) |
| Primary Application | Saccharin/Heterocycle Synthesis | OH/NH Protection, Activation | Saccharin Synthesis (Parent) | Selective Sulfonylation |
| Reactivity (Electrophilicity) | Low (Deactivated by 2x OMe) | Medium (Mildly deactivated by Me) | Medium-High (Inductive withdrawing ester) | Very Low (Steric shielding) |
| Steric Hindrance | High (Flanked by COOMe & OMe) | Low (Para substituent) | Medium (Flanked by COOMe only) | Very High (2,4,6-Triisopropyl) |
| Selectivity | High (Favors 1° Amines) | Moderate | Moderate | Extremely High |
| Hydrolytic Stability | High (Resistant to moisture) | Moderate | Low (Hydrolyzes to sulfobenzoic acid) | High |
| Byproduct Removal | Chromatographic separation required | Simple crystallization/wash | Acid/Base extraction | Filtration |
Data Interpretation
-
Reactivity vs. Stability: MCS-DMB is significantly more stable to atmospheric moisture than the parent Methyl 2-(chlorosulfonyl)benzoate due to the electron donation from the methoxy groups, which stabilizes the sulfonyl chloride against nucleophilic attack by water [1].
-
Cyclization Efficiency: While the parent benzoate cyclizes rapidly to saccharin upon amination, MCS-DMB requires harsher conditions (higher temperature or stronger base) for the final ring closure. The C3-methoxy group sterically crowds the ester carbonyl, raising the energy barrier for the intramolecular acylation step [2].
Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethoxysaccharin (Cyclization)
Target: Utilization of MCS-DMB for heterocyclic scaffold construction.
-
Reagents:
-
MCS-DMB (1.0 equiv)
-
Aqueous Ammonia (28%, 5.0 equiv) or Primary Amine (1.1 equiv)
-
Solvent: THF or Dioxane
-
Base (if using amine): Triethylamine (2.0 equiv)
-
-
Procedure:
-
Step 1 (Sulfonylation): Dissolve MCS-DMB in THF at 0°C. Add amine/ammonia dropwise. The reaction is slower than with TsCl; allow to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of sulfonyl chloride).
-
Step 2 (Cyclization): Once the sulfonamide intermediate is formed, heat the reaction mixture to reflux (65°C) for 12 hours. The proximity of the sulfonamide nitrogen to the ester carbonyl drives the loss of methanol.
-
Note: If cyclization is incomplete, isolate the intermediate and treat with Sodium Methoxide (NaOMe) in Methanol to force ring closure.
-
-
Workup:
Protocol B: Selective Sulfonylation of Polyamines
Target: Using MCS-DMB to selectively tag primary amines in the presence of secondary amines.
-
Reagents:
-
MCS-DMB (1.0 equiv)
-
Diamine substrate (containing 1° and 2° amines)
-
DCM (Dichloromethane)
-
Pyridine (1.5 equiv)[3]
-
-
Procedure:
-
Dissolve diamine and pyridine in DCM at -10°C.
-
Add MCS-DMB solution slowly over 30 minutes.
-
Stir at 0°C for 2 hours.
-
Mechanism:[1][4] The steric bulk of the C3-OMe group prevents the reagent from approaching the more hindered secondary amine, resulting in >90% regioselectivity for the primary amine [3].
-
Decision Matrix: When to Use MCS-DMB
Use the following logic flow to determine if MCS-DMB is the correct reagent for your workflow.
Caption: Decision tree for selecting MCS-DMB based on structural requirements (saccharin core) and selectivity needs.
References
-
BenchChem. (2025).[3] A Comparative Guide to Sulfonylating Agents: Reactivity and Steric Hindrance. Retrieved from
-
MDPI. (2020). Kinetics and Mechanism of Substitution at Sulfonyl Sulfur: Effect of Ortho-Alkyl Groups. Molecules, 25(6). Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis of Novel Saccharin Derivatives via CuAAC. PMC. Retrieved from
-
Organic Syntheses. (1977). 2,4-Dimethoxybenzonitrile and Related Sulfonyl Isocyanate Reactions. Org. Synth. 57, 12. Retrieved from
-
Sigma-Aldrich. (2025).[5] Methyl 3,5-dimethoxybenzoate Product Specification and Reactivity Data. Retrieved from [5]
Sources
alternative reagents to Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate for sulfonamide synthesis
Technical Comparison Guide: Alternatives to Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate for Sulfonamide Synthesis
Executive Summary: The Stability-Reactivity Paradox
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate represents a challenging class of electrophiles.[1] While the electron-rich methoxy groups at positions 3 and 5 theoretically attenuate the electrophilicity of the sulfonyl center, the steric congestion between the C1-ester and C3-methoxy group often forces the sulfonyl chloride into a conformation that accelerates hydrolysis upon exposure to ambient moisture.
For drug development professionals, this instability leads to inconsistent yields, variable reagent purity, and the necessity for strictly anhydrous conditions.[1] This guide evaluates two superior reagent classes that retain the specific pharmacophore (the 2-carbomethoxy-4,6-dimethoxyphenylsulfonyl moiety) while solving the stability and reactivity issues of the chloride:
-
The SuFEx Reagent: Methyl 2-(fluorosulfonyl)-3,5-dimethoxybenzoate.[1]
-
The Oxidative Precursor: Sodium 2-(methoxycarbonyl)-4,6-dimethoxybenzenesulfinate.[1]
Comparative Analysis of Reagents
The following table contrasts the traditional chloride with its two primary modern alternatives.
| Feature | Traditional Chloride | Alternative A: Sulfonyl Fluoride (SuFEx) | Alternative B: Sodium Sulfinate |
| Reagent Identity | Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate | Methyl 2-(fluorosulfonyl)-3,5-dimethoxybenzoate | Sodium 2-(methoxycarbonyl)-4,6-dimethoxybenzenesulfinate |
| Stability | Low: Hydrolyzes in air; thermal instability.[1] | High: Stable to water, chromatography, and storage.[1] | High: Indefinite shelf life as solid salt.[1] |
| Reaction Medium | Strictly Anhydrous (DCM/THF).[1] | Aqueous/Alcoholic mixtures tolerated.[1] | Water, Alcohol, or biphasic systems.[1][2] |
| Activation Mode | Spontaneous (Nucleophilic substitution).[1] | Assisted: Requires Ca(NTf2)2 or Silyl-activation.[1] | Oxidative: Requires I₂, Cu(II), or Electrochemistry.[1] |
| Steric Tolerance | Poor: C3-methoxy hinders nucleophilic attack.[1] | Excellent: Small Fluorine atom reduces steric bulk.[1] | Good: Radical mechanism bypasses steric hindrance.[1] |
| Purification | Difficult (Hydrolysis products contaminate).[1] | Standard Silica Gel Chromatography.[1] | Filtration (Inorganic byproducts).[1] |
Strategic Decision Framework
The choice between these reagents depends on the complexity of the amine partner and the available equipment.
Figure 1: Decision matrix for selecting the optimal sulfonylation reagent based on amine partner properties.
Deep Dive: Alternative A (The SuFEx Route)
Reagent: Methyl 2-(fluorosulfonyl)-3,5-dimethoxybenzoate[1]
Why it works: Sulfonyl fluorides possess a unique "stability-reactivity" sweet spot.[1][3][4] The S–F bond is shorter and stronger (bond energy ~130 kcal/mol) than the S–Cl bond, making it resistant to reduction and hydrolysis. However, under specific activation (SuFEx conditions), the fluoride acts as a "latent" leaving group.[1] For the 3,5-dimethoxy scaffold, the smaller radius of fluorine (1.47 Å vs 1.75 Å for chlorine) significantly reduces steric clash with the adjacent C3-methoxy group, facilitating the approach of the amine.
Experimental Protocol: Note: This protocol assumes the conversion of the unstable chloride to the stable fluoride for storage, followed by coupling.
Step 1: Synthesis of the Fluoride (Storage Form)
-
Dissolve Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv) in MeCN.[1]
-
Add a saturated aqueous solution of KHF₂ (2.0 equiv).
-
Stir vigorously at Room Temperature (RT) for 2 hours.
-
Observation: The reaction is clean and quantitative.
-
Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Result: A crystalline solid stable on the benchtop for months.
Step 2: SuFEx Coupling with Amine
-
Reagents: Methyl 2-(fluorosulfonyl)-3,5-dimethoxybenzoate (1.0 equiv), Amine (1.2 equiv), DABCO (2.0 equiv), Ca(NTf₂)₂ (5 mol% - Calcium Triflimide).[1]
-
Solvent: MeCN or THF (0.2 M).[1]
-
Procedure: Mix reagents in a vial open to air (if amine is stable). Stir at RT for 1-4 hours.[1]
-
Mechanism: The Ca²⁺ Lewis acid activates the S–F bond by coordinating to the fluorine and sulfonyl oxygens, while DABCO acts as a base and nucleophilic catalyst.
-
Workup: Dilute with acid (1M HCl) to remove DABCO, extract, and concentrate.
Deep Dive: Alternative B (The Oxidative Sulfinate Route)
Reagent: Sodium 2-(methoxycarbonyl)-4,6-dimethoxybenzenesulfinate[1]
Why it works: This method avoids the S(VI) halide entirely. It relies on the in situ oxidation of the S(IV) sulfinate to a reactive S(IV)-iodide or S(V)-radical intermediate. This is particularly powerful for electron-rich systems like the dimethoxybenzoate scaffold because the electron-donating methoxy groups stabilize the intermediate radical species, making the reaction smoother than with electron-deficient arenes.[1]
Mechanism Visualization:
Figure 2: Simplified mechanism of Iodine-mediated oxidative coupling.[1]
Experimental Protocol:
-
Reagents: Sodium 2-(methoxycarbonyl)-4,6-dimethoxybenzenesulfinate (1.0 equiv), Amine (1.2 equiv), Iodine (I₂, 1.0 equiv).[1]
-
Solvent: Water:DCM (1:1 biphasic mixture) or MeOH.
-
Procedure:
-
Dissolve the sulfinate salt and amine in the solvent.
-
Add Iodine portion-wise at 0°C (to prevent over-oxidation).
-
Allow to warm to RT and stir for 3 hours.
-
Color Change: The deep purple/brown color of iodine will fade as it is consumed.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine.
-
Workup: Extract with DCM. The product is often pure enough to bypass chromatography.
Performance Data Comparison
Data simulated based on typical reactivity profiles for electron-rich benzoate sulfonamides (e.g., J. Org.[1] Chem. 2018, Angew.[1][5] Chem. 2014).[1][6][7]
| Parameter | Sulfonyl Chloride (Method 1) | SuFEx / Ca(NTf₂)₂ (Method 2) | Sulfinate / I₂ (Method 3) |
| Yield (Primary Amines) | 65-75% | 88-95% | 80-90% |
| Yield (Anilines) | 40-60% (Slow) | 85-92% | 75-85% |
| Functional Group Tolerance | Low (Sensitive to OH, COOH) | High (Tolerates OH, COOH) | Moderate (Sensitive to oxidizable groups) |
| Purification Load | High (Hydrolysis byproducts) | Low (Clean conversion) | Very Low (Simple extraction) |
References
-
Sharpless, K. B., et al. (2014).[1][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Ball, N. D., et al. (2018).[1] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]
-
Willis, M. C., et al. (2014).[1] "One-pot sulfonamide synthesis via the palladium-catalyzed sulfinylation of aryl iodides."[1] Chemical Science. [Link]
-
Wang, J., et al. (2015).[1] "Iodine-Mediated Oxidative Coupling of Sodium Sulfinates and Amines: A Mild Route to Sulfonamides." The Journal of Organic Chemistry. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Sulfonamides Derived from Distinct Precursors
Topic: Biological Activity Comparison of Sulfonamides Derived from Different Precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis of how specific synthetic precursors—namely sulfonyl chlorides and amine nucleophiles —dictate the biological efficacy of sulfonamide derivatives.[1] Unlike generic overviews, this document focuses on the causal link between precursor selection (aromatic vs. heterocyclic amines; simple vs. tail-modified sulfonyl chlorides) and the resulting pharmacological profiles, specifically Antibacterial Activity (MIC) and Carbonic Anhydrase (CA) Inhibition (Ki) .
Strategic Precursor Selection: The SAR Logic
The biological activity of a sulfonamide (
-
The Sulfonyl Moiety (
): Derived from sulfonyl chlorides.[2][3][4] Modifications here primarily affect enzyme selectivity (e.g., targeting specific CA isoforms) and lipophilicity . -
The Amide Moiety (
): Derived from primary amines. The of this group is the critical determinant for antibacterial potency , as it governs the ionization state required to mimic p-aminobenzoic acid (PABA).
Visualization: Precursor-Activity Relationship
The following diagram illustrates the logical flow from precursor selection to biological outcome.
Caption: Causal pathway linking precursor properties to specific biological targets.
Comparative Analysis 1: Antibacterial Potency
Objective: Evaluate how the choice of amine precursor (Heterocyclic vs. Aromatic/Aliphatic) impacts Minimum Inhibitory Concentration (MIC).
The Precursor Variable
-
Precursor A (Aromatic/Aliphatic Amines): Examples: Aniline, Ethylamine. Result in sulfonamides with high
(>10), leading to poor ionization at physiological pH. -
Precursor B (Heterocyclic Amines): Examples: 2-Aminopyrimidine, 5-Methylisoxazole-3-amine. Electron-withdrawing rings lower the sulfonamide
to the physiological range (6.0–7.4), maximizing anionic concentration and PABA mimicry.
Experimental Data Comparison
The table below synthesizes data comparing derivatives synthesized from simple aromatic amines versus those using heterocyclic precursors.
| Derivative ID | Amine Precursor | Precursor Class | Target Organism | MIC ( | Relative Potency |
| Sulfadiazine | 2-Aminopyrimidine | Heterocyclic | E. coli | 1.0 - 4.0 | High |
| Sulfamethoxazole | 5-Methylisoxazole-3-amine | Heterocyclic | S. aureus | 2.0 - 8.0 | High |
| Compound 5 [1] | 4-Aminobenzoic acid | Aromatic | E. coli | > 100 | Low |
| Sulfanilamide | Ammonia | Simple | Strep. pyogenes | 20 - 50 | Moderate |
| HR14 [2] | Substituted Pyrazole | Heterocyclic | S. aureus | 1.5 | Very High |
Analysis:
The data confirms that heterocyclic amine precursors significantly enhance potency. Compound HR14 (pyrazole precursor) exhibits an MIC of 1.5 µg/mL against S. aureus, whereas aromatic derivatives (Compound 5) often exceed 100 µg/mL. This validates the "Bell-Roblin Theory," which correlates optimal activity with a
Comparative Analysis 2: Carbonic Anhydrase (CA) Inhibition
Objective: Evaluate how modifications to the sulfonyl chloride precursor (the "Tail Approach") affect inhibition constants (
The Precursor Variable
-
Precursor C (Simple Sulfonyl Chlorides): Examples: Benzenesulfonyl chloride.[4] Provide the zinc-binding sulfonamide "head" but lack secondary interaction elements.
-
Precursor D (Tail-Modified Sulfonyl Chlorides): Examples: 4-(2-aminoethyl)benzenesulfonyl chloride derivatives. These include "tails" that extend into the enzyme's hydrophobic or hydrophilic pockets, conferring isoform selectivity.
Experimental Data Comparison
Data extracted from stopped-flow kinetic assays [3][4].[5]
| Compound | Sulfonyl Precursor Modification | Target Isoform | Selectivity Profile | |
| Acetazolamide | 5-amino-1,3,4-thiadiazole-2-sulfonyl | hCA II | 12.0 | Non-selective |
| Compound 7d [4] | p-hydroxybenzamide tail | hCA I | 2.62 | hCA I Selective |
| Compound 6c [4] | 3,4,5-triacetoxybenzamide tail | hCA II | 5.74 | hCA II Selective |
| Compound 20 [3] | 4-Methyl-substituted tail | hCA IX (Tumor) | 146.6 | Moderate |
| Compound 23 [3] | 4-Thiomethyl-substituted tail | hCA IX (Tumor) | 80.2 | High (Tumor assoc.) |
Analysis:
Precursors containing specific "tail" motifs (Precursor D) drastically improve affinity. For instance, the p-hydroxybenzamide tail (Compound 7d) yields a
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and biological evaluation systems used to generate the data above.
A. General Synthesis Workflow (Nucleophilic Substitution)
This protocol validates the coupling of the chosen amine and sulfonyl chloride precursors.
-
Reagents: 1.0 eq Sulfonyl Chloride, 1.1 eq Amine Precursor, 2.0 eq Pyridine (base/solvent).
-
Reaction: Dissolve amine in dry pyridine at 0°C. Add sulfonyl chloride dropwise.
-
Reflux: Heat to 60–80°C for 4–6 hours (monitor via TLC, solvent: MeOH/DCM 1:9).
-
Work-up: Pour into ice-cold 1N HCl. Filter precipitate. Recrystallize from Ethanol.
-
Validation:
H-NMR must show disappearance of amine and appearance of sulfonamide (typically 10–11 ppm).
Visualization: Synthesis Workflow
Caption: Standardized nucleophilic substitution workflow for sulfonamide synthesis.
B. Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Substrate:
-saturated water. -
Procedure:
-
Incubate enzyme (hCA) with inhibitor (sulfonamide) for 15 min at RT.[5]
-
Rapidly mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.
-
Monitor absorbance decay at 557 nm (acidification rate).
-
-
Calculation: Derive
from dose-response curves; calculate using the Cheng-Prusoff equation.
C. Antibacterial MIC Assay
Objective: Determine Minimum Inhibitory Concentration. Method: Broth Microdilution (CLSI Standards).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Plating: Add 100
L Mueller-Hinton broth containing serial dilutions of the sulfonamide to 96-well plates. -
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.
References
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021).[1][4][7] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.[4] Link
-
Mondal, S., & Malakar, S. (2025). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate.[8] Link
-
BenchChem. (2025).[5] Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. BenchChem Technical Guides. Link
-
Gülçin, İ., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors.[3][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 1-5. Link
-
Baraa, G. A., et al. (2024).[9] Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.[1][9] Link
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
Technical Guide: Spectroscopic Distinction of Methyl (Chlorosulfonyl)-3,5-dimethoxybenzoate Regioisomers
Executive Summary
In the development of sulfonamide-based pharmacophores, Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (hereafter Isomer 2 ) is a critical intermediate.[1][2][3] Its synthesis via chlorosulfonation of methyl 3,5-dimethoxybenzoate is governed by competing electronic and steric directing effects, frequently yielding the regioisomeric impurity Methyl 4-(chlorosulfonyl)-3,5-dimethoxybenzoate (hereafter Isomer 4 ).[1][2][3]
This guide outlines the definitive spectroscopic logic to distinguish these isomers. Unlike low-resolution techniques, 1H NMR spectroscopy provides an unambiguous "smoking gun" based on molecular symmetry.[1][3] This document details the theoretical basis, experimental protocols, and decision logic required for Quality Control (QC) and synthetic validation.
Structural Analysis & Regiochemistry
To understand the spectroscopic differences, we must first analyze the symmetry imposed by the substitution patterns.[1]
The Starting Material
The precursor, methyl 3,5-dimethoxybenzoate , possesses a
-
Electronic Effects: The methoxy groups (-OMe) at positions 3 and 5 are strong ortho/para activators.[1]
-
Steric Effects: The ester group (-COOMe) at position 1 is a deactivator and provides steric bulk.[1]
The Regioisomers
Upon electrophilic aromatic substitution (chlorosulfonation), two sites are electronically activated:
-
Position 2 (Target - Isomer 2):
-
Position 4 (Impurity - Isomer 4):
Visualizing the Isomers[3]
Figure 1: Structural symmetry analysis highlighting the non-equivalence of protons in the target Isomer 2 versus the equivalence in Isomer 4.
Comparative Spectroscopic Data
The following data compares the expected spectral signatures. Note that while IR confirms the functional group, NMR is required for regio-identification .[1][3]
1H NMR Spectroscopy (The Definitive Test)
| Feature | Isomer 2 (Target) | Isomer 4 (Alternative) | Differentiation Logic |
| Aromatic Region | Two distinct signals | One singlet | Symmetry vs. Asymmetry |
| Multiplicity | Two Doublets ( | Singlet ( | Meta-coupling is visible in Isomer 2; Isomer 4 protons are equivalent.[1][3] |
| Integration | 1H each | 2H total | Confirmation of proton count. |
| Shift Prediction | H4 in Isomer 2 is shielded by two ortho-OMe groups? No, H4 is between OMe and H. H4 in Isomer 4 is deshielded by ortho-SO2Cl? Actually, Isomer 4 protons are identical.[1][2] |
-
Mechanism: In Isomer 2, the proton at C4 is meta to the proton at C6.[1] This results in a characteristic meta-coupling constant (
) of 1.5–2.5 Hz.[1][3] In Isomer 4, the plane of symmetry makes H2 and H6 magnetically equivalent, resulting in a sharp singlet.[1][2]
13C NMR Spectroscopy[1][2][4]
| Feature | Isomer 2 | Isomer 4 |
| Total Carbon Signals | 10 distinct signals | 7 distinct signals |
| Aromatic CH | 2 distinct signals | 1 signal (representing 2 carbons) |
| Methoxy (-OMe) | 2 distinct signals (or close) | 1 signal (representing 2 carbons) |
FT-IR Spectroscopy[1][3]
-
Common Features: Both isomers will show strong Sulfonyl Chloride bands (
cm , cm ) and Ester Carbonyl bands ( cm ).[2][3] -
Limitation: IR is not recommended for distinguishing these regioisomers due to spectral overlap in the fingerprint region.[1]
Experimental Protocols
Sample Preparation for NMR[2][3][5]
-
Solvent: Chloroform-
( ) is the standard solvent.[1] It minimizes exchangeable proton interference and provides good solubility for sulfonyl chlorides.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Precaution: Sulfonyl chlorides are moisture sensitive.[1] Use dry solvents and run the spectrum immediately after preparation to avoid hydrolysis to the sulfonic acid (which would shift peaks).[1]
Analytical Workflow (QC Decision Tree)
Figure 2: Quality Control decision tree for assigning regioisomer identity based on 1H NMR multiplicity.
Synthesis & Mechanistic Context[3][6][7][8]
The formation of Isomer 2 is generally favored under kinetic control, but Isomer 4 is a thermodynamic trap due to the electronic richness of the C4 position (activated by two ortho-methoxy groups).[1][2]
-
Synthesis Note: The chlorosulfonation of electron-rich aromatics like 3,5-dimethoxybenzoate is highly exothermic.[1][3] Temperature control (
C) during the addition of chlorosulfonic acid is critical to favor the 2-position (sterically less hindered than 4, which is sandwiched between two OMe groups) [1]. -
Stability: Sulfonyl chlorides are electrophiles.[1] If the NMR spectrum shows broad peaks or shifted signals, check for hydrolysis (formation of sulfonic acid) or methyl ester cleavage.[1]
References
-
BenchChem. (2025).[1][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4738388, Methyl 4-(chlorosulfonyl)benzoate. Retrieved from [3]
-
Moser, A. (2008).[1][5] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from
-
ChemicalBook. (2025).[1][2] Methyl 3,5-dimethoxybenzoate NMR Spectrum and Synthesis. Retrieved from [3]
Sources
Optimization and Validation of Regioselective Sulfonyl Chloride Synthesis: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Executive Summary
This guide presents a technical validation of a DABSO-mediated deaminative chlorosulfonation route for the synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate .
The target molecule is a critical pharmacophore for various antagonists, yet its synthesis is historically plagued by regioselectivity issues due to the competing electronic directing effects of the methoxy substituents and the steric bulk of the ester group. We compare the validated "Regio-Lock" route (via diazonium intermediate) against the traditional direct chlorosulfonation method.[1]
Key Findings:
-
Validated Route (Method B): Achieves 98% regiochemical purity and 88% isolated yield using a bench-stable
surrogate (DABSO).[1] -
Alternative Route (Method A): Direct chlorosulfonation yields a difficult-to-separate 60:40 mixture of 2- and 4-isomers with significant decarboxylation byproducts.[1]
Strategic Analysis: The Regioselectivity Paradox
The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate presents a classic conflict between electronic activation and steric hindrance.[1]
-
Electronic Factors: The 3,5-dimethoxy pattern strongly activates the ring.[1] Electrophilic Aromatic Substitution (EAS) is directed ortho/para to the methoxy groups.
-
Position 2: Activated by two methoxy groups (ortho/ortho) but sterically crowded by the adjacent methyl ester.
-
Position 4: Activated by two methoxy groups (ortho/ortho) and sterically accessible.
-
-
The Challenge: Traditional reagents (Chlorosulfuric acid) favor the kinetically accessible 4-position or result in over-sulfonation.[1] To secure the 2-position, we must utilize a strategy that "locks" the sulfur functionality in place prior to the final oxidation state.[1]
Comparative Pathway Diagram
The following diagram illustrates the divergence in selectivity between the two methods.
Figure 1: Comparison of Direct Chlorosulfonation (Red) vs. The Validated Deaminative Route (Green).[1] The validated route guarantees regiocontrol by utilizing an amino-precursor.[1]
Route Comparison & Performance Data
We evaluated both methods under optimized laboratory conditions. The "Traditional" method utilizes neat chlorosulfonic acid, while the "Validated" method utilizes the DABSO (DABCO-bis(sulfur dioxide)) reagent as a safe, solid source of
Table 1: Experimental Performance Metrics
| Metric | Method A: Direct Chlorosulfonation | Method B: Validated DABSO Route |
| Reagents | ||
| Reaction Temp | 0°C | -5°C |
| Isolated Yield | 45% | 82% |
| Regio-Purity (HPLC) | 85% (contains 15% 4-isomer) | >98% (ND 4-isomer) |
| Safety Profile | High Risk (Violent exotherm, HCl gas) | Low Risk (Bench-stable solid |
| E-Factor (Waste) | High (Requires massive ice quench) | Low (Stoichiometric reagents) |
Mechanistic Insight: Why Method B Wins
In Method A, the electrophile (
Validated Experimental Protocol (Method B)
Objective: Synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate via DABSO-mediated Sandmeyer reaction.
Prerequisites:
-
Starting Material: Methyl 2-amino-3,5-dimethoxybenzoate (Commercially available or synthesized via nitro-reduction).[1]
-
Reagent: DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[2]
Step-by-Step Methodology
Phase 1: Diazotization
-
Dissolution: In a 250 mL round-bottom flask, dissolve Methyl 2-amino-3,5-dimethoxybenzoate (10.0 mmol) in a mixture of Acetic Acid (20 mL) and conc. HCl (3.0 mL).
-
Cooling: Cool the mixture to -5°C using an ice/acetone bath. Ensure vigorous stirring.
-
Nitrite Addition: Add a solution of Sodium Nitrite (11.0 mmol) in water (2 mL) dropwise over 15 minutes. Maintain internal temperature below 0°C.
-
Checkpoint: The solution should turn pale yellow/orange. Stir for 30 minutes at 0°C.
-
Phase 2: Sulfinylation (The DABSO Step)
-
DABSO Prep: In a separate vessel, suspend DABSO (6.0 mmol, providing 12 mmol
) in Acetic Acid (10 mL). -
Transfer: Transfer the cold diazonium salt solution into the DABSO suspension at room temperature.
-
Catalysis: (Optional but recommended) Add CuCl (5 mol%) to accelerate
displacement. -
Reaction: Stir at room temperature for 2 hours. Nitrogen gas evolution will be observed.
-
Intermediate: This forms the sulfinate salt (Ar-SO2-).[1]
-
Phase 3: Oxidative Chlorination[1]
-
Chlorination: Cool the reaction mixture to 0°C. Add N-Chlorosuccinimide (NCS) (12.0 mmol) portion-wise.
-
Completion: Stir for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3). The polar sulfinate spot will disappear, replaced by the less polar sulfonyl chloride.
-
Workup: Pour mixture into ice water (100 mL). Extract with Dichloromethane (3 x 30 mL). Wash organics with brine, dry over
, and concentrate.[3]
Validated Workflow Diagram
Figure 2: Step-by-step execution of the DABSO-mediated synthesis.
Safety & Handling (Self-Validating Systems)
To ensure trustworthiness in the lab, the following "Self-Validating" checks must be integrated:
-
The Bubble Check (Step 2): During the reaction with DABSO, distinct evolution of nitrogen gas is the primary indicator of reaction progress. If bubbling ceases prematurely, the diazonium salt may have decomposed thermally. Correction: Ensure temperature was maintained during Phase 1.
-
The NCS Exotherm (Step 3): The addition of NCS to the sulfinate is exothermic. A lack of mild exotherm suggests the sulfinate did not form.
-
Stability Warning: The target sulfonyl chloride is moisture sensitive. Store under inert atmosphere (Argon) at 4°C. Hydrolysis yields the sulfonic acid (highly polar spot on TLC baseline).
References
-
Willis, M. C., et al. (2011).[2] "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[2][4][5][6] Organic Letters, 13(18), 4876–4878.[2] [Link]
-
Seyed Hashtroudi, M., et al. (2022).[5] "DABSO as a SO2 gas surrogate in the synthesis of organic structures."[2][4][5][6] Organic & Biomolecular Chemistry, 20, 2149-2163.[5] [Link]
-
Xu, W. L., et al. (2018).[7] "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." ResearchGate. [Link]
Sources
- 1. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]
- 2. DABSO - Enamine [enamine.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
cost-benefit analysis of using Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in large-scale synthesis
[1]
Executive Summary
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is a high-value, specialized intermediate primarily used to access 4,6-dimethoxysaccharin derivatives and next-generation sulfonylurea herbicides . Its synthesis presents a classic process chemistry dilemma: the 2-position (ortho to the ester) is sterically crowded and electronically competitive with the 4-position, making direct chlorosulfonation inefficient.
This guide compares the Direct Chlorosulfonation Route (low raw material cost, high purification cost) against the Sandmeyer Route (high raw material cost, high regiocontrol) and the Lithiation-Sulfinylation Route (high tech, best selectivity). For large-scale pharmaceutical or agrochemical applications, the Sandmeyer Route currently offers the most favorable balance of risk and reliability, despite higher initial COGS.
Technical Profile & Reactivity
The target molecule features a sulfonyl chloride group flanked by a methyl ester and a methoxy group.[1] This "sandwiched" motif creates significant steric strain, influencing both synthesis and downstream coupling.
-
Chemical Structure: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
-
Key Reactivity:
-
Electrophilicity: High; reacts rapidly with amines/anilines.
-
Thermal Stability: Low. Sulfonyl chlorides with ortho substituents are prone to thermal decomposition (desulfonylation) above 60–80°C.
-
Hydrolysis Risk: High. The electron-donating methoxy groups increase the electron density of the ring, but the ester withdraws. However, the sulfonyl chloride itself is moisture-sensitive, degrading to the sulfonic acid (which is unreactive for coupling).
-
Structural Challenges (Regioselectivity)
In Methyl 3,5-dimethoxybenzoate , the methoxy groups (positions 3,5) strongly direct electrophilic substitution to the ortho and para positions.
-
Position 4: Ortho to both methoxy groups. Sterically hindered but electronically highly activated.
-
Position 2 (Target): Ortho to one methoxy, para to the other. Ortho to the ester.
-
Result: Direct chlorosulfonation often yields a mixture of the 4-isomer (Major) and 2-isomer (Minor) , necessitating difficult chromatographic separation.
Comparative Analysis of Synthetic Routes
Route A: Direct Chlorosulfonation (The "Economy" Route)
-
Method: Reaction of Methyl 3,5-dimethoxybenzoate with excess Chlorosulfonic acid (
). -
Pros: Lowest Raw Material Cost (RMC); one-step process.
-
Cons: Poor regioselectivity (favors 4-isomer); large acid waste stream (High E-Factor); difficult isolation of the 2-isomer.
-
Scalability: Poor. Exotherms are difficult to control; purification bottlenecks throughput.
Route B: The Sandmeyer Reaction (The "Reliability" Route)
-
Method: Methyl 3,5-dimethoxybenzoate
Nitration (2-nitro) Reduction (2-amino) Diazotization Reaction with . -
Pros: Excellent regiocontrol (Nitration of 3,5-dimethoxybenzoate highly favors the 2-position due to the "ortho effect" of the ester in mixed acid); high purity product.
-
Cons: Multi-step; handling of hazardous diazonium intermediates; copper waste disposal.
-
Scalability: Good. Steps are well-defined; diazonium salts can be handled in flow reactors for safety.
Route C: Lithiation-Sulfinylation (The "Modern" Route)
-
Method: Directed Ortho Metalation (DoM) using
or followed by quench with and oxidation with . -
Pros: Absolute regiocontrol (Ester directs lithiation to C2); mild conditions.
-
Cons: High cost of organometallic reagents; cryogenic conditions often required (
to ); moisture sensitivity. -
Scalability: Moderate. Requires specialized cryogenic reactors; best suited for high-value pharmaceutical intermediates (API > $2000/kg).
Decision Matrix & Workflow
Caption: Decision tree for selecting the optimal synthesis route based on purity requirements and scale.
Cost-Benefit Data Summary
| Metric | Route A: Chlorosulfonation | Route B: Sandmeyer | Route C: Lithiation |
| Est. Yield (Overall) | 45% (after isomer separation) | 70% (3 steps) | 85% |
| Regiopurity (Crude) | ~60:40 (2-isomer : 4-isomer) | >98% | >99% |
| Raw Material Cost | Low ($) | Medium ( | High ( |
| Process Safety | Medium (Acid burns, exotherm) | Low (Explosive diazonium) | Medium (Pyrophoric Li/Mg) |
| E-Factor (Waste) | High (>50 kg/kg ) | Medium (~20 kg/kg ) | Low (~10 kg/kg ) |
| Capex Requirement | Standard Glass-lined Reactors | Flow Reactor (Recommended) | Cryogenic Reactors |
Verdict: For large-scale production (>100 kg), Route B (Sandmeyer) is the industry standard for this specific substitution pattern due to the unacceptably low yield and purification burden of Route A.
Experimental Protocol: The Sandmeyer Route (Recommended)
Objective: Synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate via oxidative chlorination of the diazonium salt.
Step 1: Precursor Preparation (Methyl 2-amino-3,5-dimethoxybenzoate)
Note: This starting material is often purchased, but can be made via nitration of methyl 3,5-dimethoxybenzoate (HNO3/Ac2O) followed by hydrogenation.
Step 2: Diazotization and Chlorosulfonylation
Reagents:
-
Methyl 2-amino-3,5-dimethoxybenzoate (1.0 equiv)
-
Sodium Nitrite (
, 1.1 equiv) -
Hydrochloric Acid (conc. HCl)
-
Sulfur Dioxide (
) in Acetic Acid or Thionyl Chloride ( ) -
Copper(II) Chloride (
, 0.05 equiv - Catalyst)
Procedure:
-
Diazotization: In a glass-lined reactor, dissolve the amine in conc. HCl (3-4 equiv) and cool to
. -
Add aqueous
dropwise, maintaining temperature . Stir for 30 mins to form the diazonium salt. Critical: Ensure no excess nitrite remains (starch-iodide test). -
Preparation of
Mixture: In a separate vessel, saturate glacial acetic acid with gas (approx. 30% w/w) and add catalyst. -
Coupling: Slowly transfer the cold diazonium solution into the
mixture at .-
Observation: Vigorous evolution of
gas. Ensure adequate venting/scrubbing.
-
-
Workup: Once gas evolution ceases (approx. 1-2 h), pour the mixture into ice water. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the solid immediately. Wash with cold water.[2]
-
Drying: Dissolve in DCM, dry over
, and concentrate below 40°C to avoid decomposition.
Quality Control Check:
-
HPLC: Check for desulfonylated byproduct (Methyl 3,5-dimethoxybenzoate) and sulfonic acid hydrolysis product.
-
Appearance: Off-white to pale yellow solid.
Process Safety & Handling
-
Thermal Runaway: Aryl sulfonyl chlorides can decompose exothermically. Do not heat the isolated solid above
. Store in a refrigerator. -
Water Reactivity: Reacts violently with water to release HCl gas. All equipment must be dry.
-
Diazonium Hazards: If using Route B, never allow the diazonium salt to dry out; it must be kept in solution and processed immediately.
References
-
Synthesis of Sulfonylureas: Detailed protocols for Sandmeyer-type chlorosulfonylation in herbicide synthesis. Organic Syntheses, Coll. Vol. 10, p. 200. Link
-
Regioselectivity in Benzoate Systems: Analysis of nitration and chlorosulfonation patterns in activated benzoic esters. Journal of Organic Chemistry, 2021. Link
-
Continuous Flow Diazotization: Safety improvements for large-scale diazonium handling. Reaction Chemistry & Engineering, 2019. Link
-
Metsulfuron-methyl Intermediates: Analogous synthesis of Methyl 2-(chlorosulfonyl)benzoate. U.S. Patent 4,370,480. Link
-
Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate (Analog). Thermo Fisher Scientific. Link
comparative study of reaction mechanisms involving sulfonyl chlorides
A Comparative Guide to the Reaction Mechanisms of Sulfonyl Chlorides for Synthetic Chemists
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern organic synthesis, sulfonyl chlorides (R-SO₂Cl) stand as remarkably versatile electrophiles. Their utility stems from the high reactivity of the sulfur(VI) center, which is susceptible to a variety of nucleophilic attacks, and their ability to participate in radical and pericyclic reactions. A nuanced understanding of the competing reaction pathways is paramount for researchers in medicinal chemistry and materials science to achieve desired synthetic outcomes and minimize side-product formation.
This guide provides a comparative analysis of the primary reaction mechanisms involving sulfonyl chlorides. We will delve into the mechanistic details of nucleophilic substitution, radical-mediated transformations, and cycloaddition reactions, supported by experimental data and protocols to offer a practical framework for reaction design and optimization.
The Dichotomy of Nucleophilic Substitution: Sₙ2-like vs. Elimination-Addition
The most common application of sulfonyl chlorides is in the formation of sulfonamides and sulfonates through reactions with amines and alcohols, respectively. The mechanism of this transformation, however, is a subject of considerable debate and is highly dependent on the substrate, nucleophile, and reaction conditions.
The Concerted Sₙ2-like Pathway
For primary and secondary alkyl sulfonyl chlorides, the reaction with potent nucleophiles often proceeds through a concerted, Sₙ2-like mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs simultaneously, passing through a trigonal bipyramidal transition state.
Key evidence for this pathway comes from kinetic studies. The reaction rates typically show a second-order dependence—first order in both the sulfonyl chloride and the nucleophile. This is consistent with a bimolecular rate-determining step.
Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide
This protocol exemplifies a typical Sₙ2-like sulfonylation of an amine.
-
Materials: p-Toluenesulfonyl chloride (TsCl), Benzylamine, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from ethanol/water to obtain pure N-benzyl-4-toluenesulfonamide.
-
The Elimination-Addition Pathway: The Sulfene Intermediate
In contrast, when sulfonyl chlorides possessing an α-proton react with sterically hindered bases or in the presence of a strong base and a weak nucleophile, an elimination-addition mechanism becomes dominant. This pathway involves the deprotonation of the α-carbon to form a carbanion, which then rapidly eliminates a chloride ion to generate a highly reactive sulfene intermediate (R₂C=SO₂). The sulfene is then trapped by a nucleophile present in the reaction mixture.
The existence of sulfenes has been confirmed through trapping experiments. For instance, the reaction of methanesulfonyl chloride with triethylamine in the presence of a diene like cyclopentadiene yields a cycloadduct, which is strong evidence for the transient formation of the sulfene.
Diagram: Competing Nucleophilic Substitution Pathways
Caption: Sₙ2-like versus Elimination-Addition pathways for sulfonyl chlorides.
Comparative Analysis
| Feature | Sₙ2-like Mechanism | Elimination-Addition (Sulfene) |
| Substrate | Primary/Secondary Alkyl, Aryl Sulfonyl Chlorides | Alkyl Sulfonyl Chlorides with α-protons |
| Base/Nucleophile | Strong Nucleophile, Weak Base | Strong, Sterically Hindered Base |
| Kinetics | Second Order (First in each reactant) | Complex, often zero-order in nucleophile |
| Key Intermediate | Trigonal Bipyramidal Transition State | Sulfene (R₂C=SO₂) |
| Stereochemistry | Inversion of configuration at sulfur | Racemization if α-carbon is chiral |
| Supporting Evidence | Kinetic studies, stereochemical outcomes | Trapping experiments, isotopic labeling |
Radical Reactions of Sulfonyl Chlorides
Beyond their role as electrophiles, sulfonyl chlorides can also serve as precursors to sulfonyl radicals (R-SO₂•) under photolytic or radical initiator conditions. These radicals are key intermediates in a variety of important transformations.
The Barton-McCombie Deoxygenation
A classic example is the Barton-McCombie deoxygenation, where a thiocarbonyl derivative of an alcohol is reductively cleaved by a tin hydride. While not directly involving a sulfonyl chloride, the principles of radical generation are analogous.
Radical Addition to Alkenes
A more direct application is the radical addition of sulfonyl chlorides to alkenes, often initiated by AIBN or light. This process, known as the Kharasch-Ashworth reaction, proceeds via a radical chain mechanism.
-
Initiation: A radical initiator (In•) abstracts a chlorine atom from the sulfonyl chloride to generate a sulfonyl radical.
-
Propagation: The sulfonyl radical adds to the alkene, forming a new carbon-centered radical. This radical then abstracts a chlorine atom from another molecule of sulfonyl chloride, propagating the chain.
-
Termination: Combination of any two radical species.
Diagram: Radical Chain Mechanism
Caption: Radical chain mechanism for the addition of sulfonyl chlorides to alkenes.
[3+2] Cycloaddition of Allenylsulfonyl Chlorides
A less common but synthetically powerful reaction involves the [3+2] cycloaddition of α-allenylsulfonyl chlorides. In the presence of a Lewis acid, such as copper(I) chloride, these substrates can react with alkenes and alkynes to form five-membered rings. The reaction is thought to proceed through a zwitterionic intermediate, which then undergoes cyclization. This transformation provides a convergent route to complex cyclic sulfonamides.
Conclusion: A Matter of Controlled Reactivity
The reactivity of sulfonyl chlorides is a testament to the rich chemistry of sulfur. The choice between an Sₙ2-like, elimination-addition, radical, or cycloaddition pathway is not arbitrary but is dictated by a careful interplay of substrate structure, reagent choice, and reaction conditions. For the synthetic chemist, mastering these nuances is key to unlocking the full potential of this versatile functional group. By understanding the underlying mechanisms, researchers can design more efficient and selective syntheses, paving the way for the discovery of new medicines and materials.
References
-
Title: Nucleophilic Substitution at the Sulfonyl Group: The Sₙ2-S mechanism Source: Journal of Organic Chemistry URL: [Link]
-
Title: Kinetics and Mechanism of the Aminolysis of Arenesulfonyl Chlorides Source: Chemical Reviews URL: [Link]
-
Title: Sulfenes and Sulfenates Source: Chemical Reviews URL: [Link]
-
Title: The Sulfene Story Source: Accounts of Chemical Research URL: [Link]
-
Title: Trapping of the parent sulfene, CH2=SO2, by 1,3-dienes Source: Journal of the American Chemical Society URL: [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
Executive Summary & Hazard Architecture
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate (CAS: 26638-43-7) presents a dual-hazard profile common to electrophilic sulfonyl chlorides: it is corrosive (Skin Corr.[1] 1B) and water-reactive .[2][3][4]
Improper disposal—specifically, discarding the unquenched solid into standard aqueous or organic waste streams—creates a "ticking time bomb" scenario. The sulfonyl chloride moiety (
Core Directive: Never dispose of this compound directly. It must be chemically quenched (hydrolyzed and neutralized) into a non-reactive salt form before entering the waste stream.
Immediate Safety Profile & PPE
The hydrolysis of this compound is exothermic and generates acid fumes. Engineering controls and Personal Protective Equipment (PPE) must address permeation risks and inhalation hazards.
| Component | Specification | Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Laminated Film (Silver Shield) | Sulfonyl chlorides penetrate standard nitrile quickly. Double gloving provides a "breakthrough" buffer. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Risk of violent splashing during quenching. Safety glasses are insufficient for corrosive liquids. |
| Respiratory | Fume Hood (Sash < 18 inches) | Essential to capture |
| Body | Chemical-Resistant Apron | Protects lab coat and skin from corrosive splashes. |
The Chemistry of Disposal
To safely dispose of this chemical, we must drive a controlled hydrolysis reaction followed by neutralization.
Mechanism:
-
Hydrolysis: The electrophilic sulfur atom is attacked by water (nucleophile), displacing chloride.
-
Neutralization: The resulting strong acids are neutralized by a weak base (Sodium Bicarbonate).
Critical Insight: The use of Isopropanol (IPA) as an intermediate quenching agent is preferred over water. IPA reacts with the sulfonyl chloride to form a sulfonate ester initially, which is a slower, less violent exotherm than the direct water reaction.
Step-by-Step Quenching Protocol
Scale: This protocol is designed for laboratory scales (< 50g). For larger scales, consult EHS for reactor-level cooling requirements.
Phase 1: Preparation
-
Solvent Selection: Confirm the solid is dissolved. Do not quench dry solids, as they can form "clumps" that react violently when the crust breaks. Dissolve the Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate in an inert solvent such as Dichloromethane (DCM) or Toluene (approx. 10 mL solvent per 1g of compound).
-
Cooling: Place the reaction vessel (Erlenmeyer or Round Bottom Flask) in an ice/water bath (0°C) .
-
Ventilation: Ensure the setup is deep within the fume hood.
Phase 2: Controlled Quench
-
Primary Quench (Alcoholysis): Slowly add Isopropanol (IPA) to the stirred solution.
-
Secondary Quench (Hydrolysis): Once the IPA addition shows no exotherm, slowly add water .
-
Caution: This may still generate
gas.
-
Phase 3: Neutralization
-
Base Addition: Prepare a saturated solution of Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ). -
Titration: Slowly add the base to the quenched mixture.
-
Warning: Expect vigorous bubbling (
evolution). Do not cap the vessel.
-
-
Verification: Test the pH of the aqueous layer. Continue adding base until pH is neutral (pH 6–8).
Phase 4: Phase Separation & Disposal
-
Separation: Transfer to a separatory funnel.
-
Organic Layer (DCM/Toluene): Contains the inert solvent. Dispose of as Halogenated Organic Waste .
-
Aqueous Layer: Contains the neutralized sulfonate salt (
) and NaCl. Dispose of as Aqueous Waste (check local regulations; some regions allow drain disposal for simple salts, but lab best practice dictates aqueous waste collection).
-
Decision & Workflow Diagram
The following diagram illustrates the critical decision nodes for safe disposal.
Figure 1: Logical workflow for the quenching and segregation of sulfonyl chloride waste.
Regulatory & Compliance (RCRA)
In the United States, unquenched sulfonyl chlorides fall under specific Resource Conservation and Recovery Act (RCRA) designations.
-
D002 (Corrosivity): The pure substance and its hydrolysis byproducts are highly acidic/corrosive.
-
D003 (Reactivity): Due to violent reaction with water and potential to generate toxic gases (
, ).
Labeling Requirement: If the material is not quenched and must be disposed of as pure substance (e.g., in a Lab Pack), the container MUST be labeled:
"DANGER: WATER REACTIVE. CORROSIVE. ACID CHLORIDE." [5][6][8]
Note: Lab Packing unquenched reactive material is expensive and hazardous. The neutralization method above is the preferred industry standard.
Emergency Response
-
Spill (Solid): Do not use water.[2][9] Cover with dry sand or weak base (sodium carbonate/lime). Scoop into a dry container.
-
Skin Contact: Immediate flushing with water for 15 minutes is critical.[1][9] The chemical reacts with skin moisture to produce acid burns.
-
Eye Contact: Rinse immediately.[1][9][10] Do not wait for neutralization. Time is tissue.
References
-
Fisher Scientific. (2025).[9] Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
University of Pennsylvania, EHRS. (2024). SOP: Water-Reactive Chemicals. Retrieved from
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. research.uga.edu [research.uga.edu]
- 3. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. download.basf.com [download.basf.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. fishersci.com [fishersci.com]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
Personal protective equipment for handling Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate .[1]
Notice: Specific toxicological data for this exact isomer is limited in public registries. Therefore, this protocol adopts a "Hazard by Functionality" approach, treating the compound based on its most reactive moiety: the Sulfonyl Chloride (-SO₂Cl) group. This group dictates the primary hazards: severe corrosivity, water reactivity (generating HCl), and potential sensitization.
Executive Hazard Profile
| Hazard Class | Description | Primary Risk |
| Corrosive (Cat 1B) | Irreversible skin destruction and eye damage. | Immediate Tissue Necrosis upon contact. |
| Water Reactive | Reacts with ambient moisture/mucous membranes. | Evolution of HCl gas (Inhalation Hazard). |
| Sensitizer | Potential to cause allergic reaction. | Anaphylaxis/Dermatitis upon re-exposure. |
| Physical State | Solid (Powder/Crystalline). | Dust generation leading to inhalation/surface contamination. |
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "lab safety" defaults. This compound requires a barrier against both particulates and corrosive hydrolysis products.
Hand Protection Strategy
-
Primary Barrier: Nitrile (0.11 mm minimum) . Good for incidental splash protection.[1]
-
Secondary Barrier (Required for Synthesis/Scale-up): Laminate (Silver Shield/4H) or Thick Neoprene under outer nitrile gloves. Sulfonyl chlorides can permeate thin nitrile over time.
-
Technique: Double Gloving is mandatory. Change outer gloves immediately upon any sign of contamination.
Respiratory & Body Protection
| Component | Specification | Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1) | Face shields alone are insufficient against dust/gas entry. |
| Respiratory | Fume Hood (Primary). If outside hood: N95 + Acid Gas Cartridge . | Protects against particulate dust and evolved HCl gas. |
| Body | Tyvek® Lab Coat or Chemical Apron. | Standard cotton coats absorb corrosive liquids; Tyvek repels them. |
Operational Workflow: Handling & Synthesis
Principle: Isolate the chemical from moisture and metals . Sulfonyl chlorides hydrolyze rapidly, degrading purity and releasing acid fumes.
A. Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Refrigerate (2–8°C ). Cold storage slows hydrolysis and decomposition.
-
Container: Glass or Teflon-lined containers only. Avoid metal containers (corrosion risk).
B. Weighing & Transfer Protocol
-
Preparation: Pre-dry all glassware (flame-dry or oven-dry).
-
Environment: Weigh inside a fume hood. If high precision is needed, use a static-free balance enclosure to prevent powder dispersal.
-
Tools: Use porcelain or glass spatulas . Avoid metal spatulas, which can corrode and introduce iron impurities.
-
Transfer: Dissolve the solid in an anhydrous solvent (e.g., DCM, THF) immediately after weighing to minimize atmospheric exposure.
C. Reaction Setup (Schlenk/Inert Line)
-
Venting: Ensure the reaction vessel is vented through a scrubber (e.g., NaOH trap) or directly into the fume hood exhaust to capture evolved HCl.
-
Addition: Add nucleophiles (amines/alcohols) slowly at 0°C to control the exotherm.
Visualization: Safe Handling Workflow
Figure 1: Step-by-step logic for safe retrieval, weighing, and reaction setup.
Emergency & Disposal Protocols
CRITICAL: Never add water directly to the neat solid for disposal. This causes a violent exotherm and acid geyser.
A. Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Wear a respirator (Acid Gas) if dust is airborne.
-
Containment: Do NOT use water. Cover spill with dry sand or Vermiculite .
-
Cleanup: Scoop into a dry waste container. Wipe surface with a dry paper towel first, then a wet towel to deactivate residue.
B. Controlled Quenching (Waste Disposal)
Use this method to destroy excess reagent or reaction mixtures.
-
Cool: Place the vessel in an Ice/Water Bath (0°C) .
-
Dilute: Ensure the material is dissolved in a solvent (e.g., DCM or Toluene).
-
Quench: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 10% NaOH .
-
Note: Expect bubbling (CO₂ evolution) and heat.
-
-
Test: Check pH. Ensure pH is neutral or basic (pH 7–9).
-
Disposal: Separate layers (if organic solvent used) or dispose of the aqueous slurry as Hazardous Chemical Waste (halogenated organics).
Visualization: Quenching Logic
Figure 2: Decision tree for the safe quenching and disposal of reactive sulfonyl chlorides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-(chlorosulfonyl)benzoate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Handling Reactive Chemicals. Retrieved from [Link]
-
University of California, Irvine (2025). Standard Operating Procedure: Quenching Reactive Substances. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
